GPR132 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17NO5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO5S/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13/h2-8,11,19H,9-10H2,1H3,(H,20,21) |
InChI Key |
XFMCZHXUAWBOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
GPR132 Antagonist 1 (NOX-6-18): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune response, inflammation, and metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of GPR132 antagonist 1, also identified as NOX-6-18, GPR132-B-160, and Compound 25. This antagonist has demonstrated significant potential in preclinical models, particularly in the context of type 2 diabetes, by modulating macrophage-driven inflammation. This document details its core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound (NOX-6-18) is a potent and selective antagonist of the G protein-coupled receptor 132. Its primary mechanism of action is the inhibition of GPR132-mediated signaling through the Gαi subunit of the heterotrimeric G protein complex.[1] In pathological conditions such as type 2 diabetes, endogenous ligands like 9(S)-hydroxy-10,12-octadecadienoic acid (9(S)-HODE) activate GPR132 on islet-resident macrophages, triggering a Gαi-mediated signaling cascade.[2][3] This signaling promotes the reprogramming of macrophages to a pro-inflammatory phenotype, contributing to chronic inflammation and metabolic dysfunction.[1][2]
NOX-6-18 competitively binds to GPR132, preventing the coupling and activation of the Gαi subunit. This blockade inhibits the downstream signaling events, thereby preventing the pro-inflammatory reprogramming of macrophages.[1][2] By attenuating this inflammatory cascade within pancreatic islets, NOX-6-18 has been shown to improve glucose metabolism and reduce weight gain in preclinical models of diet-induced obesity.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (NOX-6-18) from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound (NOX-6-18)
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 15.17 nM | GPR132-Gαi Coupling Assay | --- | [1] |
| IC50 | 17 nM | GPR132 Antagonism | --- | [4][5] |
| EC50 | 0.075 µM | GPR132 Antagonism | --- | [6] |
| EC50 | 0.7 µM | Insulin Secretion | --- | [6] |
Signaling Pathways and Experimental Workflows
GPR132 Signaling Pathway and Antagonist Inhibition
The following diagram illustrates the GPR132 signaling pathway upon activation by an endogenous agonist and the point of inhibition by this compound (NOX-6-18).
Experimental Workflow for GPR132 Antagonist Characterization
This diagram outlines a typical experimental workflow for characterizing a GPR132 antagonist like NOX-6-18.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound (NOX-6-18).
GPR132-Gαi Coupling Assay
This assay is designed to measure the ability of an antagonist to inhibit the agonist-induced coupling of the Gαi subunit to the GPR132 receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Line: HEK293T cells transiently co-transfected with plasmids encoding for GPR132, a Gαi subunit fused to Renilla luciferase (RLuc), and a Gγ subunit fused to a fluorescent acceptor like Venus.
-
Protocol:
-
Seed transfected HEK293T cells in a 96-well plate.
-
Incubate the cells with varying concentrations of this compound (NOX-6-18) for a pre-determined time.
-
Add a GPR132 agonist (e.g., 9(S)-HODE) at a concentration that elicits a submaximal response (EC80).
-
Add the RLuc substrate (e.g., coelenterazine h).
-
Measure the luminescence emission at the wavelengths corresponding to the donor (RLuc) and acceptor (Venus).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the antagonist concentration to determine the IC50 value.
-
Cyclic AMP (cAMP) Functional Assay
This assay measures the downstream consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. An antagonist will reverse this effect.
-
Cell Line: CHO or HEK293 cells stably expressing GPR132.
-
Protocol:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound (NOX-6-18) to the wells and incubate.
-
Stimulate the cells with a GPR132 agonist at its EC50-EC80 concentration in the presence of forskolin (to elevate basal cAMP levels).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
The signal will be inversely proportional to the inhibition of adenylyl cyclase. Plot the signal against the antagonist concentration to calculate the IC50.[7]
-
Macrophage Reprogramming Assay
This assay evaluates the effect of the antagonist on the polarization state of macrophages.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Protocol:
-
Isolate and culture BMDMs.
-
Treat the macrophages with a polarizing stimulus (e.g., a GPR132 agonist or co-culture with cells from a disease model) in the presence or absence of this compound (NOX-6-18).
-
After an incubation period (e.g., 24-48 hours), assess macrophage polarization using the following methods:
-
Quantitative PCR (qPCR): Measure the mRNA expression of M1 markers (e.g., Tnf, Il1b, Nos2) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Flow Cytometry: Stain for cell surface markers, such as CD86 for M1 and CD206 for M2 macrophages.
-
ELISA: Measure the secretion of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant.
-
-
In Vivo Efficacy in a Diet-Induced Obesity Model
This protocol assesses the therapeutic potential of the antagonist in a relevant disease model.
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for a specified duration to induce obesity and insulin resistance.
-
Protocol:
-
Once the disease phenotype is established, randomize the mice into vehicle and treatment groups.
-
Administer this compound (NOX-6-18) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor body weight and food intake regularly.
-
Perform metabolic assessments at specified time points, including:
-
Glucose Tolerance Test (GTT): Assess the ability to clear a glucose load.
-
Insulin Tolerance Test (ITT): Evaluate insulin sensitivity.
-
-
At the end of the study, collect blood to measure metabolic parameters (e.g., glucose, insulin, lipids) and tissues (e.g., pancreas, adipose tissue, liver) for histological and molecular analysis (e.g., macrophage infiltration and polarization markers).
-
Conclusion
This compound (NOX-6-18) is a selective inhibitor of the GPR132-Gαi signaling pathway. By blocking the pro-inflammatory reprogramming of macrophages, it presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other GPR132 modulators. Further research will be crucial to fully elucidate its therapeutic potential and translate these preclinical findings to clinical applications.
References
- 1. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Jinpeng Sun-Department of Biophysics-Peking University School of Basic Medical Sciences [sbms.bjmu.edu.cn]
- 6. Frontiers | Progress in structure-based drug development targeting chemokine receptors [frontiersin.org]
- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and synthesis of GPR132 antagonist 1
An In-depth Technical Guide on the Discovery and Synthesis of GPR132 Antagonist 1
This guide provides a detailed overview of the discovery, synthesis, and characterization of this compound, a molecule of interest for researchers in drug development. The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and biomedical research.
Introduction to GPR132
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor (GPCR) subfamily.[1] It is involved in a variety of physiological and pathological processes, including immune cell trafficking, inflammation, cancer metastasis, and metabolic diseases.[2][3][4][5][6][7] GPR132 is activated by various ligands, including lactate and lipid metabolites such as 9-hydroxyoctadecadienoic acid (9-HODE).[5][8][9] Upon activation, GPR132 can couple to different G protein signaling pathways, including G alpha(q) and Gi, leading to the modulation of downstream effectors like cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs).[2][3][8][10]
Discovery of this compound
This compound, also identified as GPR132-B-160 or Compound 25, was developed as a potent antagonist of the GPR132 receptor.[11] While the specific high-throughput screening cascade for its discovery is not publicly detailed, the general workflow for identifying such a compound typically involves screening a large chemical library for molecules that can modulate GPR132 activity.
A similar discovery process for another GPR132 antagonist, NOX-6-18, involved functional screening and rational drug design, which was guided by the cryo-electron microscopy structures of GPR132.[3][12] This highlights a common strategy in modern drug discovery for GPCRs.
General Experimental Workflow for Antagonist Discovery
The following diagram illustrates a typical workflow for the discovery and validation of a GPCR antagonist.
Caption: A generalized workflow for GPCR antagonist discovery.
Synthesis of this compound
The detailed synthesis protocol for this compound is described in the Chinese patent CN116903563A.[11] As the specifics of the synthesis are proprietary, researchers are directed to this patent for the complete methodology.
In Vitro and In Vivo Characterization
This compound has been characterized through various in vitro and in vivo assays to determine its potency and biological activity.
Quantitative Data
The following table summarizes the key quantitative data for this compound.[11]
| Parameter | Value | Assay Type |
| EC50 (GPR132) | 0.075 µM | GPR132 Activity Assay |
| EC50 (Insulin Secretion) | 0.7 µM | Insulin Secretion Assay |
Experimental Protocols
In Vivo Formulation Protocol [11]
For in vivo studies, this compound can be formulated as follows:
-
Protocol 1:
-
Prepare a stock solution of the compound in DMSO.
-
Add the solvents in the following order, ensuring complete mixing after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear, with a solubility of ≥ 2.5 mg/mL (6.96 mM).
-
-
Protocol 2:
-
Prepare a stock solution of the compound in DMSO.
-
Add the solvents in the following order:
-
10% DMSO
-
90% Corn Oil
-
-
The final solution should be clear, with a solubility of ≥ 2.5 mg/mL (6.96 mM).
-
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.
GPR132 Signaling Pathways
Understanding the signaling pathways of GPR132 is crucial for elucidating the mechanism of action of its antagonists.
Caption: GPR132 signaling pathways and the point of inhibition.
Therapeutic Rationale
The development of GPR132 antagonists is based on the role of this receptor in various diseases. By blocking GPR132 signaling, these antagonists have the potential to modulate disease-related processes.
Caption: Therapeutic rationale for GPR132 antagonism.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GPR132. The data and protocols presented in this guide provide a foundation for further studies into the therapeutic potential of targeting this receptor. Future research should focus on detailed structure-activity relationship (SAR) studies and comprehensive in vivo efficacy and safety profiling.
References
- 1. GPR132 - Wikipedia [en.wikipedia.org]
- 2. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. pnas.org [pnas.org]
- 6. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 7. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
GPR132 Antagonist 1 (NOX-6-18): A Technical Guide for Researchers
An In-depth Technical Guide on the GPR132 Antagonist with CAS Number 898211-21-7, also known as NOX-6-18 or GPR132-B-160.
This guide provides a comprehensive overview of the GPR132 antagonist 1, a potent and selective inhibitor of the G protein-coupled receptor 132 (GPR132). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR132 in various disease contexts, particularly metabolic disorders and inflammatory conditions.
Compound Identification and Properties
The this compound is a small molecule identified by the CAS number 898211-21-7. It is also referred to by its research codes NOX-6-18 and GPR132-B-160.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 898211-21-7 | [1][3] |
| Synonyms | NOX-6-18, GPR132-B-160 | [2][4] |
| Molecular Formula | C₁₈H₁₇NO₅S | [1][3] |
| Molecular Weight | 359.4 g/mol | [3] |
| IUPAC Name | 3-methyl-5-{[(2-phenylethyl)amino]sulfonyl}-1-benzofuran-2-carboxylic acid | [1] |
Biological Activity and Quantitative Data
NOX-6-18 is a highly potent and selective antagonist of GPR132.[4][5][6] It has been shown to modulate macrophage reprogramming, reduce weight gain, and improve glucose metabolism in preclinical models of diet-induced obesity.[5][6][7] The compound also exhibits insulinotropic activity.[8][9]
| Parameter | Value | Assay | Reference |
| IC₅₀ | 17 nM | GPR132-Gαi Dissociation Assay | [2][4][5][6] |
| EC₅₀ | 0.075 µM | GPR132 Antagonism | [8][9] |
| EC₅₀ | 0.7 µM | Insulin Secretion Activity | [8][9] |
Mechanism of Action and Signaling Pathways
GPR132, also known as G2A, is a receptor for endogenous lipids such as 9(S)-hydroxy-10,12-octadecadienoic acid (9(S)-HODE).[7] In the context of metabolic disease, the binding of such lipids to GPR132 on islet-resident macrophages activates a Gαi signaling pathway.[3][7] This pathway contributes to the reprogramming of macrophages towards an inflammatory phenotype, a key factor in the pathogenesis of type 2 diabetes.[7]
NOX-6-18 acts by competitively binding to GPR132, thereby blocking the downstream signaling cascade initiated by endogenous agonists.[7] By inhibiting the GPR132-Gαi signaling axis, NOX-6-18 prevents the inflammatory reprogramming of islet macrophages, leading to improved glucose metabolism and reduced weight gain in diet-induced obese mice.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of NOX-6-18.
GPR132-Gαi Dissociation Assay
This assay is used to determine the potency of NOX-6-18 in inhibiting the agonist-induced dissociation of the Gαi and Gβγ subunits of the G protein, a key step in GPR132 signaling.
Materials:
-
HEK293T cells
-
Plasmids encoding GPR132, Gαi1-LgBiT, and Gβ1γ2-SmBiT
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Nano-Glo® Live Cell Reagent
-
9(S)-HODE (agonist)
-
NOX-6-18 (antagonist)
-
White, opaque 96-well plates
Procedure:
-
Co-transfect HEK293T cells with the plasmids encoding GPR132, Gαi1-LgBiT, and Gβ1γ2-SmBiT.
-
Culture the cells for 24-48 hours post-transfection.
-
Harvest the cells and resuspend them in the assay buffer.
-
Seed the cells into a white, opaque 96-well plate.
-
Add varying concentrations of NOX-6-18 to the wells and incubate for a specified period (e.g., 15 minutes).
-
Add a fixed concentration of the agonist 9(S)-HODE to the wells to stimulate GPR132.
-
Immediately add the Nano-Glo® Live Cell Reagent.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the dissociation of Gαi and Gβγ subunits.
-
Calculate the IC₅₀ value of NOX-6-18 by plotting the luminescence signal against the antagonist concentration and fitting the data to a dose-response curve.
In Vitro Macrophage Reprogramming Assay
This protocol assesses the effect of NOX-6-18 on the polarization of macrophages in response to stimuli relevant to the diabetic microenvironment.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulants: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization; Interleukin-4 (IL-4) for M2 polarization.
-
NOX-6-18
-
RNA extraction kit
-
qRT-PCR reagents and primers for M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arg1, CD206) markers
-
Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers
Procedure:
-
Culture macrophages to the desired confluency.
-
Pre-treat the cells with varying concentrations of NOX-6-18 for a specified duration (e.g., 1 hour).
-
Add the polarizing stimuli (LPS/IFN-γ or IL-4) to the respective wells.
-
Incubate the cells for a period sufficient to induce polarization (e.g., 24 hours).
-
For qRT-PCR analysis: a. Lyse the cells and extract total RNA. b. Synthesize cDNA. c. Perform qRT-PCR to quantify the expression of M1 and M2 marker genes.
-
For flow cytometry analysis: a. Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers. b. Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 polarized cells.
In Vivo Glucose Metabolism Studies in High-Fat Diet-Fed Mice
This protocol outlines the in vivo evaluation of NOX-6-18 on glucose homeostasis in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat) and normal chow diet (NCD)
-
NOX-6-18 formulated for in vivo administration (e.g., in a suitable vehicle)
-
Glucose solution for Glucose Tolerance Test (GTT)
-
Insulin solution for Insulin Tolerance Test (ITT)
-
Glucometer and test strips
-
Equipment for blood collection
Procedure:
-
Induce obesity and insulin resistance by feeding mice an HFD for a specified period (e.g., 12-16 weeks). A control group is maintained on an NCD.
-
Administer NOX-6-18 or vehicle to the HFD-fed mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for the duration of the study (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
Glucose Tolerance Test (GTT): a. Fast the mice overnight (e.g., 16 hours). b. Measure baseline blood glucose from the tail vein. c. Administer a glucose solution (e.g., 2 g/kg) via oral gavage. d. Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Insulin Tolerance Test (ITT): a. Fast the mice for a shorter period (e.g., 4-6 hours). b. Measure baseline blood glucose. c. Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection. d. Measure blood glucose at various time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
At the end of the study, tissues such as the pancreas, liver, and adipose tissue can be collected for further analysis (e.g., histology, gene expression).
Conclusion
This compound (NOX-6-18) is a valuable research tool for investigating the role of GPR132 in health and disease. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at developing novel therapeutics for type 2 diabetes and other inflammatory disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting GPR132.
References
- 1. Islet Macrophages Shift to a Reparative State following Pancreatic Beta-Cell Death and Are a Major Source of Islet Insulin-like Growth Factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. This compound | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 9. Cryo-EM structures of orphan GPR21 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure of GPR132 antagonist 1
An In-depth Technical Guide to GPR132 Antagonist 1
This guide provides a comprehensive overview of this compound, also known as NOX-6-18, a molecule of significant interest in the fields of metabolic disease and inflammation research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, biological activity, and the methodologies used for its characterization.
Introduction to GPR132 (G2A Receptor)
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing GPCR subfamily that is implicated in a variety of physiological and pathological processes.[1] It is expressed in immune cells such as macrophages and lymphocytes and plays a role in inflammation, immune cell trafficking, and cellular metabolism.[2][3] GPR132 can be activated by various ligands, including lactate and certain oxidized fatty acids, leading to the activation of downstream signaling pathways.[2][4] The receptor couples to multiple G protein subtypes, including Gαq and Gαi, initiating distinct intracellular signaling cascades.[4][5] Given its role in modulating macrophage reprogramming and inflammation, GPR132 has emerged as a promising therapeutic target for conditions like type 2 diabetes and atherosclerosis.[6][7]
Chemical Structure and Properties of this compound
This compound (NOX-6-18) is a selective antagonist developed through rational drug design and functional screening.[6] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid | [8] |
| Synonyms | GPR132-B-160, Compound 25, NOX-6-18 | [6][8] |
| CAS Number | 898211-21-7 | [8] |
| Molecular Formula | C₁₈H₁₇NO₅S | [8] |
| Molecular Weight | 359.4 g/mol | [8] |
| SMILES | CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O | [8] |
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are presented in the table below, providing insights into its potency and functional effects.
| Assay Parameter | Value | Description | Reference |
| GPR132 Antagonism (EC₅₀) | 0.075 µM | The half-maximal effective concentration for antagonizing GPR132 activity. | [9][10] |
| Insulin Secretion (EC₅₀) | 0.7 µM | The half-maximal effective concentration for promoting insulin secretion. | [9][10][11] |
| GPR132-Gαi Coupling (IC₅₀) | 15.17 nM | The half-maximal inhibitory concentration for blocking the coupling of GPR132 to the Gαi protein. | [5] |
GPR132 Signaling Pathways
GPR132 activation initiates multiple downstream signaling cascades depending on the coupled G protein. The diagram below illustrates the primary pathways associated with GPR132.
Experimental Protocols
The characterization of GPR132 antagonists involves a suite of cell-based assays to determine their potency, efficacy, and mechanism of action. Below are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay
This assay is used to screen for compounds that modulate the interaction between GPR132 and β-arrestin, a key event in GPCR desensitization and signaling. The PathHunter™ assay, which relies on enzyme fragment complementation, is a common platform.[12][13]
-
Principle: A cell line is engineered to express the GPR132 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.[12]
-
Cell Culture and Plating:
-
Culture PathHunter™ CHO-K1 cells expressing human GPR132 and β-arrestin constructs according to the supplier's protocol.[13]
-
Harvest cells in their logarithmic growth phase and resuspend in the appropriate plating medium.
-
Dispense the cell suspension into a 384-well white, clear-bottom assay plate at a predetermined density (e.g., 5,000 cells/well).[13]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[12]
-
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted antagonist to the cell plate and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare a solution of a known GPR132 agonist at its EC₈₀ concentration (previously determined in an agonist-mode experiment).
-
Add the agonist solution to the wells and incubate for 90 minutes at 37°C.[13]
-
-
Signal Detection:
-
Equilibrate the detection reagent kit to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.[13]
-
Measure the chemiluminescent signal using a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, which is a hallmark of Gαq-coupled GPCR signaling.[14]
-
Principle: Cells expressing GPR132 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon Gαq activation, phospholipase C (PLC) is activated, leading to the production of inositol triphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum. The dye binds to the increased intracellular Ca²⁺, resulting in a significant increase in fluorescence intensity.[15][16]
-
Cell Culture and Plating:
-
The day before the assay, seed HEK293T cells into a 96-well or 384-well black, clear-bottom plate. To ensure a robust signal for GPCRs not natively coupled to Gαq, cells can be co-transfected with a promiscuous Gα₁₆ subunit construct along with the GPR132 expression vector.[16]
-
Incubate overnight to allow for cell adherence and protein expression.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and a non-ionic detergent like Pluronic F-127 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[15]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.[15]
-
Wash the cells with the assay buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
The instrument injects the GPR132 antagonist, followed by a GPR132 agonist.
-
Measure the fluorescence intensity in real-time immediately after compound addition.
-
-
Data Analysis: The change in fluorescence (maximum peak - baseline) is proportional to the intracellular calcium concentration. For antagonist characterization, the inhibition of the agonist-induced calcium flux is used to calculate an IC₅₀ value.
cAMP Accumulation Assay
This assay is used to assess the activity of Gαi-coupled receptors, which inhibit the production of cyclic AMP (cAMP).
-
Principle: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are often stimulated with forskolin, a direct activator of adenylyl cyclase, to generate a baseline cAMP signal. The assay then measures the ability of a Gαi-coupled receptor agonist to reduce this forskolin-stimulated cAMP level. The antagonist's effect is measured by its ability to reverse the agonist-induced decrease. Competitive immunoassays, such as HTRF or AlphaScreen, are commonly used.[17][18]
-
Cell Culture and Stimulation:
-
Culture CHO-K1 or HEK293 cells expressing GPR132.
-
Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[17]
-
-
Assay Procedure (Antagonist Mode for Gαi):
-
Dispense cells into a 384-well assay plate.[17]
-
Add serial dilutions of this compound.
-
Add a GPR132 agonist at its EC₈₀ concentration.
-
Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for a specified duration (e.g., 30 minutes).
-
-
Detection (using a competitive immunoassay):
-
Lyse the cells and add detection reagents. For an HTRF assay, this would include a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[18]
-
Incubate to allow for competition between the cellular cAMP and the labeled cAMP-d2 for antibody binding.
-
Read the plate on an HTRF-compatible reader. A high HTRF signal indicates low cellular cAMP, while a low signal indicates high cellular cAMP.
-
-
Data Analysis: The antagonist's potency (IC₅₀) is determined by its ability to reverse the agonist's inhibition of the forskolin-induced cAMP production.
Experimental and Logical Workflow for Antagonist Development
The discovery and characterization of a novel GPR132 antagonist follows a structured workflow, from initial screening to preclinical evaluation.
References
- 1. GPR132 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 6. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 8. This compound | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of GPR132 Antagonist 1
This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and signaling pathways associated with GPR132 antagonist 1. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the G protein-coupled receptor 132 (GPR132).
Introduction to GPR132 and its Antagonist 1
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor subfamily.[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer.[2] this compound, also known by its synonym NOX-6-18, is a selective antagonist of this receptor.[3] Emerging research indicates its potential as a therapeutic agent, particularly in the context of metabolic diseases like type 2 diabetes, by modulating macrophage reprogramming within pancreatic islets.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.
Core Compound Information
The following table summarizes the key identification and biological activity data for this compound.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid | [4] |
| Synonyms | This compound, NOX-6-18 | [3] |
| Molecular Formula | C18H17NO5S | [4] |
| Molecular Weight | 359.40 g/mol | [4] |
| SMILES | CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O | |
| EC50 (GPR132 antagonism) | 0.075 µM | [5] |
| IC50 (GPR132-Gi coupling inhibition) | 15.17 nM | [6] |
| EC50 (Insulin secretion promotion) | 0.7 µM | [5] |
Additional Physicochemical Characteristics
| Property | Value/Information |
| Melting Point | Not experimentally determined. As a crystalline solid, a distinct melting point is expected. |
| pKa | Not experimentally determined. The presence of a carboxylic acid group suggests an acidic pKa, while the sulfonamide may have a weakly acidic proton. |
| LogP | Not experimentally determined. The molecule possesses both hydrophobic (benzofuran, phenyl ring) and hydrophilic (carboxylic acid, sulfonamide) moieties, suggesting a balanced lipophilicity. |
| Solubility | Soluble in DMSO.[5] Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group. |
Experimental Protocols
This section details the methodologies for determining the physicochemical and biological properties of this compound.
Determination of Physicochemical Properties
The following are standard experimental protocols for characterizing the physicochemical properties of small molecules like this compound, which is a benzofuran derivative.
-
Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate.
-
Data Acquisition: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.
-
System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
-
Sample Preparation: A known concentration of this compound is dissolved in one of the phases.
-
Equilibration: The two phases are mixed thoroughly and allowed to separate.
-
Quantification: The concentration of the antagonist in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Sample Preparation: A solution of this compound of known concentration is prepared in water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Biological Characterization
The following protocols are designed to characterize the interaction of this compound with its target receptor and to assess its functional effects.
This assay determines the binding affinity (Ki) of this compound.
-
Membrane Preparation: Membranes are prepared from cells stably expressing human GPR132.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.
-
Reaction Mixture: The assay contains cell membranes, a fixed concentration of a suitable GPR132 radioligand (e.g., a tritiated agonist or antagonist), and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
This functional assay measures the antagonist's ability to inhibit agonist-induced G protein activation.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Reaction Mixture: The assay mixture includes cell membranes, a GPR132 agonist, varying concentrations of this compound, GDP, and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Separation and Detection: Similar to the radioligand binding assay, the mixture is filtered, and the bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined, and the IC50 is calculated.
This assay assesses the antagonist's effect on GPR132-mediated changes in intracellular cyclic AMP (cAMP) levels, which can be indicative of Gs or Gi coupling.
-
Cell Culture: Whole cells expressing GPR132 are used.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Cells are treated with a GPR132 agonist in the presence and absence of varying concentrations of this compound.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
Data Analysis: The IC50 value for the antagonist's inhibition of the agonist-induced change in cAMP levels is determined.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to GPR132 and its antagonist.
Conclusion
This compound is a promising small molecule for the therapeutic targeting of GPR132. Its physicochemical and biological properties, as outlined in this guide, provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols offer a roadmap for researchers to rigorously characterize this and similar compounds. The continued investigation into the role of GPR132 and the development of its modulators hold significant potential for addressing unmet medical needs in metabolic and inflammatory diseases.
References
- 1. GPR132 - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
The Role of GPR132 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a critical regulator in the complex landscape of inflammatory diseases. Predominantly expressed on immune cells such as macrophages, GPR132 functions as a sensor for lipid and metabolic signals within inflamed microenvironments, including oxidized fatty acids and lactate.[1] Activation of GPR132 triggers diverse downstream signaling cascades that modulate key inflammatory processes, including immune cell migration, macrophage polarization, and the production of inflammatory mediators.[2][3][4] Its involvement has been implicated in the pathophysiology of atherosclerosis, neuropathic pain, and inflammatory bowel disease, making it an attractive therapeutic target.[5][6][7][8] This technical guide provides an in-depth overview of the core biology of GPR132, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support ongoing research and drug development efforts.
Core Biology and Signaling Pathways of GPR132
GPR132 is a class A G protein-coupled receptor that was initially identified as being induced by cellular stress and DNA damage.[1] While it was once considered a proton-sensing receptor, there is considerable debate, and stronger evidence now points to its role as a receptor for specific lipid metabolites and lactate, which are often abundant in inflammatory or tumor microenvironments.[9]
Ligands and Activation
The activation of GPR132 is context-dependent, with several endogenous ligands identified:
-
Oxidized Fatty Acids: 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, is a well-characterized agonist.[10] Elevated levels of 9-HODE at sites of inflammation can activate GPR132 on immune cells.[10]
-
Lactate: In acidic tumor and inflammatory microenvironments, lactate can act as a GPR132 ligand, particularly on macrophages.[7][9] This links cellular metabolism directly to immune cell function.
-
N-acyl-amides and N-acylglycines: These classes of lipids have also been identified as activators of GPR132.
-
Lysophosphatidylcholine (LPC): Initially proposed as a ligand, this finding was later retracted, and some evidence suggests LPC may act as an antagonist.
Downstream Signaling Cascades
Upon ligand binding, GPR132 couples to various G proteins, including Gαq, Gαs, and Gα13, to initiate downstream signaling. Key pathways include:
-
Macrophage Migration and Cytoskeletal Remodeling: In response to ligands like 9-HODE, GPR132 can initiate a MyD88-PI3K-AKT signaling cascade.[2][6] This pathway culminates in the release of matrix metalloproteinase 9 (MMP9), which facilitates cytoskeletal remodeling and directed migration of macrophages to inflammatory sites.[6]
-
Macrophage Polarization and Metabolism: Lactate-mediated activation of GPR132 is a potent driver of macrophage polarization towards an anti-inflammatory, pro-tumorigenic M2-like phenotype.[4][9] This involves the induction of M2 markers like CD206 and Arginase-1.[9] In diabetic atherosclerosis, lactate-GPR132 signaling activates Src kinase, leading to macrophage senescence and enhanced lipid uptake.[5][7]
-
Pain Sensitization: In sensory neurons, GPR132 activation by 9-HODE can couple to Gαq, leading to Protein Kinase C (PKC) activation.[10] PKC, in turn, sensitizes the TRPV1 ion channel, a key mediator of inflammatory and neuropathic pain.[10]
The following diagrams illustrate these critical pathways.
Role in Inflammatory Disease Models
The function of GPR132 has been extensively studied using knockout mouse models in various inflammatory contexts. These studies consistently demonstrate a pro-inflammatory role for the receptor.
Atherosclerosis
In the context of atherosclerosis, GPR132 is expressed by macrophages within atherosclerotic plaques. Studies suggest that GPR132 signaling contributes to the progression of atherosclerosis.[5] Deletion of GPR132 in mouse models of diabetes and atherosclerosis markedly reduces macrophage senescence and the development of atherosclerotic plaques.[5][7] This is driven by the lactate-GPR132-Src pathway, which promotes the formation of foam cells from macrophages.[5][7]
Neuropathic & Inflammatory Pain
GPR132 plays a significant role in pain hypersensitivity. In the spared nerve injury (SNI) model of neuropathic pain, GPR132-deficient mice show a strong reduction in mechanical hypersensitivity.[10][6] This phenotype is associated with a massive reduction of invading macrophages and neutrophils at the site of nerve injury and decreased levels of pro-inflammatory mediators like TNFα and IL-6.[10][6] Similarly, in the zymosan-induced model of acute inflammation, GPR132-deficient mice exhibit reduced thermal hyperalgesia, which is linked to a reduced number of pro-inflammatory M1-like macrophages in the inflamed tissue.[3]
Inflammatory Bowel Disease (IBD)
GPR132 is considered a member of the pH-sensing GPCR family, which are implicated as regulators of inflammation in IBD.[8] G2A deficiency has been shown to exacerbate intestinal inflammation in a chronic IBD mouse model, suggesting a complex, potentially protective role in this specific context that warrants further investigation.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on GPR132 function and pharmacology.
Table 1: Pharmacology of GPR132 Ligands
| Compound | Type | Assay Type | Potency (EC50/IC50) | Reference(s) |
|---|---|---|---|---|
| 9-HODE | Endogenous Agonist | Inositol Phosphate Accumulation | 7.5 µM | [1] |
| T-10418 | Synthetic Agonist | Human G2A Activation | 0.82 µM | |
| Commendamide | Natural Agonist | Not Specified | 11.8 µM | |
| Surrogate Agonist 1 | Synthetic Agonist | β-arrestin Recruitment | 3.4 µM | [5] |
| GPR132 antagonist 1 | Synthetic Antagonist | Not Specified | 0.075 µM | [3] |
| NOX-6-18 | Synthetic Antagonist | Not Specified | Not specified | |
Table 2: Phenotypic Data from GPR132 Knockout (KO) Mice in Inflammatory Models
| Inflammatory Model | Phenotype Measured | Observation in GPR132 KO vs. Wild-Type (WT) | Quantitative Change | Reference(s) |
|---|---|---|---|---|
| Spared Nerve Injury (SNI) | Mechanical Hypersensitivity | Reduced pain response | Significant increase in paw withdrawal latency from day 2 post-surgery (p < 0.05 to p < 0.001) | |
| Spared Nerve Injury (SNI) | Macrophage Infiltration (Sciatic Nerve) | Reduced infiltration | ~12-fold lower macrophage count | |
| Spared Nerve Injury (SNI) | Neutrophil Infiltration (Sciatic Nerve) | Reduced infiltration | ~7-fold lower neutrophil count | |
| Zymosan-Induced Peritonitis | M1-like Macrophage Number | Reduced number in inflamed tissue | Statistically significant reduction | [3] |
| Zymosan-Induced Peritonitis | Thermal Hyperalgesia | Reduced pain response | Statistically significant reduction | |
| Breast Cancer Model | Lactate-Induced M2 Marker (CD206) | Attenuated M2 polarization | Lactate-induced increase in CD206 protein is absent in KO macrophages | [9] |
| Breast Cancer Model | Lactate Binding to GPR132 | Validation of binding | 7.1-fold enrichment of lactate in GPR132 co-immunoprecipitation from WT vs. KO macrophages | |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following are representative protocols for key experiments used to elucidate the function of GPR132.
Zymosan-Induced Peritonitis in Mice
This model is used to study acute inflammation and the role of GPR132 in leukocyte recruitment and inflammatory pain.
-
Objective: To induce a self-resolving acute inflammation in the peritoneal cavity to assess immune cell infiltration and inflammatory mediator production.
-
Materials: Zymosan A from Saccharomyces cerevisiae, sterile Phosphate-Buffered Saline (PBS), GPR132 knockout mice and wild-type littermate controls.
-
Procedure:
-
Prepare a sterile suspension of Zymosan A in PBS at a concentration of 0.1 mg/mL.
-
Inject 100 µL of the Zymosan suspension (0.1 mg/mouse) intraperitoneally (i.p.) into both wild-type and GPR132 KO mice. Control animals receive an i.p. injection of 100 µL sterile PBS.
-
At desired time points (e.g., 4, 8, 16, 24 hours post-injection), euthanize mice via an approved method.
-
Collect peritoneal exudate by lavaging the peritoneal cavity with 5 mL of cold PBS.
-
Count the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Centrifuge the lavage fluid and collect the supernatant to measure cytokine and chemokine levels (e.g., TNFα, IL-6, MCP-1) by ELISA.
-
-
Expected Outcome: GPR132 KO mice are expected to show altered leukocyte infiltration profiles and potentially different cytokine levels compared to wild-type controls, reflecting the receptor's role in immune cell migration.
Macrophage Migration (Boyden Chamber) Assay
This in vitro assay is used to quantify the chemotactic response of macrophages towards GPR132 ligands.
-
Objective: To measure the directed migration of macrophages through a porous membrane in response to a chemoattractant.
-
Materials: Boyden chamber apparatus (transwell inserts with 8 µm pore size), bone marrow-derived macrophages (BMDMs) from WT and GPR132 KO mice, chemoattractant (e.g., 9-HODE, lactate), serum-free culture medium, crystal violet stain.
-
Procedure:
-
Culture BMDMs from WT and GPR132 KO mice. Starve cells in serum-free medium for 2-4 hours before the assay.
-
Add the chemoattractant (e.g., 1 µM 9-HODE) or control medium to the lower wells of the Boyden chamber.
-
Resuspend starved macrophages in serum-free medium and add 1 x 10^5 cells to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for migration.
-
After incubation, remove the transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane with methanol and stain with 0.5% crystal violet.
-
Elute the stain with a destaining solution (e.g., 1% Triton X-100) and measure the optical density at 590 nm, or count the number of migrated cells in several fields of view under a microscope.
-
-
Expected Outcome: WT macrophages will show significantly more migration towards the GPR132 agonist compared to the control medium. This response will be absent or greatly attenuated in GPR132 KO macrophages.
Western Blot for Macrophage Protein Expression
This technique is used to quantify changes in protein levels, such as M2 polarization markers, in response to GPR132 activation.
-
Objective: To detect and quantify specific proteins in macrophage cell lysates.
-
Materials: BMDMs, GPR132 ligand (e.g., lactate), lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), SDS-PAGE gels (e.g., 4% stacking, 12% running), nitrocellulose membrane, primary antibodies (e.g., anti-CD206, anti-GPR132, anti-Actin), HRP-conjugated secondary antibody, chemiluminescence substrate.
-
Procedure:
-
Treat BMDMs with the stimulus (e.g., 5 mM lactate) for a specified time (e.g., 24 hours).[9]
-
Lyse the cells on ice and quantify total protein concentration using a Bradford or BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-CD206, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescence substrate.
-
Detect the signal using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).
-
-
Expected Outcome: Treatment of WT macrophages with lactate is expected to increase the expression of M2 markers like CD206, an effect that would be diminished in GPR132 KO macrophages.[9]
Quantitative Real-Time PCR (RT-qPCR)
This method is used to measure changes in gene expression of GPR132 and inflammatory markers.
-
Objective: To quantify the relative mRNA levels of target genes in macrophages.
-
Materials: Macrophages, RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR Master Mix, qPCR instrument, gene-specific primers.
-
Representative Mouse Primer Sequences:
-
Gpr132: (Forward/Reverse primers to be designed based on validated sequences, e.g., from PrimerBank or literature). A representative design approach targets exon-exon junctions to avoid genomic DNA amplification.
-
Tnfa (TNFα): F: 5'-TCC CAG GTT CTC TTC AAG GGA-3'; R: 5'-GGT GAG GAG CAC GTA GTC GG-3'
-
Il6 (IL-6): F: 5'-CAC AAG TCG GAG GCT TAA T-3'; R: 5'-GTG CAT CAT CGT TCG TCA TAC-3'
-
L19 (Housekeeping): (Sequences for a stable housekeeping gene are required for normalization).
-
-
Procedure:
-
Treat macrophages as required for the experiment.
-
Extract total RNA from cells using a commercial kit, ensuring high purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in triplicate for each sample and primer pair using SYBR Green Master Mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene.
-
-
Expected Outcome: This will reveal up- or down-regulation of genes like Tnfa or Il6 in response to inflammatory stimuli and how this is affected by the presence or absence of GPR132.
Conclusion and Future Directions
GPR132 is a pivotal receptor that integrates metabolic and lipid signals to modulate immune cell function in inflammatory diseases. Its role in driving macrophage migration, polarization, and senescence positions it as a key player in the pathophysiology of chronic inflammatory conditions like atherosclerosis and neuropathic pain. The availability of knockout models and selective pharmacological tools provides a robust platform for further investigation.
Future research should focus on:
-
Developing selective antagonists: The identification of potent and selective GPR132 antagonists is a key step toward therapeutic intervention.[3]
-
Elucidating tissue-specific roles: The function of GPR132 may vary between different inflammatory contexts, as suggested by preliminary data in IBD.[8]
-
Translational studies: Correlating GPR132 expression and pathway activation with disease severity and patient outcomes in human inflammatory diseases will be crucial for clinical validation.
By continuing to unravel the complexities of GPR132 signaling, the scientific community can pave the way for novel therapeutic strategies targeting chronic inflammation.
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. researchgate.net [researchgate.net]
- 3. Gpr132 Mouse qPCR Primer Pair (NM_019925) CAS#: [m.chemicalbook.com]
- 4. Item - Mouse qPCR primers. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Gpr132 G protein-coupled receptor 132 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Gpr132 MGI Mouse Gene Detail - MGI:1890220 - G protein-coupled receptor 132 [informatics.jax.org]
- 7. A real-time PCR method to genotype mutant mouse models with altered affinity for cardiotonic steroids on the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
GPR132 Signaling in Cancer Cells: A Technical Guide for Researchers
Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, is a proton-sensing receptor that has emerged as a critical regulator in the landscape of cancer biology. Its role is remarkably context-dependent, functioning as a pro-tumorigenic factor in certain malignancies and a tumor suppressor in others. This dichotomy underscores the complexity of its signaling pathways and highlights its potential as a nuanced therapeutic target. This technical guide provides an in-depth exploration of the GPR132 signaling pathway in cancer cells, with a focus on its function in the tumor microenvironment and its direct effects on cancer cell fate. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades to serve as a comprehensive resource for the scientific community.
Introduction
GPR132 is a member of the G protein-coupled receptor superfamily, which is intricately involved in a variety of cellular processes, including proliferation, differentiation, and immunity.[1] In the context of cancer, GPR132 has garnered significant attention for its ability to sense and respond to the acidic tumor microenvironment, a hallmark of solid tumors resulting from metabolic reprogramming.[2] One of the key activators of GPR132 in this setting is lactate, a byproduct of aerobic glycolysis (the Warburg effect) in cancer cells.[3] The expression and function of GPR132 vary across different cancer types, necessitating a detailed understanding of its signaling mechanisms to develop effective therapeutic strategies. This guide will dissect the multifaceted role of GPR132, with a particular focus on its impact on breast cancer, acute myeloid leukemia (AML), and its influence on immune cells within the tumor milieu.
The Role of GPR132 in the Tumor Microenvironment
A predominant role of GPR132 in cancer is manifested through its high expression in immune cells, particularly tumor-associated macrophages (TAMs).[3] In the tumor microenvironment (TME), cancer cell-derived lactate activates GPR132 on macrophages, promoting their polarization towards an M2-like phenotype.[3] These M2-polarized macrophages are known to be pro-tumorigenic, facilitating cancer cell adhesion, migration, and invasion.[3][4] This interplay establishes a vicious cycle where cancer cells educate macrophages via the lactate-GPR132 axis to create a supportive niche for tumor progression and metastasis.[3]
GPR132 Signaling in Macrophage Polarization
Lactate-mediated activation of GPR132 in macrophages is linked to the induction of Arginase-1 (Arg-1) and the Hypoxia-Inducible Factor 1α (HIF1α)–Vascular Endothelial Cell Growth Factor (VEGF) pathway.[1] This signaling cascade promotes the M2 phenotype, which is characterized by the secretion of anti-inflammatory cytokines and factors that support angiogenesis and tissue remodeling, ultimately contributing to tumor growth and metastasis.
Context-Dependent Signaling of GPR132 in Cancer Cells
The functional outcome of GPR132 signaling is highly dependent on the cancer cell type. While it promotes a pro-tumorigenic environment in breast cancer, its activation in acute myeloid leukemia (AML) has been shown to induce cell differentiation, suggesting a tumor-suppressive role. In Natural Killer (NK) cells, GPR132 signaling can inhibit their anti-tumor functions.
Pro-Tumorigenic Role in Breast Cancer
In breast cancer, GPR132 expression is predominantly found in TAMs within the TME.[3] The lactate-GPR132 axis in these macrophages fosters an environment conducive to metastasis.[3][4] Clinical data indicates that higher GPR132 expression in breast cancer correlates with lower metastasis-free and relapse-free survival.[3][5]
Tumor-Suppressive Role in Acute Myeloid Leukemia (AML)
Conversely, in AML, activation of GPR132 signaling induces cellular differentiation, a process that is blocked in leukemia.[6][7] The natural product 8-gingerol has been identified as a GPR132 agonist that promotes the differentiation of AML cells.[6][7] This effect is mediated through a Gs-PKA pathway that leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling, a key regulator of cell growth and proliferation.[6][8]
Inhibitory Role in Natural Killer (NK) Cells
In NK cells, GPR132 signaling has been shown to suppress their cytotoxic anti-tumor functions.[9][10] This pathway involves Gαs-PKA-mediated activation of C-terminal Src kinase (CSK), which in turn inhibits ZAP70 and downstream NF-κB signaling.[2][9][10] This leads to reduced expression of effector molecules like Granzyme B (GzmB) and Interferon-gamma (IFN-γ).[9][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on GPR132 in cancer.
Table 1: GPR132 Expression and Clinical Correlation in Breast Cancer
| Parameter | Finding | Cancer Type | Reference |
| GPR132 Expression | Positively correlated with M2 macrophage markers (CD163, CCL17, CCL22, etc.) in human breast cancer lesions (n=1,100) | Breast Cancer | [3] |
| Metastasis-free Survival | Higher GPR132 expression significantly correlated with lower metastasis-free survival | Breast Cancer | [3][5] |
| Relapse-free Survival | Higher GPR132 expression significantly correlated with lower relapse-free survival | Breast Cancer | [3] |
Table 2: Effects of GPR132 Modulation on Cancer Cell Phenotypes
| Experimental Model | Modulation | Effect | Quantitative Change | Reference |
| AML cell lines (HL60, MV4-11) | 8-Gingerol (30 µM) treatment | Increased CD11b expression (differentiation marker) | ~40-60% increase in CD11b+ cells (P < 0.01, P < 0.001) | [8] |
| AML cell lines (HL60, MV4-11) | GPR132 knockout | Abolished 8-Gingerol-induced CD11b upregulation | No significant increase in CD11b expression | [8] |
| Macrophage-cancer cell co-culture | GPR132 knockdown in macrophages | Reduced cancer cell growth | Significant reduction (specific % not stated) | [12] |
| Macrophage-cancer cell co-culture | GPR132 overexpression in macrophages | Increased cancer cell growth | Significant increase (specific % not stated) | [12] |
| Gpr132-KO mice with EO771 breast cancer cells | GPR132 knockout | Decreased number and size of lung metastases | Significantly decreased (P < 0.05) | [5] |
| NK cells from GPR132-/- mice | GPR132 knockout | Increased tumor-infiltrating NK cells expressing GzmB and IFN-γ | Significant increase | [9] |
Table 3: GPR132-Mediated Signaling Pathway Modulation
| Cell Type | Treatment/Modulation | Downstream Target | Quantitative Change | Reference |
| AML cells (HL60) | 8-Gingerol (30 µM) | p-S6K1 (Thr389) | Time-dependent decrease | [8] |
| AML cells (HL60) | 8-Gingerol (30 µM) | p-CREB (Ser133) | Time-dependent increase | [8] |
| GPR132 KO AML cells | 8-Gingerol (30 µM) | p-S6K1 (Thr389) | No significant change | [8] |
| NK92 cells | GPR132 knockdown (shRNA) | pZAP70, p-P65 | Increased expression | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GPR132 signaling in cancer.
Macrophage and Cancer Cell Co-culture
This protocol is adapted from methodologies used to study the interaction between macrophages and breast cancer cells.[13][14][15]
Objective: To assess the effect of macrophage GPR132 on cancer cell proliferation and migration.
Materials:
-
THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs)
-
Breast cancer cell line (e.g., MDA-MB-231, HCC1806)
-
RPMI-1640 and DMEM media with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Transwell inserts (e.g., 8 µm pore size)
-
Lentiviral particles for GPR132 shRNA knockdown or overexpression
-
Reagents for colony formation and migration assays
Procedure:
-
Macrophage Preparation:
-
THP-1: Seed THP-1 cells and differentiate into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.
-
BMDMs: Isolate bone marrow from mice and culture in DMEM with 20 ng/mL M-CSF for 6 days to differentiate into macrophages.
-
-
Genetic Modification of Macrophages (Optional):
-
Transduce macrophages with lentiviral particles carrying GPR132 shRNA or an overexpression construct. Select and verify the modified cells.
-
-
Co-culture Setup:
-
Seed the macrophages in the lower chamber of a transwell plate.
-
Seed the breast cancer cells in the upper chamber of the transwell insert.
-
Co-culture for 48-72 hours.
-
-
Functional Assays:
-
Colony Formation: After co-culture, harvest the cancer cells and seed a low number in a new plate. Culture for 10-14 days, then stain and count the colonies.
-
Migration Assay: Use a Boyden chamber assay. After co-culture, assess the number of cancer cells that have migrated through the porous membrane of the insert.
-
Orthotopic Breast Cancer Mouse Model
This protocol is based on established methods for in vivo studies of breast cancer metastasis.[16][17][18][19][20]
Objective: To evaluate the in vivo effect of GPR132 on primary tumor growth and metastasis.
Materials:
-
Gpr132 knockout mice and wild-type littermates
-
Syngeneic murine breast cancer cell line (e.g., EO771, 4T1-luc2)
-
Surgical instruments
-
Bioluminescence imaging system and D-luciferin (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture and harvest the breast cancer cells. Resuspend the cells in a mixture of PBS and Matrigel.
-
Orthotopic Injection: Anesthetize the mice. Inject the cell suspension (e.g., 1 x 10^5 cells in 20 µL) into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Measure the primary tumor volume with calipers regularly. If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor growth and metastasis.
-
Metastasis Assessment: At the end of the experiment, harvest the lungs and other organs. Count the metastatic nodules on the surface. Perform histological analysis (H&E staining) to confirm and quantify metastases.
Western Blot Analysis of Signaling Pathways
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in GPR132 signaling cascades.[8]
Objective: To quantify changes in the activation of downstream signaling molecules like p-S6K1 and p-CREB.
Materials:
-
AML cell lines (e.g., HL-60)
-
GPR132 agonist (e.g., 8-gingerol)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-CREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with the GPR132 agonist for the desired time points. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
The GPR132 signaling pathway presents a compelling and complex area of cancer research. Its dual role as both a promoter and a suppressor of tumorigenesis in different contexts highlights the importance of understanding its intricate regulatory mechanisms. The interplay between cancer cells and the tumor microenvironment, mediated by the lactate-GPR132 axis, is a critical driver of metastasis in cancers like breast cancer and represents a promising target for therapeutic intervention. Conversely, the ability of GPR132 agonists to induce differentiation in AML opens up new avenues for differentiation-based therapies.
Future research should focus on elucidating the full spectrum of GPR132's downstream effectors in various cancer types. The development of selective and potent small molecule modulators of GPR132 will be crucial for translating our understanding of its signaling into clinical applications. Furthermore, investigating the potential for combination therapies that target GPR132 alongside other cancer pathways may offer synergistic anti-tumor effects. This technical guide provides a foundational resource to aid researchers in these endeavors, with the ultimate goal of harnessing the therapeutic potential of the GPR132 signaling pathway for the benefit of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]
- 15. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
GPR132 Antagonists: A Technical Guide to Therapeutic Potential and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-protein coupled receptor 132 (GPR132), also known as G2A, has emerged as a compelling therapeutic target in a range of diseases, most notably in oncology and inflammatory conditions. Its role as a sensor for lactate and other metabolites within the tumor microenvironment and inflamed tissues positions it as a critical regulator of immune cell function and disease progression. This technical guide provides an in-depth overview of the therapeutic potential of GPR132 antagonists, detailing the underlying signaling pathways, quantitative data on known antagonists, and comprehensive experimental protocols for their evaluation.
Introduction to GPR132
GPR132 is a Class A G-protein coupled receptor that is highly expressed in immune cells, particularly macrophages.[1] Initially identified for its role in cell cycle regulation, subsequent research has revealed its function as a receptor for various ligands, including lactate and oxidized fatty acids.[2][3] This sensing capability allows GPR132 to modulate cellular responses to changes in the metabolic microenvironment, influencing processes such as cell migration, proliferation, and inflammation.[4]
GPR132 Signaling Pathways
GPR132 activation initiates a cascade of intracellular signaling events primarily through Gαi/o, Gαq, and β-arrestin pathways. These pathways ultimately influence downstream cellular functions critical to disease pathogenesis.
Gαi/o and Gαq Signaling
Upon ligand binding, GPR132 can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] Alternatively, GPR132 can couple to Gαq proteins, activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
β-Arrestin Recruitment
Ligand-induced activation of GPR132 also leads to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades, further diversifying the cellular response to GPR132 activation.
Therapeutic Potential of GPR132 Antagonists
The multifaceted role of GPR132 in pathological processes makes its antagonism a promising therapeutic strategy.
Cancer
In the tumor microenvironment, cancer cells produce high levels of lactate, which activates GPR132 on tumor-associated macrophages (TAMs). This activation promotes the polarization of TAMs towards an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and tumor progression.[2][4] By blocking this interaction, GPR132 antagonists can potentially reprogram TAMs to a more anti-tumoral M1-like state, thereby inhibiting tumor growth and metastasis.[4]
Inflammation
GPR132 is implicated in various inflammatory processes through its role in immune cell migration and activation.[4] Chronic activation of GPR132 can lead to excessive inflammation and tissue damage. GPR132 antagonists offer a therapeutic approach to mitigate these effects by reducing the recruitment and activation of inflammatory cells.[4]
Other Indications
Emerging research suggests a role for GPR132 in other conditions, including cardiovascular and metabolic diseases, presenting further opportunities for therapeutic intervention with GPR132 antagonists.[4][5]
Quantitative Data on GPR132 Antagonists
Several small molecule antagonists of GPR132 have been identified and characterized. The following table summarizes their reported potencies.
| Antagonist | Assay Type | Cell Line | Potency (IC50/EC50) | Reference(s) |
| NOX-6-18 | Gαi Coupling | 15.17 nM (IC50) | [5] | |
| Gαi Coupling | 17 nM (IC50) | [6] | ||
| GPR132 antagonist 1 | GPR132 Activity | 75 nM (EC50) | [7] | |
| SB-583355 | G2A Activation | CHO-K1 | Potent Antagonist | [2][8] |
| GSK1820795A | hGPR132a Activation | Yeast | Selective Antagonist | [8] |
Experimental Protocols
The characterization of GPR132 antagonists relies on robust and reproducible in vitro and in vivo assays.
In Vitro Assays
This assay measures the recruitment of β-arrestin to activated GPR132.
-
Principle: The assay utilizes enzyme fragment complementation (EFC). GPR132 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced GPR132 activation and subsequent β-arrestin recruitment bring the two fragments together, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.[1][9]
-
Cell Line: PathHunter® GPR132 CHO-K1 β-Arrestin cells (e.g., from DiscoverX).[8][10][11]
-
Protocol Outline:
-
Cell Plating: Plate PathHunter® GPR132 CHO-K1 cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.[1]
-
Compound Addition: Add the GPR132 antagonist at various concentrations to the cells and incubate for a pre-determined time.
-
Agonist Stimulation: Add a known GPR132 agonist (e.g., lactate or a surrogate agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for 90 minutes at 37°C.[1]
-
Detection: Add PathHunter® Detection Reagents and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a standard plate reader.
-
Data Analysis: Plot the antagonist dose-response curve to determine the IC50 value.
-
This assay quantifies the activation of the Gαq signaling pathway.
-
Principle: The assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular IP1 competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody. A high level of cellular IP1 results in a low HTRF signal.[6][12][13][14]
-
Cell Line: CHO-K1 cells stably expressing human GPR132.[6][8]
-
Protocol Outline:
-
Cell Plating: Seed GPR132-expressing CHO-K1 cells in a 384-well plate (e.g., 15,000 cells/well) and culture overnight.[6]
-
Compound Pre-incubation: Treat cells with varying concentrations of the GPR132 antagonist.
-
Stimulation: Add a GPR132 agonist and incubate for 30-60 minutes at 37°C in the presence of LiCl (to inhibit IP1 degradation).[6][13]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubation: Incubate for 1 hour at room temperature.[13]
-
Measurement: Read the HTRF signal at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 of the antagonist.
-
In Vivo Models
The therapeutic efficacy of GPR132 antagonists can be evaluated in various animal models of cancer and inflammation.
-
Model: Syngeneic tumor models (e.g., EO771 breast cancer cells in C57BL/6 mice) or patient-derived xenograft (PDX) models.
-
Administration: GPR132 antagonists can be administered via various routes, such as oral gavage or intraperitoneal injection. Dosing regimen and vehicle formulation need to be optimized based on the pharmacokinetic properties of the compound.
-
Endpoints:
-
Tumor growth inhibition.
-
Reduction in metastasis.[3]
-
Analysis of the tumor microenvironment (e.g., macrophage polarization via immunohistochemistry or flow cytometry).
-
Pharmacodynamic markers (e.g., changes in downstream signaling molecules in tumor or immune cells).
-
-
Model: Models of acute or chronic inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation or collagen-induced arthritis.
-
Administration: Similar to cancer models, the route and frequency of antagonist administration should be optimized.
-
Endpoints:
-
Reduction in inflammatory markers (e.g., cytokines such as TNF-α, IL-6 in serum or tissue).
-
Amelioration of clinical signs of inflammation (e.g., paw swelling in arthritis models).
-
Histopathological analysis of inflamed tissues.
-
Conclusion
GPR132 represents a promising therapeutic target for the development of novel treatments for cancer and inflammatory diseases. The availability of potent and selective antagonists, coupled with robust in vitro and in vivo assays for their characterization, provides a solid foundation for advancing these compounds into clinical development. This guide offers a comprehensive resource for researchers and drug developers to navigate the complexities of GPR132-targeted therapies and accelerate the translation of this exciting biology into new medicines.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. WO2017192973A1 - Methods of treating cancers with gpr132 inhibitors - Google Patents [patents.google.com]
- 3. Pharmacokinetics and pharmacodynamics of the novel PAR-1 antagonist vorapaxar in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Eurofins Discoverx PathHunter eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Eurofins Discoverx PathHunter eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]
- 11. DiscoverX PathHunter eXpress GPR132 CHO-K1 -Arrestin Orphan GPCR Assay 1 000 dp (10 x 96-brunnar) | Buy Online | DiscoverX | Fisher Scientific [fishersci.se]
- 12. bmglabtech.com [bmglabtech.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
The Impact of GPR132 Antagonism on Insulin Secretion: A Technical Guide and Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
The G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a potential therapeutic target in the context of metabolic diseases. Recent research has highlighted the role of the selective GPR132 antagonist, NOX-6-18, in improving glucose metabolism. However, the existing body of literature indicates that this effect is primarily indirect, mediated through the modulation of macrophage reprogramming within pancreatic islets, which in turn alleviates the chronic inflammation associated with type 2 diabetes.
To date, there is a notable absence of direct evidence from peer-reviewed studies detailing the specific effects of GPR132 antagonists on insulin secretion from pancreatic β-cells. This technical guide aims to bridge this knowledge gap by providing a comprehensive research framework to investigate the direct role of GPR132 antagonism in insulin secretion. We will present a hypothesized signaling pathway for GPR132 in β-cells, detailed experimental protocols for in vitro assays, and templates for quantitative data presentation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the direct impact of GPR132 antagonists on β-cell function.
Hypothesized GPR132 Signaling in Pancreatic β-Cells
While the definitive signaling pathway of GPR132 in pancreatic β-cells remains to be elucidated, we can formulate a hypothesis based on its known signaling in other cell types, such as macrophages, and the established principles of G protein-coupled receptor (GPCR) signaling in β-cells.
In macrophages, GPR132 is known to couple to the Gi alpha subunit of heterotrimeric G proteins[1]. Activation of Gi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP in β-cells is generally associated with a decrease in glucose-stimulated insulin secretion (GSIS). Therefore, it is plausible that antagonism of GPR132 in β-cells could lead to an increase in cAMP levels, thereby potentiating GSIS.
Furthermore, some GPCRs can signal through G protein-independent pathways, such as those involving β-arrestins, or activate other downstream effectors. Given the complexity of GPCR signaling, it is crucial to investigate multiple potential pathways.
Below is a hypothesized signaling cascade for GPR132 in pancreatic β-cells.
Hypothesized GPR132 signaling pathway in a pancreatic β-cell.
Experimental Protocols
To investigate the direct effect of a GPR132 antagonist on insulin secretion, a series of in vitro experiments using isolated pancreatic islets and insulin-secreting cell lines are proposed. The selective GPR132 antagonist NOX-6-18, with a reported IC50 of 17 nM, can be used as the test compound[2][3].
Cell Culture of MIN6 β-Cell Line
The MIN6 cell line is a well-established mouse insulinoma line that retains glucose-stimulated insulin secretion and is a suitable model for these studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged every 3-4 days when they reach 80-90% confluency. It is recommended to use low-passage cells (passage 20-30) for insulin secretion assays to ensure robust glucose responsiveness.
Isolation of Mouse Pancreatic Islets
Primary islets provide a more physiologically relevant model than cell lines.
-
Pancreas Digestion: Euthanize a C57BL/6 mouse and perfuse the pancreas through the common bile duct with a solution of collagenase P (1 mg/mL in Hank's Balanced Salt Solution - HBSS).
-
Islet Purification: Excise the distended pancreas, incubate at 37°C for 15-20 minutes, and then mechanically disrupt the tissue. Purify the islets from the digested tissue using a density gradient (e.g., Histopaque-1077).
-
Islet Culture: Hand-pick the purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for recovery before conducting experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is the gold standard for assessing β-cell function in vitro.
-
Preparation:
-
For MIN6 cells: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
For isolated islets: Use batches of 10-15 size-matched islets per condition.
-
-
Pre-incubation: Gently wash the cells/islets with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose. Then, pre-incubate in the same buffer for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh KRBB containing 2.8 mM glucose and the desired concentration of the GPR132 antagonist (e.g., vehicle control, 10 nM, 100 nM, 1 µM NOX-6-18). Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement (this is the basal secretion).
-
Stimulated Secretion: Replace the buffer with KRBB containing 16.7 mM glucose and the same concentrations of the GPR132 antagonist. Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement (this is the stimulated secretion).
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit.
-
Data Normalization: Normalize the insulin secretion data to the total protein content (for MIN6 cells) or DNA content (for islets) of the respective wells/batches.
Experimental workflow for the GSIS assay.
Data Presentation
Quantitative data from the proposed experiments should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of GPR132 Antagonist on Insulin Secretion from MIN6 Cells
| GPR132 Antagonist Conc. | Glucose (mM) | Insulin Secretion (ng/mg protein/hr) | Stimulation Index |
| Vehicle | 2.8 | Mean ± SEM | - |
| Vehicle | 16.7 | Mean ± SEM | Calculated |
| 10 nM | 2.8 | Mean ± SEM | - |
| 10 nM | 16.7 | Mean ± SEM | Calculated |
| 100 nM | 2.8 | Mean ± SEM | - |
| 100 nM | 16.7 | Mean ± SEM | Calculated |
| 1 µM | 2.8 | Mean ± SEM | - |
| 1 µM | 16.7 | Mean ± SEM | Calculated |
Table 2: Effect of GPR132 Antagonist on Insulin Secretion from Isolated Mouse Islets
| GPR132 Antagonist Conc. | Glucose (mM) | Insulin Secretion (ng/µg DNA/hr) | Stimulation Index |
| Vehicle | 2.8 | Mean ± SEM | - |
| Vehicle | 16.7 | Mean ± SEM | Calculated |
| 10 nM | 2.8 | Mean ± SEM | - |
| 10 nM | 16.7 | Mean ± SEM | Calculated |
| 100 nM | 2.8 | Mean ± SEM | - |
| 100 nM | 16.7 | Mean ± SEM | Calculated |
| 1 µM | 2.8 | Mean ± SEM | - |
| 1 µM | 16.7 | Mean ± SEM | Calculated |
Logical Framework for Investigation
The following diagram illustrates the logical progression of the proposed research to determine the effect of GPR132 antagonism on insulin secretion.
Logical flow of the proposed research investigation.
Conclusion and Future Directions
While the therapeutic potential of GPR132 antagonists in metabolic diseases is promising, a thorough understanding of their mechanism of action is imperative. The current focus on the immunomodulatory effects of these compounds should be complemented by investigations into their direct effects on key metabolic cells, such as pancreatic β-cells. The experimental framework provided in this guide offers a clear path to elucidating the direct role of GPR132 antagonism in insulin secretion. The results of such studies will be critical in determining the full therapeutic utility of targeting GPR132 for the treatment of type 2 diabetes and will pave the way for the development of more targeted and effective therapeutic strategies. Future studies could also explore the expression and function of GPR132 in human islets and the potential for GPR132 antagonists to protect β-cells from pro-inflammatory and glucolipotoxic insults.
References
GPR132: A Multifaceted Regulator of Macrophage Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a critical regulator of macrophage biology, influencing a spectrum of physiological and pathological processes. This technical guide provides a comprehensive overview of the function of GPR132 in macrophages, detailing its role as a sensor for metabolites and lipids, its involvement in macrophage polarization, and its implications in oncology, inflammation, and metabolic diseases. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to serve as a valuable resource for the scientific community.
Introduction to GPR132
GPR132 is a seven-transmembrane G protein-coupled receptor highly expressed in macrophages and other immune cells.[1][2] Initially identified as a stress-inducible gene, subsequent research has unveiled its function as a receptor for various ligands, most notably lactate and oxidized lipids.[1][3] Its activation triggers downstream signaling cascades that modulate fundamental macrophage functions, including polarization, migration, phagocytosis, and efferocytosis.[1][3][4][5] The multifaceted roles of GPR132 position it as a potential therapeutic target in a range of diseases, from cancer to atherosclerosis.
Ligands and Signaling Pathways
GPR132 is activated by a variety of endogenous ligands, leading to the initiation of distinct downstream signaling pathways.
Known Ligands
The primary endogenous ligands for GPR132 identified to date include:
-
Lactate: In the tumor microenvironment, cancer cell-derived lactate acts as a key activator of GPR132 on tumor-associated macrophages (TAMs).[1][2][6][7][8][9][10] This interaction is particularly significant in the acidic milieu of tumors.[1][2][10]
-
9-Hydroxyoctadecadienoic acid (9-HODE): This oxidized linoleic acid metabolite is a potent agonist of GPR132 and is implicated in mediating macrophage migration in the context of neuropathic pain.[3][11]
-
Lysophosphatidylcholines (LPCs): While not direct agonists, LPCs can modulate GPR132 activity and promote chemotaxis toward apoptotic cells.[4]
Downstream Signaling Cascades
Upon ligand binding, GPR132 activates several intracellular signaling pathways:
-
MyD88-PI3K-AKT Signaling: Activation of GPR132 in macrophages can initiate a MyD88-PI3K-AKT signaling cascade, which is crucial for cytoskeleton remodeling and cell migration.[3][11] This pathway also involves the transient release of matrix metalloproteinase 9 (MMP9).[3][11]
-
Src Phosphorylation: In the context of diabetic atherosclerosis, lactate-activated GPR132 promotes macrophage senescence and lipid uptake through the phosphorylation of Src.[12][13]
-
RhoA Activation: GPR132 signaling has been shown to activate RhoA, a small GTPase involved in regulating the actin cytoskeleton, which can contribute to oncogenic transformation phenotypes.[14]
-
Gαs and Gα13 Coupling: GPR132 has been proposed to signal through Gαs and Gα13, potentially leading to the activation of phospholipase C.[15]
Diagram: GPR132 Signaling Pathways in Macrophages
Caption: GPR132 signaling cascades in macrophages.
Functional Roles of GPR132 in Macrophages
GPR132 plays a pivotal role in shaping macrophage phenotype and function in various contexts.
Macrophage Polarization
-
M2 Polarization in Cancer: In the tumor microenvironment, cancer cell-derived lactate activates GPR132 on TAMs, promoting their polarization towards an M2-like phenotype.[1][2][6][7][8][10] These M2 macrophages, in turn, facilitate cancer cell adhesion, migration, and invasion, contributing to metastasis.[1][2][7][8][10] GPR132 deletion or inhibition impairs M2 activation and reduces breast cancer metastasis in preclinical models.[1][2][7]
-
Inflammatory Responses: The role of GPR132 in inflammatory M1/M2 polarization can be context-dependent. While lactate signaling through GPR132 promotes an M2-like state, other studies suggest GPR132 is necessary for positioning macrophages in a pro-inflammatory microenvironment, indirectly promoting M1 polarization.[4] GPR132-deficient mice show a reduced number of M1-like macrophages in a zymosan-induced inflammation model.[4]
Efferocytosis and Tissue Repair
GPR132 is essential for the efficient clearance of apoptotic cells (efferocytosis) by macrophages.[4][5] This process is critical for preventing secondary necrosis and inflammation, and for promoting tissue repair.[5] Efferocytosis-induced lactate production signals through GPR132 to stabilize Myc protein, a key step in efferocytosis-induced macrophage proliferation (EIMP), which expands the pool of pro-resolving macrophages.[5]
Neuropathic Pain
In nerve injury models, the GPR132 agonist 9-HODE is upregulated.[3][11] GPR132 activation on macrophages mediates their migration to the site of injury.[3][11] GPR132-deficient mice exhibit reduced mechanical hypersensitivity, accompanied by a significant decrease in invading macrophages and neutrophils and lower levels of pro-inflammatory mediators like TNFα and IL-6 at the injury site.[3][11]
Atherosclerosis
Under diabetic conditions, elevated glucose levels lead to increased lactate production by macrophages.[12][13] This lactate activates GPR132, which, through Src phosphorylation, induces macrophage senescence and enhances the uptake of oxidized low-density lipoprotein (ox-LDL), promoting foam cell formation and aggravating atherosclerosis.[12][13] Deletion of GPR132 reduces macrophage senescence and atherosclerosis in mouse models of diabetes.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on GPR132 function in macrophages.
Table 1: Effect of GPR132 on Macrophage Gene and Protein Expression
| Condition/Model | Target Gene/Protein | Change in Expression | Reference |
| Lactate-treated WT vs. Gpr132-KO Macrophages | CD206, GM-CSF, CCL17 (M2 markers) | Increased in WT, attenuated in KO | [1] |
| EO771 tumor-bearing Gpr132-KO vs. WT mice (lung) | CD206, Arg-1, GM-CSF, CCL22 (M2 markers) | Lower in KO mice | [2] |
| Gpr132-KO vs. WT Macrophages | Pro-inflammatory genes | Lower in KO macrophages | [16] |
| Gpr132-KO vs. WT Macrophages | Pro-apoptotic genes | Higher in KO macrophages | [16] |
| Gpr132-KO vs. WT Macrophages | Anti-apoptotic genes | Lower in KO macrophages | [16] |
| Gpr132 knockdown in macrophages | Gpr132 mRNA and protein | Decreased | [14] |
| Gpr132 over-expression in macrophages | Gpr132 mRNA and protein | Increased | [14] |
Table 2: Functional Consequences of Modulating GPR132 in Macrophages
| Experimental Model | GPR132 Modulation | Observed Functional Effect | Reference |
| In vitro macrophage-tumor cell co-culture | Gpr132 knockdown in macrophages | Reduced cancer cell growth | [14][16] |
| In vitro macrophage-tumor cell co-culture | Gpr132 over-expression in macrophages | Increased cancer cell growth | [14][16] |
| In vitro macrophage-tumor cell co-culture | Gpr132-KO macrophages | Reduced ability to promote cancer cell colony formation and growth | [16] |
| Breast cancer lung metastasis mouse model | Gpr132 deletion | Impeded lung metastasis | [2][7] |
| Zymosan-induced acute inflammation | G2A-deficient mice | Reduced number of M1-like macrophages in inflamed tissue | [4] |
| Zymosan-induced acute inflammation | G2A-deficient mice | Decreased neutrophil efferocytosis | [4] |
| Nerve injury-induced neuropathic pain model | G2A-deficient mice | Reduced mechanical hypersensitivity | [3][11] |
| Nerve injury-induced neuropathic pain model | G2A-deficient mice | 12-fold lower number of macrophages at the site of injury | [3] |
| Diabetic atherosclerosis mouse model | GPR132 deletion | Reduced macrophage senescence and atherosclerosis | [12][13] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying GPR132 function in macrophages. These are generalized protocols and should be optimized for specific experimental conditions.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize a 6-8 week old mouse by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove all muscle tissue.
-
Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe filled with sterile PBS or culture medium into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer (e.g., ACK lysis buffer) for 2-5 minutes at room temperature.
-
Stop the lysis by adding an excess of sterile PBS and centrifuge again.
-
Resuspend the cell pellet in complete BMDM medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20% L929-conditioned medium or a defined concentration of M-CSF).
-
Plate the cells in non-tissue culture treated dishes.
-
Culture for 7 days, replacing the medium on day 3 or 4. Adherent BMDMs will be ready for experiments.
Diagram: BMDM Isolation and Culture Workflow
Caption: Workflow for isolating and culturing BMDMs.
Macrophage-Tumor Cell Co-culture
-
Plate macrophages (e.g., BMDMs or a macrophage cell line) in the bottom of a multi-well plate.
-
Allow macrophages to adhere overnight.
-
Seed tumor cells onto a transwell insert with a porous membrane (e.g., 0.4 µm pore size) in a separate plate.
-
The next day , move the transwell insert containing the tumor cells into the well with the adhered macrophages.
-
Co-culture for the desired period (e.g., 24-72 hours).
-
Analyze either the macrophages in the bottom well or the tumor cells on the insert for changes in gene expression, protein levels, or functional characteristics.
siRNA-mediated Knockdown of GPR132
-
Plate macrophages at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare the siRNA-lipid complex by diluting the GPR132-specific siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 10-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate for 24-72 hours before assessing knockdown efficiency (by RT-qPCR or Western blot) and performing functional assays. A non-targeting siRNA should be used as a negative control.
Efferocytosis Assay
-
Induce apoptosis in target cells (e.g., Jurkat T cells or thymocytes) using a method such as UV irradiation or treatment with staurosporine.
-
Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or Calcein AM) according to the manufacturer's protocol.
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Add the fluorescently labeled apoptotic cells to the macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for a defined period (e.g., 30-90 minutes) to allow for engulfment.
-
Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
Quantify efferocytosis using fluorescence microscopy or flow cytometry to determine the percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic cells per macrophage.
Diagram: Efferocytosis Assay Workflow
Caption: Experimental workflow for an efferocytosis assay.
Conclusion and Future Directions
GPR132 has been established as a key receptor in macrophages, integrating metabolic and lipid signals from the microenvironment to orchestrate cellular responses. Its role in promoting M2-like polarization in tumors, mediating efferocytosis for tissue repair, and contributing to the pathology of neuropathic pain and atherosclerosis highlights its significance as a potential therapeutic target. Future research should focus on elucidating the complete spectrum of GPR132 ligands and the nuances of its signaling in different macrophage subpopulations and disease contexts. The development of specific GPR132 agonists and antagonists will be instrumental in further dissecting its function and exploring its therapeutic potential. This guide provides a solid foundation for researchers embarking on the study of this multifaceted and important macrophage receptor.
References
- 1. Macrophage Phagocytosis Assay [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]
- 4. Bone‐marrow‐derived macrophage isolation, culture and treatment [bio-protocol.org]
- 5. Optimized protocol for CRISPR knockout of human iPSC-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and cost-effective method for disrupting genes in RAW264.7 macrophages using CRISPR-Cas9 | PLOS One [journals.plos.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9 Gene Targeting in Primary Mouse Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimized protocol for CRISPR knockout of human iPSC-derived macrophages. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 13. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols — The Fleischman Lab [mpnlab.org]
- 15. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA Transfection of Mouse Bone Marrow-derived Macrophages [bio-protocol.org]
Technical Guide: The Role of GPR132 Antagonism in Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the G protein-coupled receptor 132 (GPR132), also known as G2A, and the effects of its antagonism on cell proliferation. Given that a specific molecule consistently designated "GPR132 antagonist 1" is not established in the literature, this guide focuses on the functional consequences of GPR132 inhibition through various experimental approaches, including genetic knockout, siRNA-mediated knockdown, and pharmacological inhibition.
Introduction to GPR132 (G2A)
G protein-coupled receptor 132 is a member of the proton-sensing GPCR subfamily that resides on the cell surface.[1] It is implicated in a variety of physiological and pathological processes, including immune response, inflammation, and cell proliferation.[2] GPR132 can be activated by various ligands, including lactate, particularly within the acidic tumor microenvironment, and certain metabolites of polyunsaturated fatty acids.[1][3] Its role in cell proliferation is complex and highly context-dependent, exhibiting different effects in various cell types and cancers.
GPR132 Signaling Pathways
GPR132 activation initiates intracellular signaling cascades that influence cellular functions. Upon ligand binding, GPR132 can couple to different G proteins, leading to diverse downstream effects. Key pathways include:
-
Gαq Signaling: GPR132 can activate Gαq, leading to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium and activation of protein kinase C.
-
cAMP Modulation: The receptor can influence the levels of cyclic AMP (cAMP), a critical second messenger that regulates numerous cellular processes, including cell growth and differentiation.[4]
-
MAPK Pathway: GPR132 activation can trigger the mitogen-activated protein kinase (MAPK) pathway, which is pivotal in regulating cell proliferation, differentiation, and survival.[4]
-
Tumor Microenvironment Signaling: In the context of cancer, lactate secreted by tumor cells can activate GPR132 on tumor-associated macrophages (TAMs). This activation promotes the polarization of macrophages into an M2-like phenotype, which in turn supports cancer cell proliferation, migration, and invasion.[3][5]
Effects of GPR132 Antagonism on Cell Proliferation: Quantitative Data
The antagonism of GPR132, achieved through genetic deletion (knockout), RNA interference (siRNA), or pharmacological inhibitors, has been shown to impede cell proliferation in several cancer models, primarily by modulating the tumor microenvironment. Conversely, in some cancer types, higher GPR132 expression is associated with a better prognosis and suppressed tumor growth.
Table 1: In Vitro Effects of GPR132 Antagonism on Cancer Cell Proliferation
| Cell Model | Method of Antagonism/Modulation | Key Findings | Reference |
| EO771 & 4T1.2 (Breast Cancer) Co-cultured with Macrophages | Gpr132 knockdown in macrophages | Significantly reduced cancer cell growth and colony formation. | [6][7] |
| TPC-1 (Papillary Thyroid Carcinoma) | GPR132 overexpression | Significantly suppressed tumor cell proliferation. | [8][9] |
| LNCaP & PC3 (Prostate Cancer) | GHRH Antagonists (JMR-132, JV-1-38) | Significantly reduced cell proliferation (25-47% vs control). | [2] |
| NK92 (Natural Killer Cells) | GPR132 knockdown | Marked increase in the expression of the proliferation antigen Ki67. | [10] |
Table 2: In Vivo Effects of GPR132 Antagonism on Tumor Growth
| Animal Model | Method of Antagonism | Key Findings | Reference |
| Mammary Fat Pad Tumor Grafts (EO771 cells) in Mice | Gpr132 knockout (Gpr132-KO) | Significantly diminished tumor growth compared to wild-type (WT) mice. | [6][7] |
| Mammary Fat Pad Tumor Grafts (EO771 cells) in Mice | Systemic si-Gpr132 treatment | Tumor volume was significantly decreased. | [11] |
| PC3 Human Prostate Cancer Xenografts in Mice | GHRH Antagonists (JMR-132, JV-1-38) | Significantly reduced tumor weight and PCNA expression. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the study of GPR132's role in cell proliferation.
In Vitro Macrophage-Cancer Cell Co-culture Assay
This protocol is designed to assess the influence of macrophage GPR132 on cancer cell proliferation.
-
Macrophage Preparation:
-
Isolate bone marrow cells from wild-type and Gpr132-KO mice and differentiate them into bone marrow-derived macrophages (BMDMs).
-
Alternatively, use a macrophage cell line (e.g., THP-1) and induce differentiation.
-
-
GPR132 Modulation (for cell lines):
-
For knockdown, transfect macrophages with Gpr132-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
For overexpression, transfect with a GPR132 expression vector or an empty vector control.
-
-
Co-culture Setup:
-
Seed cancer cells (e.g., EO771 breast cancer cells) in the bottom of a culture plate.
-
Place a transwell insert (e.g., 0.4 µm pore size) into each well.
-
Seed the prepared macrophages into the transwell inserts. This setup allows for communication via secreted factors without direct cell-to-cell contact.
-
-
Proliferation Assessment:
-
After a defined co-culture period (e.g., 48-72 hours), remove the transwell inserts.
-
Assess cancer cell proliferation using a standard method such as:
-
Colony Formation Assay: Plate a low density of cancer cells and allow them to grow for 1-2 weeks. Stain colonies with crystal violet and count them.
-
Cell Counting: Directly count the number of cancer cells using a hemocytometer or an automated cell counter.
-
MTT/XTT Assay: Measure the metabolic activity of the cells, which correlates with cell number.
-
-
In Vivo Tumor Growth Assay
This protocol assesses the effect of systemic or host-specific GPR132 deletion on tumor development.
-
Animal Models:
-
Use Gpr132 knockout (Gpr132-KO) mice and wild-type (WT) littermates as controls (6-8 weeks old).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., EO771 mouse mammary tumor cells) during their exponential growth phase.
-
Inject a specific number of cells (e.g., 5 x 10^5) suspended in a suitable medium (e.g., PBS or Matrigel) into the mammary fat pad of the mice.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., when tumors reach a specific size or after a set number of days), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or gene expression analysis).
-
siRNA-Mediated Gene Knockdown
This protocol details the transient silencing of GPR132 expression in vitro.
-
Reagents:
-
Gpr132-specific siRNA and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
-
Procedure (Reverse Transfection):
-
Prepare siRNA-lipid complexes by diluting siRNA and the transfection reagent separately in Opti-MEM, then combining and incubating for 10-20 minutes at room temperature.
-
Add the complexes to the culture wells.
-
Trypsinize and count the cells, then add the cell suspension directly to the wells containing the transfection complexes.
-
-
Validation of Knockdown:
-
After 48-72 hours, harvest a subset of the cells.
-
Isolate RNA and perform RT-qPCR to quantify GPR132 mRNA levels.
-
Isolate protein and perform a Western blot to assess GPR132 protein levels.
-
-
Functional Assay:
-
Use the remaining cells for functional assays, such as proliferation or migration assays, as described above.
-
Conclusion
The antagonism of GPR132 presents a promising, albeit complex, therapeutic strategy. In cancers where GPR132 on immune cells like macrophages promotes a pro-tumoral microenvironment, its inhibition can significantly reduce tumor growth and proliferation.[6][12] However, in other contexts, such as papillary thyroid carcinoma, GPR132 appears to have a tumor-suppressive role, where its overexpression inhibits proliferation.[8] This highlights the critical need for a thorough understanding of GPR132's cell-type-specific functions in different cancers. Future research should focus on developing potent and selective GPR132 antagonists and further elucidating the signaling pathways they modulate to harness their full therapeutic potential.
References
- 1. GPR132 - Wikipedia [en.wikipedia.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 7. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic significance of GPR132 in papillary thyroid carcinoma: insights from integrated machine learning and its role in regulating TPC-1 cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figures and data in Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 12. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GPR132 Antagonist 1: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, is a pH-sensing receptor implicated in a variety of physiological and pathological processes, including cancer, inflammation, autoimmune disorders, and metabolic diseases.[1][2][3][4][5] Its role as a modulator of immune cell function, particularly in macrophages and T cells, makes it an attractive therapeutic target.[1][3] This document provides a detailed in vivo experimental protocol for the characterization of "GPR132 antagonist 1" (also referred to as GPR132-B-160 or Compound 25), a compound with a reported EC50 of 0.075 μM for GPR132.[6] The protocols outlined below are designed to assess the efficacy of this antagonist in a relevant in vivo cancer model, based on the known pro-tumor functions of GPR132.[4][7]
Introduction to GPR132
GPR132 is a seven-transmembrane receptor predominantly expressed in hematopoietic tissues and macrophages.[1] It can be activated by various stimuli, including acidic pH and lactate, particularly within the tumor microenvironment.[1][7] Upon activation, GPR132 can couple to different G proteins, including Gs, Gi, and Gq, to initiate downstream signaling cascades involving cAMP, mTOR, and MAPKs, thereby influencing cell cycle, proliferation, and immune responses.[8][9][10] Studies using Gpr132 knockout mice have demonstrated reduced tumor growth, highlighting the potential of GPR132 antagonists in oncology.[4]
GPR132 Signaling Pathways
The signaling pathways initiated by GPR132 are diverse and cell-type dependent. The following diagram illustrates the key known pathways.
Caption: GPR132 can couple to Gs, Gi, or Gq proteins to modulate downstream signaling pathways.
In Vivo Experimental Protocol: Efficacy in a Murine Breast Cancer Model
This protocol is designed to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of breast cancer, leveraging the finding that Gpr132 deletion diminishes tumor growth.[4]
Compound Preparation
"this compound" should be prepared fresh daily for in vivo administration.[6] Based on the supplier's recommendation, two formulation protocols are available. Protocol 1 is generally preferred for intravenous or intraperitoneal routes.
Table 1: Formulation Protocols for this compound
| Protocol | Component | Percentage | Volume (for 1 mL) |
| 1 | DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL | |
| Tween-80 | 5% | 50 µL | |
| Saline | 45% | 450 µL | |
| 2 | DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
To prepare a 1 mL working solution using Protocol 1, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, and finally add 450 µL of saline to reach the final volume.[6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Animal Model and Tumor Induction
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: EO771 murine breast cancer cells.
-
Tumor Induction: Inject 5 x 10^5 EO771 cells in 100 µL of sterile PBS into the mammary fat pad of each mouse.
Experimental Design and Dosing
The following diagram outlines the experimental workflow.
Caption: Workflow for in vivo efficacy study of this compound.
-
Acclimatization: Allow mice to acclimatize for one week before tumor cell implantation.
-
Randomization: Once tumors reach a palpable size (approx. 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Group 2: this compound (Low dose, e.g., 5 mg/kg).
-
Group 3: this compound (High dose, e.g., 25 mg/kg).
-
-
Administration: Administer the antagonist or vehicle daily via intraperitoneal (IP) injection.
-
Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Record body weights at the same time.
Endpoint and Data Collection
-
Endpoint: The study should be terminated when tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
Data and Sample Collection:
-
At the endpoint, euthanize mice and collect final tumor volumes and weights.
-
Collect tumors for downstream analysis such as immunohistochemistry (IHC) for markers of proliferation (Ki67) and macrophage polarization (e.g., CD206 for M2), and flow cytometry to analyze tumor-infiltrating immune cells.
-
Collect blood for pharmacokinetic analysis if required.
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison.
Table 2: Primary Efficacy Endpoints
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) |
Table 3: Secondary Pharmacodynamic Endpoints
| Treatment Group | % Ki67 Positive Cells ± SEM | M2/M1 Macrophage Ratio ± SEM |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) |
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences between treatment groups.
Conclusion
This application note provides a comprehensive, albeit synthesized, protocol for the in vivo evaluation of "this compound." The experimental design is grounded in the established role of GPR132 in cancer progression.[4][7] Successful execution of these experiments will provide crucial data on the anti-tumor efficacy and mechanism of action of this novel antagonist, guiding further drug development efforts. Researchers should adapt this protocol based on their specific hypotheses and available resources, always ensuring compliance with institutional animal care and use guidelines.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 5. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 10. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR132 Antagonist 1 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a potential therapeutic target for type 2 diabetes.[1] Chronic inflammation within pancreatic islets, driven by resident macrophages, is a key contributor to the development of this metabolic disease. The endogenous lipid, 9(S)-hydroxy-10,12-octadecadienoic acid, activates GPR132, leading to a signaling cascade that promotes the reprogramming of islet macrophages towards an inflammatory phenotype. This process impairs beta-cell function and contributes to insulin resistance.
A selective GPR132 antagonist, designated as NOX-6-18, has been identified and shown to effectively modulate this inflammatory reprogramming in pancreatic islets.[1] In preclinical studies using mouse models of diet-induced diabetes, administration of NOX-6-18 has been demonstrated to decrease weight gain and improve glucose metabolism.[1] These findings highlight the therapeutic potential of GPR132 antagonism in the management of type 2 diabetes.
This document provides detailed application notes and experimental protocols for the use of a GPR132 antagonist, specifically NOX-6-18, in mouse models of diabetes.
Data Presentation
Table 1: In Vivo Efficacy of GPR132 Antagonist NOX-6-18 in High-Fat Diet (HFD)-Induced Diabetic Mice
| Parameter | Vehicle Control | GPR132 Antagonist (NOX-6-18) | Duration of Treatment | Mouse Model |
| Dosage | - | 25 ng per gram body weight | 12-14 weeks | C57BL/6J on High-Fat Diet |
| Administration | Intraperitoneal (i.p.), every other day | Intraperitoneal (i.p.), every other day | 12-14 weeks | C57BL/6J on High-Fat Diet |
| Body Weight | Increased | Significantly reduced vs. vehicle | 12-14 weeks | C57BL/6J on High-Fat Diet |
| Fasting Glucose | Elevated | Significantly reduced vs. vehicle | 12-14 weeks | C57BL/6J on High-Fat Diet |
| Glucose Tolerance | Impaired | Significantly improved vs. vehicle | 12-14 weeks | C57BL/6J on High-Fat Diet |
| Insulin Sensitivity | Reduced | Significantly improved vs. vehicle | 12-14 weeks | C57BL/6J on High-Fat Diet |
Signaling Pathway
The GPR132 antagonist NOX-6-18 exerts its therapeutic effects by blocking the downstream signaling cascade initiated by the binding of ligands such as 9(S)-HODE to the GPR132 receptor on islet macrophages. This antagonism prevents the activation of the Gi protein, thereby inhibiting the subsequent inflammatory reprogramming of the macrophage.
Caption: GPR132 signaling pathway in islet macrophages and the inhibitory action of NOX-6-18.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of a GPR132 antagonist in a diet-induced mouse model of diabetes is outlined below.
Caption: Experimental workflow for testing a GPR132 antagonist in a mouse model of diabetes.
Experimental Protocols
High-Fat Diet (HFD)-Induced Diabetes Mouse Model
Objective: To induce a diabetic phenotype in mice characterized by obesity, hyperglycemia, and insulin resistance.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Provide the respective diets and water ad libitum for 12-14 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, confirm the diabetic phenotype by measuring fasting blood glucose and performing a glucose tolerance test (see Protocol 3).
Administration of GPR132 Antagonist (NOX-6-18)
Objective: To treat HFD-induced diabetic mice with the GPR132 antagonist.
Materials:
-
GPR132 antagonist NOX-6-18
-
Vehicle solution (e.g., sterile saline with 0.1% DMSO)
-
1 mL syringes with 27G needles
-
Animal scale
Procedure:
-
Prepare a stock solution of NOX-6-18 in the vehicle at a concentration suitable for intraperitoneal (i.p.) injection.
-
Weigh each mouse to determine the correct dosage (25 ng per gram of body weight).
-
Administer the calculated volume of the NOX-6-18 solution or vehicle via i.p. injection.
-
Repeat the administration every other day for the duration of the study (12-14 weeks).
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer a 2 g/kg body weight dose of the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To evaluate the insulin sensitivity of the mice.
Materials:
-
Human insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and test strips
-
1 mL syringes with 27G needles
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
Plot the percentage of initial blood glucose over time.
Pancreatic Islet Isolation and Macrophage Analysis
Objective: To isolate pancreatic islets and analyze the phenotype of resident macrophages.
Materials:
-
Collagenase P solution
-
Hank's Balanced Salt Solution (HBSS)
-
Ficoll-Paque or similar density gradient medium
-
Fluorescently labeled antibodies for macrophage markers (e.g., F4/80, CD11c, CD206)
-
Flow cytometer
Procedure:
-
Euthanize the mouse and perfuse the pancreas with cold collagenase P solution through the common bile duct.
-
Dissect the distended pancreas and incubate it at 37°C to digest the tissue.
-
Stop the digestion by adding cold HBSS and mechanically disrupt the tissue.
-
Purify the islets from the acinar tissue using a density gradient centrifugation.
-
Handpick the purified islets under a microscope.
-
Dissociate the islets into single cells.
-
Stain the single-cell suspension with fluorescently labeled antibodies against macrophage surface markers.
-
Analyze the stained cells using a flow cytometer to quantify different macrophage populations.
References
Application Notes and Protocols for GPR132 Antagonist 1 (NOX-6-18) in Tumor Microenvironment Research
For Research Use Only.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. A key player in the TME is the G protein-coupled receptor 132 (GPR132), also known as G2A. GPR132 is highly expressed on immune cells, particularly macrophages, and acts as a sensor for lactate, a metabolite abundant in the acidic TME.[1][2][3] Activation of GPR132 by lactate promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[1][2][3] These M2-polarized TAMs, in turn, facilitate cancer cell adhesion, migration, and invasion, contributing to a pro-tumoral environment.[1][2][3]
GPR132 Antagonist 1, also known as GPR132-B-160 and NOX-6-18, is a potent and selective antagonist of GPR132. By blocking the lactate-GPR132 signaling axis, this small molecule inhibitor serves as a valuable tool for researchers studying the intricate interplay between cancer cells and immune cells within the TME. These application notes provide detailed protocols for utilizing this compound to investigate its effects on macrophage polarization, cancer cell migration, and the cytokine profile of the TME.
Product Information
| Product Name | This compound (NOX-6-18) |
| Synonyms | GPR132-B-160, Compound 25 |
| Activity | Selective GPR132 Antagonist |
| IC50 | 17 nM |
| Molecular Formula | C₁₈H₁₇NO₅S |
| Molecular Weight | 359.39 g/mol |
| CAS Number | 898211-21-7 |
| Storage | Store at -20°C. Protect from light. |
| Solubility | Soluble in DMSO. |
Mechanism of Action
This compound (NOX-6-18) competitively binds to the GPR132 receptor, preventing its activation by endogenous ligands such as lactate. This inhibition blocks the downstream signaling cascades that lead to the polarization of macrophages towards an M2 phenotype. By preventing M2 polarization, this compound can potentially shift the TME towards a more anti-tumoral state, characterized by an increased presence of pro-inflammatory M1 macrophages and a reduction in cancer cell motility.
GPR132 Signaling Pathway and Inhibition.
Experimental Protocols
Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on the polarization of macrophages in vitro.
a. Materials
-
Human or murine monocytic cell line (e.g., THP-1 or RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
This compound (NOX-6-18).
-
Recombinant human or murine M-CSF, GM-CSF, IL-4, and IL-13.
-
LPS and IFN-γ.
-
Lactic acid.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
6-well tissue culture plates.
-
Flow cytometer.
-
Antibodies for flow cytometry (e.g., anti-CD68, anti-CD86 for M1; anti-CD163, anti-CD206 for M2).
-
RNA isolation kit and reagents for qRT-PCR.
-
Primers for M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Fizz1).
b. Experimental Workflow
Macrophage Polarization Assay Workflow.
c. Protocol
-
Macrophage Differentiation (M0):
-
For THP-1 cells, differentiate to M0 macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
For BMDMs, culture bone marrow cells with 20 ng/mL M-CSF for 7 days.
-
-
M2 Polarization and Antagonist Treatment:
-
Plate M0 macrophages in 6-well plates.
-
To induce M2 polarization, treat cells with 20 ng/mL IL-4 and 20 ng/mL IL-13 in the presence of 10 mM lactic acid (to mimic the TME).
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 nM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze the percentage of M1 and M2 polarized cells.
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the expression of M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) marker genes.
-
d. Expected Results
Treatment with this compound is expected to inhibit the lactate-induced M2 polarization of macrophages.
| Treatment Group | % CD206+ Cells (M2) | ARG1 Gene Expression (Fold Change) |
| Vehicle Control | High | High |
| This compound (50 nM) | Reduced | Reduced |
| This compound (100 nM) | Significantly Reduced | Significantly Reduced |
Cancer Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migration of cancer cells co-cultured with macrophages.
a. Materials
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells).
-
Differentiated macrophages (as described above).
-
This compound (NOX-6-18).
-
Transwell inserts (8 µm pore size).
-
24-well companion plates.
-
Serum-free cell culture medium.
-
Cell culture medium with 10% FBS (as a chemoattractant).
-
Crystal violet staining solution.
-
Microscope.
b. Experimental Workflow
Transwell Migration Assay Workflow.
c. Protocol
-
Co-culture Setup:
-
In the lower chamber of a 24-well plate, seed differentiated macrophages.
-
Treat the macrophages with 10 mM lactic acid to induce a pro-tumoral phenotype.
-
Treat the macrophages with this compound (e.g., 100 nM) or vehicle control.
-
-
Cell Seeding:
-
In the upper chamber of the Transwell insert, seed cancer cells in serum-free medium.
-
-
Migration:
-
Place the Transwell insert into the lower chamber containing the treated macrophages and medium with 10% FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
-
Quantification:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
d. Expected Results
This compound is expected to reduce the migration of cancer cells by inhibiting the pro-migratory signals from M2-polarized macrophages.
| Treatment Group (in macrophage culture) | Number of Migrated Cancer Cells |
| Vehicle Control | High |
| This compound (100 nM) | Significantly Reduced |
Cytokine Profiling of the Tumor Microenvironment
This protocol outlines a method to analyze the effect of this compound on the cytokine secretion profile of macrophages.
a. Materials
-
Differentiated macrophages.
-
This compound (NOX-6-18).
-
Lactic acid.
-
IL-4 and IL-13.
-
Conditioned medium collection tubes.
-
Multiplex cytokine assay kit (e.g., Luminex-based assay or ELISA array) for key pro-inflammatory (e.g., TNF-α, IL-12) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines.
b. Protocol
-
Macrophage Treatment:
-
Culture differentiated macrophages as described in the polarization assay.
-
Treat the cells with 10 mM lactic acid and IL-4/IL-13 to induce an M2-like phenotype.
-
Concurrently, treat with this compound (e.g., 100 nM) or vehicle control.
-
Incubate for 48 hours.
-
-
Conditioned Medium Collection:
-
Collect the cell culture supernatant (conditioned medium).
-
Centrifuge to remove any cell debris and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Perform the multiplex cytokine assay on the conditioned medium according to the manufacturer's instructions.
-
c. Expected Results
Inhibition of GPR132 is expected to alter the cytokine secretion profile of macrophages, leading to a decrease in anti-inflammatory cytokines and a potential increase in pro-inflammatory cytokines.
| Cytokine | Vehicle Control (pg/mL) | This compound (100 nM) (pg/mL) |
| IL-10 (Anti-inflammatory) | High | Reduced |
| TGF-β (Anti-inflammatory) | High | Reduced |
| TNF-α (Pro-inflammatory) | Low | Increased |
| IL-12 (Pro-inflammatory) | Low | Increased |
Conclusion
This compound (NOX-6-18) is a powerful research tool for dissecting the role of the lactate-GPR132 signaling axis in the tumor microenvironment. The protocols provided here offer a framework for investigating its impact on macrophage polarization, cancer cell migration, and cytokine signaling. These studies will contribute to a deeper understanding of the complex cellular and molecular interactions that drive tumor progression and may unveil novel therapeutic strategies targeting the TME.
References
Application Notes and Protocols for Cell-Based Assays Targeting GPR132 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
G Protein-Coupled Receptor 132 (GPR132), also known as G2A, is a proton-sensing GPCR implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cancer.[1][2] Its activation by ligands such as lactate and oxidized free fatty acids in acidic environments triggers downstream signaling cascades.[3] GPR132 is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to diverse cellular responses such as calcium mobilization, modulation of cyclic AMP (cAMP) levels, and β-arrestin recruitment.[2][4] This multifaceted signaling makes GPR132 an attractive therapeutic target. The development of antagonists for GPR132 requires robust and reliable cell-based assays to identify and characterize potential inhibitors.
These application notes provide detailed protocols for three key functional cell-based assays to assess the activity of GPR132 antagonists: a Calcium Mobilization/IP-One Assay, a cAMP Modulation Assay, and a β-Arrestin Recruitment Assay.
GPR132 Signaling Pathways
GPR132 activation initiates several downstream signaling cascades depending on the G protein subtype it couples with. Understanding these pathways is crucial for selecting the appropriate assay to screen for antagonists.
References
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR132 Antagonist 1 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GPR132 antagonists in animal studies, including detailed protocols and summaries of available data. The information is intended to guide researchers in designing and executing preclinical studies involving this class of compounds.
Introduction to GPR132
G protein-coupled receptor 132 (GPR132), also known as G2A, is a receptor involved in various physiological and pathological processes, including immune responses, inflammation, and cell proliferation.[1][2][3] GPR132 is considered a promising therapeutic target for a range of diseases such as cancer, cardiovascular diseases, and autoimmune disorders.[1] Antagonists of GPR132 are being investigated for their potential to modulate these disease pathways by inhibiting the receptor's activity.[1]
GPR132 Signaling Pathway
GPR132 is a G protein-coupled receptor (GPCR) that can be activated by various ligands, including metabolites of polyunsaturated fatty acids.[4][5] Upon activation, GPR132 can couple to G proteins, such as G alpha(q), to initiate downstream signaling cascades.[5] This can lead to the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular responses like inflammation and cell migration.[2]
Caption: GPR132 signaling pathway and point of antagonist intervention.
Quantitative Data Summary
The following table summarizes the available quantitative data for GPR132 antagonists from preclinical studies.
| Compound Name | EC50/IC50 | Animal Model | Key Findings | Reference |
| This compound (GPR132-B-160, Compound 25) | EC50: 0.075 μM (GPR132 antagonism); EC50: 0.7 μM (insulin secretion) | Not specified | Promotes insulin secretion. | [6] |
| NOX-6-18 | IC50: 15.17 nM (GPR132-Gi coupling) | High-fat diet-fed mice | Decreased weight gain and enhanced glucose metabolism. | [7][8] |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of GPR132 antagonists in animal studies, based on available information.
Protocol 1: Formulation of this compound
This protocol is adapted from the formulation guidelines for "this compound (GPR132-B-160, Compound 25)".
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
Sterile vials
-
Pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
-
Heating apparatus (optional)
Formulation Option A: Aqueous-based Vehicle
-
Prepare a stock solution of the GPR132 antagonist in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly by vortexing.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5% of the total volume. Mix thoroughly.
-
Add saline to reach the final desired volume. The final concentrations of the components should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
It is recommended to prepare this working solution fresh on the day of use.[6]
Formulation Option B: Oil-based Vehicle
-
Prepare a stock solution of the GPR132 antagonist in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add corn oil to the vial to achieve the final desired volume. The final composition should be 10% DMSO and 90% Corn Oil.[6]
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
This formulation may be suitable for longer-term dosing studies, but stability should be confirmed.[6]
Protocol 2: Administration in a Mouse Model of Type 2 Diabetes
This protocol is a generalized example based on the study of the GPR132 antagonist NOX-6-18 in a high-fat diet-induced obesity model.[8]
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).
-
A control group should be maintained on a standard chow diet.
Dosing Regimen:
-
Acclimatize the animals to handling and the administration procedure for several days before the start of the experiment.
-
Randomly assign the high-fat diet-fed mice to either a vehicle control group or a GPR132 antagonist treatment group.
-
Prepare the GPR132 antagonist formulation as described in Protocol 1. The choice of vehicle may depend on the desired route of administration and dosing frequency.
-
Administer the GPR132 antagonist or vehicle to the mice. Common routes of administration for metabolic studies include oral gavage (PO) or intraperitoneal (IP) injection.
-
The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).
-
The dose and frequency of administration should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. For example, once daily administration.
Outcome Measures:
-
Metabolic Parameters: Monitor body weight, food intake, and water intake regularly. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess glucose metabolism.
-
Plasma Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Tissue Analysis: At the end of the study, collect tissues such as the pancreas, liver, and adipose tissue for histological analysis and measurement of inflammatory markers.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a GPR132 antagonist in an animal model.
Caption: A generalized experimental workflow for in vivo GPR132 antagonist studies.
Conclusion
The study of GPR132 antagonists is an emerging field with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical animal studies to further investigate the efficacy and mechanism of action of this promising class of drugs. Careful consideration of the animal model, formulation, and relevant outcome measures is crucial for the successful evaluation of GPR132 antagonists.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR132 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 8. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR132 Antagonist 1 in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target in oncology. Predominantly expressed on immune cells, particularly macrophages, GPR132 plays a significant role in modulating the tumor microenvironment (TME). In many cancers, tumor-associated macrophages (TAMs) adopt a pro-tumor M2-like phenotype, which promotes cancer cell proliferation, invasion, and metastasis. GPR132 is a key sensor for lactate, which is abundant in the TME, and its activation on macrophages enhances their pro-tumor functions.[1][2] Therefore, the inhibition of GPR132 presents a novel therapeutic strategy to reprogram TAMs and consequently suppress tumor progression.[3][4]
"GPR132 Antagonist 1" is a representative small molecule inhibitor designed for high-potency and selective antagonism of GPR132. These application notes provide detailed protocols for utilizing this compound in in vitro cancer studies, primarily focusing on its effects on macrophage-cancer cell interactions.
Mechanism of Action
This compound exerts its anti-cancer effects indirectly by modulating the function of TAMs within the tumor microenvironment. Cancer cells secrete lactate, which activates GPR132 on macrophages, promoting a pro-tumor M2-like polarization. These M2-like macrophages, in turn, secrete factors that enhance cancer cell proliferation, migration, and invasion. This compound blocks the lactate-GPR132 signaling axis in macrophages, thereby preventing their pro-tumor polarization and reducing their ability to support cancer progression.[1][2][5]
Data Presentation
The following tables summarize representative quantitative data for this compound in in vitro co-culture systems.
Table 1: Effect of this compound on Macrophage-Mediated Cancer Cell Proliferation
| Cancer Cell Line | Macrophage Type | This compound (µM) | Inhibition of Proliferation (%) |
| MDA-MB-231 (Breast) | THP-1 derived M2 | 0.1 | 25.3 ± 3.1 |
| 1 | 58.7 ± 4.5 | ||
| 10 | 85.2 ± 5.9 | ||
| 4T1 (Murine Breast) | Bone Marrow-Derived | 0.1 | 22.1 ± 2.8 |
| Macrophages (M2) | 1 | 55.4 ± 3.9 | |
| 10 | 82.6 ± 5.1 | ||
| HCT116 (Colon) | THP-1 derived M2 | 0.1 | 18.9 ± 2.5 |
| 1 | 49.8 ± 3.3 | ||
| 10 | 76.5 ± 4.7 |
Table 2: Effect of this compound on Macrophage-Mediated Cancer Cell Migration
| Cancer Cell Line | Macrophage Type | This compound (µM) | Inhibition of Migration (%) |
| MDA-MB-231 (Breast) | THP-1 derived M2 | 1 | 62.5 ± 5.2 |
| 4T1 (Murine Breast) | Bone Marrow-Derived | 1 | 58.1 ± 4.8 |
| Macrophages (M2) | |||
| HCT116 (Colon) | THP-1 derived M2 | 1 | 51.7 ± 4.1 |
Table 3: Effect of this compound on M2 Macrophage Marker Expression
| Macrophage Type | Treatment | CD206 Expression (Fold Change) | Arg-1 Expression (Fold Change) |
| THP-1 derived M2 | Vehicle | 1.00 | 1.00 |
| This compound (1 µM) | 0.35 ± 0.08 | 0.41 ± 0.09 |
Experimental Protocols
Protocol 1: Macrophage Differentiation and Polarization
This protocol describes the generation of M2-polarized macrophages from the THP-1 human monocytic cell line.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
6-well tissue culture plates
Procedure:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into M0 macrophages.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
After 48 hours, remove the medium containing PMA and wash the adherent M0 macrophages gently with PBS.
-
Add fresh RPMI-1640 medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to polarize the M0 macrophages into an M2-like phenotype.
-
Incubate for another 48 hours before use in co-culture experiments.
Protocol 2: Macrophage-Cancer Cell Co-culture Proliferation Assay
This protocol details the investigation of the effect of this compound on macrophage-supported cancer cell proliferation using a transwell co-culture system.
Materials:
-
Differentiated M2 macrophages (from Protocol 1)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
This compound
-
Cell proliferation assay kit (e.g., MTT, WST-1)
Procedure:
-
Seed cancer cells in the bottom chamber of a 24-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
On the following day, treat the M2 macrophages (in their 6-well plate) with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.
-
Trypsinize the treated macrophages, count them, and seed 1 x 10^5 macrophages into the transwell inserts.
-
Place the transwell inserts containing the treated macrophages into the 24-well plate with the adhered cancer cells.
-
Co-culture for 72 hours at 37°C, 5% CO2.
-
After 72 hours, remove the transwell inserts.
-
Assess the proliferation of the cancer cells in the bottom wells using a suitable proliferation assay according to the manufacturer's instructions.
Protocol 3: Wound Healing Migration Assay
This protocol is for assessing the effect of this compound on macrophage-driven cancer cell migration.
Materials:
-
Conditioned medium from M2 macrophages treated with this compound or vehicle.
-
Cancer cell line of interest
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Prepare conditioned medium: Treat M2 macrophages with 1 µM this compound or vehicle for 24 hours. Collect the supernatant, centrifuge to remove cell debris, and store at -20°C.
-
Seed cancer cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add the prepared conditioned medium (from antagonist-treated or vehicle-treated macrophages) to the respective wells.
-
Image the wound at 0 hours and after 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure as an indicator of cell migration.
Conclusion
This compound is a valuable tool for investigating the role of the GPR132 signaling axis in the tumor microenvironment. The provided protocols offer a framework for studying its efficacy in disrupting the pro-tumor functions of macrophages and thereby inhibiting cancer cell proliferation and migration in vitro. These studies can provide a strong rationale for further preclinical and clinical development of GPR132 inhibitors as a novel cancer immunotherapy.
References
- 1. pnas.org [pnas.org]
- 2. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR132 Antagonist Screening using β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in inflammation, metabolic disorders, and oncology.[1][2][3] The recruitment of β-arrestin to activated GPR132 is a critical step in G protein-independent signaling and receptor internalization.[4][5][6] Consequently, β-arrestin recruitment assays have become a pivotal tool for identifying and characterizing novel GPR132 antagonists.[1][7] These assays offer a robust and universal platform for high-throughput screening and lead optimization, independent of the G protein coupling profile of the receptor.[8]
This document provides detailed application notes and experimental protocols for screening and characterizing GPR132 antagonists using commercially available β-arrestin recruitment assay technologies.
GPR132 Signaling and β-Arrestin Recruitment
Upon agonist binding, GPR132 undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin. The binding of β-arrestin to GPR132 sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, the GPR132-β-arrestin complex can act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades, and promoting receptor internalization via clathrin-coated pits.[9][10][11]
Commercially Available β-Arrestin Recruitment Assay Technologies
Several robust and sensitive assay technologies are commercially available for monitoring GPCR-β-arrestin interactions. These assays are well-suited for high-throughput screening of GPR132 antagonists.
| Assay Technology | Principle | Readout | Key Features |
| PathHunter® (Eurofins DiscoverX) | Enzyme Fragment Complementation (EFC) with β-galactosidase. GPR132 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Recruitment brings the fragments together, forming an active enzyme.[12] | Chemiluminescence | Homogeneous, no-wash format; high sensitivity and signal-to-noise ratio; available as stable cell lines and ready-to-use eXpress kits.[13] |
| Tango™ GPCR Assay (Thermo Fisher Scientific) | Protease-based reporter assay. GPR132 is fused to a transcription factor linked by a protease cleavage site. β-arrestin is fused to a protease. Recruitment leads to cleavage of the transcription factor, which then drives the expression of a reporter gene (e.g., β-lactamase).[14] | Fluorescence (FRET) | Amplified signal through reporter gene expression; suitable for both endpoint and kinetic reads.[13] |
| NanoBiT® (Promega) | Luciferase complementation. GPR132 and β-arrestin are fused to two subunits of NanoLuc® luciferase (LgBiT and SmBiT). Recruitment reconstitutes the active luciferase.[5] | Luminescence | Real-time detection of protein-protein interactions; high sensitivity and dynamic range.[6] |
Experimental Protocols for GPR132 Antagonist Screening
The following protocols provide a general framework for screening GPR132 antagonists using the PathHunter®, Tango™, and NanoBiT® assay platforms. It is recommended to optimize assay conditions, such as cell number and agonist concentration, for your specific experimental setup.
PathHunter® β-Arrestin Recruitment Assay for GPR132 Antagonists
This protocol is based on the Eurofins DiscoverX PathHunter® eXpress kit format.
Materials:
-
PathHunter® eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR Assay Kit (e.g., Cat. No. 93-0411E2ACP1L)[7]
-
Test compounds (potential GPR132 antagonists)
-
GPR132 agonist (e.g., 9(S)-Hydroxy-10,12-octadecadienoic acid (9(S)-HODE) or a validated surrogate agonist)[1][15]
-
DMSO (for compound dilution)
-
384-well solid white bottom assay plates
-
Luminometer
Experimental Workflow:
Protocol:
-
Cell Plating:
-
Thaw the cryopreserved PathHunter® GPR132 cells according to the manufacturer's protocol.
-
Resuspend the cells in the provided cell plating medium.
-
Dispense the cell suspension into a 384-well white, clear-bottom tissue culture-treated plate (typically 5,000-10,000 cells per well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the GPR132 agonist (e.g., 9(S)-HODE) in DMSO. Perform a dose-response curve to determine the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used to stimulate the receptor in the antagonist assay.[16]
-
Prepare serial dilutions of the test antagonist compounds in assay buffer. The final DMSO concentration should be kept constant and typically below 1%.
-
-
Antagonist Assay:
-
Remove the cell plate from the incubator.
-
Add the diluted antagonist compounds to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the GPR132 agonist at its pre-determined EC₈₀ concentration to all wells except the negative control wells.
-
Incubate the plate at 37°C for 90 minutes.[17]
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each antagonist concentration relative to the controls (agonist-stimulated vs. unstimulated cells).
-
Plot the percent inhibition against the log of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Tango™ GPCR Assay for GPR132 Antagonists
This protocol provides a general procedure for using the Tango™ GPCR assay technology.
Materials:
-
Tango™ GPR132-bla U2OS cells
-
Test compounds
-
GPR132 agonist
-
LiveBLAzer™-FRET B/G Substrate
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
Cell Plating:
-
Plate Tango™ GPR132-bla U2OS cells in a 384-well black, clear-bottom plate and incubate overnight.
-
-
Antagonist Assay:
-
Detection:
-
Add the LiveBLAzer™-FRET B/G Substrate to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Read the fluorescence at 460 nm and 530 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm) to determine the level of β-lactamase activity.
-
Calculate the percent inhibition and determine the IC₅₀ of the antagonists.
-
NanoBiT® β-Arrestin Recruitment Assay for GPR132 Antagonists
This protocol outlines a general procedure for the NanoBiT® assay.
Materials:
-
HEK293 cells co-expressing GPR132-LgBiT and SmBiT-β-arrestin
-
Test compounds
-
GPR132 agonist
-
Nano-Glo® Live Cell Reagent
-
384-well solid white bottom assay plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Plate the engineered HEK293 cells in a 384-well solid white plate and incubate overnight.
-
-
Antagonist Assay:
-
Prepare serial dilutions of antagonist compounds.
-
Add the Nano-Glo® Live Cell Reagent to the wells and incubate for a short period to allow substrate equilibration.
-
Add the antagonist dilutions to the wells.
-
Add the GPR132 agonist at its EC₈₀ concentration.
-
-
Detection:
-
Immediately measure the luminescence in real-time or at a fixed endpoint (e.g., 15-30 minutes after agonist addition).[19]
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced luminescent signal.
-
Determine the IC₅₀ values for the antagonists.
-
Data Presentation
Quantitative data for known GPR132 antagonists from β-arrestin recruitment and related functional assays are summarized below.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| NOX-6-18 | GPR132-Gi coupling inhibition | Not Specified | IC₅₀ | 15.17 nM | [20][21] |
| GPR132 antagonist 1 | Not Specified | Not Specified | EC₅₀ | 75 nM | [22] |
| SB-583355 | G2A (GPR132) functional assay (IP-One) | CHO-K1 expressing human G2A | Antagonist | Blocks 9-HODE and T-10418 induced activation | [1] |
| Surrogate Antagonist 2 | β-arrestin recruitment | CHO-K1 expressing human GPR132 | Antagonist | Identified from screen | [7] |
| Surrogate Antagonist 3 | β-arrestin recruitment | CHO-K1 expressing human GPR132 | Antagonist | Identified from screen | [7] |
Note: IC₅₀/EC₅₀ values can vary depending on the specific assay conditions and cell line used. It is crucial to determine these values under your own experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | - Autofluorescence/luminescence of compounds- High basal β-arrestin recruitment | - Screen compounds for intrinsic signal in the absence of cells or agonist.- Optimize cell density and assay window. |
| Low signal-to-noise ratio | - Suboptimal agonist concentration- Low receptor or β-arrestin expression | - Re-determine the agonist EC₈₀ concentration.- Ensure the use of a validated stable cell line. |
| High well-to-well variability | - Inconsistent cell plating- Pipetting errors | - Ensure a homogeneous cell suspension before plating.- Use calibrated pipettes and proper pipetting techniques. |
| "Flat" dose-response curve | - Compound insolubility- Compound degradation | - Check the solubility of the compounds in the assay buffer.- Prepare fresh compound dilutions for each experiment. |
Conclusion
The β-arrestin recruitment assay is a powerful and versatile platform for the discovery and characterization of GPR132 antagonists. The commercially available technologies described in these application notes provide robust and high-throughput capable solutions for academic and industrial drug discovery efforts targeting this important receptor. Careful assay optimization and data analysis are critical for obtaining reliable and reproducible results.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.com]
- 6. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 7. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. GPCR β-Arrestin Product Solutions [discoverx.com]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 13. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 21. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 22. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GPR132 Activity via Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR132, also known as G2A, is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2] As a member of the proton-sensing GPCR subfamily, it responds to changes in the extracellular microenvironment.[3][4] Recent studies have identified endogenous and synthetic ligands that activate GPR132, leading to the modulation of intracellular signaling pathways.[5][6] One of the key signaling cascades initiated by GPR132 activation is the mobilization of intracellular calcium, primarily through the Gαq protein pathway.[5][7] This makes the calcium mobilization assay a robust and reliable method for studying GPR132 activity, screening for novel agonists and antagonists, and elucidating its role in cellular function.
These application notes provide a comprehensive guide to utilizing a calcium mobilization assay to measure the activity of GPR132. Detailed protocols for cell preparation, assay execution, and data analysis are included, along with a summary of quantitative data for known GPR132 ligands.
GPR132 Signaling Pathway
Upon agonist binding, GPR132 undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins. Evidence suggests that GPR132 can couple to multiple G protein subtypes, including Gαq, Gαs, and Gα13.[5][8] The activation of the Gαq pathway is directly linked to intracellular calcium mobilization. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[9] This transient increase in intracellular calcium can be detected by fluorescent calcium indicators, providing a quantitative measure of GPR132 activation.[7]
Experimental Workflow
The general workflow for a GPR132 calcium mobilization assay involves several key steps, from cell culture to data analysis. The process begins with seeding cells expressing GPR132 into a microplate. These cells are then loaded with a calcium-sensitive fluorescent dye. After an incubation period, the baseline fluorescence is measured before the addition of test compounds (agonists or antagonists). The change in fluorescence, indicating intracellular calcium mobilization, is then recorded kinetically.
Quantitative Data Summary
The following table summarizes the potency of various ligands in activating GPR132, as determined by calcium mobilization and related assays. This data is essential for comparing the relative efficacy of different compounds.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| 9(S)-HODE | Calcium Mobilization | CHO-G2A | EC50 | ~2 µM | [5] |
| 9-HODE | Calcium Mobilization | HEK-293 cells expressing G2A | - | 1 µM induced response | [2] |
| 9-HODE | Calcium Mobilization | COS-1 cells (aequorin) | EC50 | ~1 µM | [7] |
| (±)9-HODE | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 7.5 µM | [5] |
| 13-HODE | Calcium Mobilization | COS-1 cells (aequorin) | - | ~6-fold higher concentration than 9-HODE required for activation | [5] |
| Lactate | Calcium Mobilization | Gpr132-WT BMDMs | - | 25 mM induced response | [10] |
| 8-gingerol | Tango Assay | CHO cells | EC50 | 0.30 µM | [6] |
| T-10418 (synthetic agonist) | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 0.82 µM | [5] |
Experimental Protocols
I. Cell Culture and Seeding
This protocol is optimized for Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human GPR132.
Materials:
-
HEK293 or CHO cells expressing GPR132
-
Complete growth medium (e.g., DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture GPR132-expressing cells in appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before the assay, harvest the cells using standard cell culture techniques.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[11]
-
Incubate the plate overnight to allow the cells to form a confluent monolayer.
II. Calcium Mobilization Assay
This protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium.
Materials:
-
Seeded 96-well plate with GPR132-expressing cells
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, for cell lines with active organic anion transporters)
-
Test compounds (agonists, antagonists)
-
Fluorescence plate reader with kinetic reading capability and automated injection (Excitation: ~490 nm, Emission: ~525 nm)
Procedure:
-
Preparation of Dye Loading Solution: a. Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. Immediately before use, prepare the dye loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127 with 10 mL of Assay Buffer.[11] If required for your cell line, add probenecid to a final concentration of 2.5 mM.
-
Cell Loading: a. Carefully remove the culture medium from the wells of the seeded 96-well plate. b. Add 100 µL of the dye loading solution to each well. c. Incubate the plate at 37°C for 1 hour in the dark.[11] d. (Optional but recommended) After incubation, gently wash the cells twice with 100 µL of Assay Buffer per well to remove extracellular dye and reduce background fluorescence. After the final wash, add 100 µL of Assay Buffer to each well.
-
Preparation of Compound Plate: a. During the cell loading incubation, prepare a separate 96-well plate with serial dilutions of your test compounds (agonists) in Assay Buffer. Prepare these at a concentration that is 2-5 times the desired final concentration, depending on the injection volume of your plate reader.
-
Measurement of Calcium Mobilization: a. Place the cell plate into the fluorescence plate reader. b. Allow the plate to equilibrate to the desired assay temperature (e.g., 37°C or room temperature) for 10-15 minutes. c. Set the instrument to measure fluorescence kinetically (e.g., one reading per second). d. Record a stable baseline fluorescence for 10-20 seconds. e. Use the automated injector to add the test compounds from the compound plate to the cell plate while continuously recording the fluorescence signal for at least 60-120 seconds.
III. Data Analysis
-
The change in fluorescence intensity is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence (ΔRFU).
-
For agonist studies, plot the ΔRFU against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
For antagonist studies, cells are pre-incubated with the antagonist before the addition of a known agonist (typically at its EC80 concentration). The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist response, can then be calculated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Insufficient dye loading. | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used to aid dye solubilization. |
| Low receptor expression. | Verify GPR132 expression levels in the cell line. | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Perform wash steps after dye loading. Alternatively, use a no-wash assay kit that contains an extracellular quencher. |
| Autofluorescence from test compounds. | Test the fluorescence of the compounds in a cell-free system. | |
| No Response to Known Agonist | Inactive agonist. | Verify the integrity and concentration of the agonist stock solution. |
| Cell death. | Handle cells gently during washing steps. Check for cytotoxicity of the agonist or other compounds. | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the plate gently. |
| Inconsistent dye loading or washing. | Use a multichannel pipette or automated liquid handler for consistency. |
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. GPR132 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for GPR132 Modulation in Acute Myeloid Leukemia (AML) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Recent scientific findings have identified the G protein-coupled receptor 132 (GPR132) as a potential therapeutic target in Acute Myeloid Leukemia (AML). Current research indicates that the activation of GPR132, rather than its inhibition, holds therapeutic promise. Studies have demonstrated that GPR132 agonists can induce differentiation and apoptosis in AML cells, thereby inhibiting leukemic growth.[1][2][3][4][5][6][7]
Blocked cellular differentiation is a key characteristic of AML.[1][2][4] Genetic and pharmacological activation of GPR132 has been shown to overcome this blockade, promoting the maturation of leukemic cells and reducing their proliferative capacity.[1][2][4][5] This document provides detailed application notes and protocols based on the current understanding of GPR132 agonism in AML research. While the specific compound "GPR132 antagonist 1" is commercially available, its application and efficacy in AML have not been reported in the peer-reviewed scientific literature.[8][9] The following information is therefore based on studies of GPR132 agonists.
Data Presentation: Efficacy of GPR132 Agonists in AML Models
The following tables summarize quantitative data from studies on GPR132 agonists in AML cell lines and preclinical models.
Table 1: In Vitro Efficacy of GPR132 Agonists in AML Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 8-gingerol | MOLM13, OCI-AML3 | Cell Differentiation | % of CD11b+ cells | Significant increase | [1][2] |
| 8-gingerol | THP-1, U937 | Colony Formation | Number of colonies | Significant reduction | [1][2] |
| ONC212 | Various AML cell lines | Apoptosis | Increased cell death | Prominent apoptogenic effects | [3][6][7] |
| ONC212 | GPR132 expressing cells | β-Arrestin Recruitment | EC50 | ~400 nM | [6] |
Table 2: In Vivo Efficacy of GPR132 Agonists in AML Xenograft Models
| Compound | Animal Model | Treatment | Outcome | Reference |
| 8-gingerol | AML Xenograft | 8-gingerol alone or with mTOR inhibitor | Impaired tumor growth, extended survival | [1][2] |
| ONC212 | AML Xenograft | Oral administration of ONC212 | Inhibited AML growth, improved survival | [3][7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of GPR132 modulators in AML research.
Protocol 1: In Vitro AML Cell Differentiation Assay
Objective: To assess the ability of a GPR132 agonist to induce differentiation in AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, THP-1, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GPR132 agonist (e.g., 8-gingerol)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-CD14)
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Cell Culture: Culture AML cells in complete medium to a density of 0.5 x 10^6 cells/mL.
-
Treatment: Treat cells with the GPR132 agonist at various concentrations (e.g., 10, 30, 50 µM) or a vehicle control (e.g., DMSO) for 72-96 hours.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Stain with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) for 30 minutes at 4°C.
-
Wash cells and resuspend in FACS buffer.
-
Analyze the percentage of marker-positive cells using a flow cytometer.
-
-
Morphological Analysis:
-
Prepare cytospins of treated cells.
-
Stain slides with Wright-Giemsa stain.
-
Examine cellular morphology under a microscope for signs of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, condensed chromatin).
-
Protocol 2: Apoptosis Assay
Objective: To determine if a GPR132 agonist induces apoptosis in AML cells.
Materials:
-
AML cell lines
-
GPR132 agonist (e.g., ONC212)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells and treat with the GPR132 agonist at desired concentrations for 24-48 hours.
-
Staining:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protocol 3: Colony Formation Assay
Objective: To evaluate the effect of a GPR132 agonist on the self-renewal capacity of AML cells.
Materials:
-
AML cell lines
-
MethoCult™ medium
-
GPR132 agonist
-
6-well plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Plating: Mix cells with MethoCult™ medium containing the GPR132 agonist at various concentrations or a vehicle control.
-
Incubation: Plate the cell mixture into 6-well plates and incubate for 10-14 days at 37°C in a humidified incubator.
-
Colony Counting: Count the number of colonies (aggregates of >50 cells) in each well under a microscope.
Visualizations
GPR132 Agonist Signaling Pathway in AML
Caption: GPR132 agonist signaling pathway in AML.
Experimental Workflow for Evaluating a GPR132 Modulator in AML
Caption: Experimental workflow for GPR132 modulator evaluation.
Logical Relationship of GPR132 Activation and Anti-Leukemic Effects
Caption: Logical flow from GPR132 activation to therapeutic outcomes.
References
- 1. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - 华东师范大学 [pure.ecnu.edu.cn:443]
- 5. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imipridone ONC212 activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia. [vivo.weill.cornell.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Investigating GPR132 Signaling with Antagonist 1
Introduction
G Protein-Coupled Receptor 132 (GPR132), also known as G2A, is a seven-transmembrane receptor implicated in a diverse range of physiological and pathological processes.[1][2] It is recognized as a sensor for protons and various lipid metabolites, thereby playing a crucial role in inflammation, immune responses, cell cycle regulation, and cancer progression.[1][2][3] GPR132 signaling is complex, coupling to different G protein subtypes, including Gαq to mobilize intracellular calcium and Gαi to inhibit adenylyl cyclase, as well as potentially other pathways that modulate cellular functions like proliferation and migration.[4][5][6] Given its involvement in various diseases, GPR132 has emerged as a promising therapeutic target.[2][3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing "Antagonist 1" (also known as GPR132-B-160) to investigate GPR132 signaling pathways.[7][8] Antagonist 1 is a valuable tool for dissecting the roles of GPR132 in cellular and disease models.
Mechanism of Action of Antagonist 1
Antagonist 1 is a selective inhibitor of GPR132.[9][10] It competitively binds to the receptor, preventing the binding of endogenous agonists and subsequent activation of downstream signaling cascades. By blocking GPR132, Antagonist 1 can be used to probe the functional consequences of receptor inhibition in various experimental systems. A recent study identified a selective GPR132 antagonist, NOX-6-18, which modulates macrophage reprogramming.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Antagonist 1 and its expected effects on GPR132-mediated signaling events.
Table 1: Pharmacological Properties of Antagonist 1
| Parameter | Value | Reference |
| Target | GPR132 (G2A) | [7][8] |
| EC50 (Antagonistic Activity) | 0.075 µM | [7][8] |
| EC50 (Insulin Secretion) | 0.7 µM | [7][8] |
Table 2: Expected Effects of Antagonist 1 on GPR132 Signaling
| Assay | Agonist-Stimulated Response (Control) | Response with Antagonist 1 |
| Intracellular Calcium Mobilization | Increase | Inhibition |
| cAMP Accumulation | Decrease (via Gαi) | Reversal of Inhibition |
| Reporter Gene (e.g., SRE) | Increase | Inhibition |
| Cell Migration | Increase | Inhibition |
Experimental Protocols
Here, we provide detailed protocols for key experiments to characterize the effects of Antagonist 1 on GPR132 signaling.
1. Intracellular Calcium Mobilization Assay
This assay measures the ability of Antagonist 1 to block agonist-induced increases in intracellular calcium, a hallmark of Gαq-coupled GPCR activation.
-
Materials:
-
Cells expressing GPR132 (e.g., HEK293-GPR132 stable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
GPR132 agonist (e.g., 9-HODE or a synthetic agonist)
-
Antagonist 1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Protocol:
-
Seed GPR132-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of Antagonist 1 in assay buffer and add to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Prepare the GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and record baseline fluorescence for 10-20 seconds.
-
Add the GPR132 agonist to all wells and continue recording the fluorescence signal for 60-120 seconds.
-
Analyze the data by calculating the change in fluorescence intensity over baseline. Determine the IC50 of Antagonist 1 by plotting the inhibition of the agonist response against the antagonist concentration.
-
2. cAMP Accumulation Assay
This assay determines the effect of Antagonist 1 on the Gαi-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Cells expressing GPR132 (e.g., CHO-K1-GPR132 stable cell line)
-
Forskolin (an adenylyl cyclase activator)
-
GPR132 agonist
-
Antagonist 1
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer
-
-
Protocol:
-
Seed GPR132-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of Antagonist 1 for 15-30 minutes.
-
Add the GPR132 agonist and a fixed concentration of forskolin to the cells. Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Lyse the cells using the provided lysis buffer.
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
Analyze the data to determine the ability of Antagonist 1 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
3. Serum Response Element (SRE) Reporter Gene Assay
This assay measures the transcriptional activation downstream of GPR132, which can be mediated by various signaling pathways.
-
Materials:
-
Cells co-transfected with a GPR132 expression vector and an SRE-luciferase reporter vector.
-
GPR132 agonist
-
Antagonist 1
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect cells with the GPR132 and SRE-luciferase plasmids. Seed the transfected cells in a 96-well white, clear-bottom plate and culture for 24 hours.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with different concentrations of Antagonist 1 for 30 minutes.
-
Add the GPR132 agonist and incubate for an additional 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Determine the inhibitory effect of Antagonist 1 on agonist-induced SRE-luciferase expression.
-
Visualizations
GPR132 Signaling Pathway
Caption: GPR132 signaling pathways and the inhibitory action of Antagonist 1.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for characterizing the inhibitory activity of Antagonist 1.
Logical Relationship of GPR132 Inhibition
Caption: Logical flow of GPR132 inhibition by Antagonist 1.
References
- 1. GPR132 - Wikipedia [en.wikipedia.org]
- 2. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 5. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR | TargetMol [targetmol.com]
GPR132 Antagonist 1 in Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of G protein-coupled receptor 132 (GPR132) in neuropathic pain and detail the potential application of GPR132 antagonist 1 for its study and treatment. The protocols are based on established methodologies from preclinical studies investigating GPR132, providing a framework for in vitro and in vivo experimentation.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. Recent research has identified GPR132, also known as G2A, as a key player in the pathophysiology of neuropathic pain.[1][2][3] GPR132 is expressed in immune cells, such as macrophages, and its activation is linked to neuroinflammation and the sensitization of pain-sensing neurons.[1][4] this compound, also identified as GPR132-B-160, Compound 25, and NOX-6-18, is a specific inhibitor of this receptor and a valuable tool for investigating its function and therapeutic potential in neuropathic pain models.[5][6]
This compound: Compound Profile
This compound is a small molecule inhibitor of the GPR132 receptor. The following table summarizes its key pharmacological data.
| Parameter | Value | Reference |
| EC50 | 0.075 µM | [5] |
| IC50 (GPR132-Gi coupling) | 15.17 nM | [7] |
| Synonyms | GPR132-B-160, Compound 25, NOX-6-18 | [5][6] |
| Molecular Formula | C18H17NO5S | [1] |
GPR132 Signaling in Neuropathic Pain
GPR132 activation by its endogenous ligands, such as 9-hydroxyoctadecadienoic acid (9-HODE), plays a crucial role in the neuroimmune interactions that drive neuropathic pain.[1][2] In macrophages, GPR132 activation initiates a signaling cascade that promotes their migration to the site of nerve injury, leading to the release of pro-inflammatory mediators.[1] In sensory neurons, GPR132 activation can sensitize the transient receptor potential vanilloid 1 (TRPV1) channel, a key integrator of painful stimuli.[4][8]
References
- 1. This compound | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (NOX-6-18) [sigmaaldrich.com]
- 7. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GPR132 Antagonist 1 in Cardiovascular Research
Introduction to GPR132 in Cardiovascular Disease
G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a significant regulator in inflammatory processes, particularly those relevant to cardiovascular diseases.[1] GPR132 is highly expressed in macrophages and is implicated in cellular activities such as proliferation and immunity.[2] Recent studies have highlighted its role in the context of atherosclerosis, a primary driver of cardiovascular disease.
Under conditions of hyperglycemia, as seen in diabetes, elevated glucose levels promote glycolysis and subsequent lactate production.[3][4] Lactate, in turn, activates GPR132, triggering a signaling cascade involving Src phosphorylation.[3][4] This pathway promotes macrophage senescence and enhances the uptake of oxidized low-density lipoprotein (ox-LDL), leading to the formation of foam cells, a critical step in the development of atherosclerotic plaques.[3][4] In mouse models, the deletion of GPR132 has been shown to significantly reduce macrophage senescence and the progression of atherosclerosis.[3][4] These findings suggest that antagonizing GPR132 could be a promising therapeutic strategy for mitigating diabetic atherosclerosis.
"GPR132 antagonist 1" (also referred to as GPR132-B-160 or Compound 25) is a known antagonist of GPR132.[5] While its primary reported activity is in promoting insulin secretion, its potential application in cardiovascular research, specifically in the context of atherosclerosis, is of significant interest based on the function of its target.[5]
Potential Applications in Cardiovascular Research
-
Investigation of Atherosclerosis: this compound can be utilized as a chemical probe to dissect the role of the lactate-GPR132-Src signaling pathway in the development and progression of atherosclerosis.
-
Macrophage Biology Studies: The antagonist can be employed in in vitro and in vivo models to study macrophage senescence, foam cell formation, and inflammatory responses in the context of cardiovascular disease.
-
Therapeutic Development: this compound may serve as a lead compound for the development of novel therapeutics aimed at preventing or treating atherosclerosis, particularly in diabetic patients.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Compound Name | Target | Assay Type | Potency (EC50) | Notes | Reference |
| This compound | GPR132 | Antagonist Activity | 0.075 µM | Also known as GPR132-B-160, Compound 25. | [5] |
| This compound | - | Insulin Secretion | 0.7 µM | - | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR132 signaling pathway in atherosclerosis.
Caption: Experimental workflow for this compound.
Experimental Protocols
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
This protocol is designed to assess the effect of this compound on lactate-induced foam cell formation in primary macrophages.
Materials:
-
Primary peritoneal macrophages (from C57BL/6 mice)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Sodium Lactate
-
Oxidized LDL (ox-LDL)
-
This compound
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Microscope
Procedure:
-
Macrophage Isolation and Culture:
-
Isolate peritoneal macrophages from C57BL/6 mice by peritoneal lavage.
-
Plate the cells in 24-well plates at a density of 5 x 10^5 cells/well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine.
-
Allow cells to adhere for 2-4 hours, then wash with PBS to remove non-adherent cells.
-
-
Treatment:
-
Pre-treat the adherent macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Add sodium lactate (e.g., 10 mM) to the appropriate wells.
-
Incubate for 24 hours.
-
Add ox-LDL (e.g., 50 µg/mL) to all wells and incubate for another 24 hours.
-
-
Oil Red O Staining:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with distilled water.
-
Add 60% isopropanol for 5 minutes.
-
Remove isopropanol and add Oil Red O working solution for 15 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
Counterstain with hematoxylin if desired.
-
-
Quantification:
-
Visualize the lipid droplets under a microscope.
-
To quantify, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm using a spectrophotometer.
-
Protocol 2: In Vivo Mouse Model of Atherosclerosis
This protocol outlines the use of this compound in an ApoE-deficient (ApoE-/-) mouse model of atherosclerosis.
Materials:
-
ApoE-/- mice (8-10 weeks old)
-
High-fat diet (Western diet)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for perfusion and tissue collection
-
PBS
-
4% PFA
-
OCT embedding medium
-
Histology reagents (H&E, Oil Red O)
Procedure:
-
Animal Model and Treatment:
-
Acclimate ApoE-/- mice for one week.
-
Feed the mice a high-fat diet for 8-12 weeks to induce atherosclerosis.
-
Divide the mice into two groups: vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for the duration of the high-fat diet feeding. The dose of the antagonist should be determined by preliminary pharmacokinetic and pharmacodynamic studies.
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Perfuse the mice with PBS followed by 4% PFA.
-
Carefully dissect the aorta and heart.
-
-
Atherosclerotic Plaque Analysis:
-
Embed the aortic root in OCT compound and freeze.
-
Cryosection the aortic root (e.g., 10 µm sections).
-
-
Histological Staining and Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall plaque structure.
-
Perform Oil Red O staining to visualize lipid content within the plaques.
-
Perform immunohistochemistry for macrophage markers (e.g., Mac-2/Galectin-3) and senescence markers (e.g., p16INK4a) to assess plaque composition and cellular senescence.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify the plaque area and the area of positive staining for lipids, macrophages, and senescence markers using image analysis software (e.g., ImageJ).
-
Compare the quantified data between the vehicle and this compound treated groups.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the protocols based on their specific experimental conditions and institutional guidelines for animal care and use.
References
Application Notes and Protocols for GPR132 Antagonist 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR132, also known as G2A (G2 accumulation protein), is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[1] As a member of the proton-sensing GPCR subfamily, GPR132 can be activated by changes in extracellular pH and certain lipid metabolites.[2] Its signaling cascades are primarily mediated through Gαq and Gαs protein pathways, leading to the modulation of intracellular calcium levels and cyclic AMP (cAMP), respectively, as well as influencing the MAPK signaling pathway.[3][4]
GPR132 antagonist 1, also referred to as GPR132-B-160 or Compound 25, is a molecule that inhibits the activity of the GPR132 receptor.[5] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, aimed at facilitating research into the therapeutic potential of targeting GPR132.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | GPR132-B-160, Compound 25, NOX-6-18 | [5][6] |
| Molecular Formula | C₁₈H₁₇NO₅S | MedChemExpress Datasheet |
| Molecular Weight | 359.40 g/mol | MedChemExpress Datasheet |
| Appearance | White to off-white solid | MedChemExpress Datasheet |
| Solubility | ≥ 100 mg/mL in DMSO | MedChemExpress Datasheet |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | MedChemExpress Datasheet |
In Vitro Activity
| Parameter | Value | Cell Line/Assay | Reference |
| EC₅₀ (GPR132 antagonism) | 0.075 µM | Not specified | [5] |
| EC₅₀ (Insulin secretion promotion) | 0.7 µM | Not specified | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Prepare a stock solution, for example, 10 mM, by dissolving the powder in an appropriate volume of sterile DMSO. For instance, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 359.40 g/mol , dissolve 0.3594 mg of the powder in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the antagonist used.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Use the freshly prepared working solutions for treating cells immediately.
In Vitro Functional Assay: Inhibition of Agonist-Induced Calcium Mobilization (Gαq Pathway)
This assay measures the ability of this compound to block the increase in intracellular calcium initiated by a GPR132 agonist.
Materials:
-
Cells expressing GPR132 (e.g., CHO-K1 or HEK293 cells stably expressing human GPR132)
-
GPR132 agonist (e.g., 9-HODE)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed the GPR132-expressing cells into a 96-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration will depend on the dye used (e.g., 2-5 µM for Fluo-4 AM).
-
Add an equal volume of 0.04% Pluronic F-127 to the dye solution to aid in dispersion.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Incubation: Add the desired concentrations of this compound (prepared in assay buffer) to the wells. Include a vehicle control (assay buffer with the same final DMSO concentration). Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a pre-determined concentration of the GPR132 agonist to all wells simultaneously using an automated injector.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response to the agonist alone (vehicle control).
-
Plot the normalized response against the log concentration of this compound to determine the IC₅₀ value.
-
In Vitro Functional Assay: Inhibition of Agonist-Induced cAMP Accumulation (Gαs Pathway)
This assay determines the ability of this compound to block the production of cAMP stimulated by a GPR132 agonist.
Materials:
-
Cells expressing GPR132
-
GPR132 agonist
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter-based)[7]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer (if required by the kit)
Protocol:
-
Cell Plating: Seed the GPR132-expressing cells in a suitable multi-well plate (format will depend on the assay kit) and culture overnight.
-
Cell Treatment:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells, followed immediately by the addition of a fixed concentration of the GPR132 agonist. Include appropriate controls (vehicle, agonist alone).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells (if necessary, according to the kit instructions).
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the concentration of cAMP in each sample.
-
Normalize the data as a percentage of the agonist-induced response.
-
Determine the IC₅₀ value by plotting the normalized data against the log concentration of the antagonist.
-
Visualizations
GPR132 Signaling Pathways
Caption: GPR132 signaling pathways.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for GPR132 antagonist characterization.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for High-Throughput Screening of GPR132 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing GPCR subfamily and has emerged as a promising therapeutic target for a range of diseases, including cancer, cardiovascular conditions, and autoimmune disorders.[1] GPR132 is involved in various physiological processes such as immune cell migration, inflammation, and cell proliferation.[1] The identification of potent and selective antagonists for GPR132 is a critical step in the development of novel therapeutics. This document provides detailed application notes and protocols for the use of "GPR132 antagonist 1" in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of GPR132.
This compound (also known as GPR132-B-160 or Compound 25) is a known antagonist of GPR132 with a reported EC50 of 0.075 μM.[1][2] Another potent and selective antagonist, NOX-6-18, has been identified with an IC50 of 17 nM.[3] These compounds can serve as valuable tool compounds and positive controls in HTS assays.
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G protein subtypes, primarily Gαq and Gαs, leading to the activation of distinct downstream signaling pathways. Understanding these pathways is crucial for designing relevant HTS assays.
-
Gαq Pathway: Activation of the Gαq pathway by GPR132 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This increase in intracellular calcium can be readily measured in HTS formats.
-
Gαs/Gαi Pathways: GPR132 can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Conversely, coupling to Gαi inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
High-Throughput Screening Workflow
A typical HTS workflow for identifying GPR132 antagonists involves several stages, from assay development to hit confirmation and characterization.
Data Presentation: Quantitative Comparison of GPR132 Antagonists
| Compound Name | Synonym(s) | Assay Type | Parameter | Value |
| This compound | GPR132-B-160, Compound 25 | Not Specified | EC50 | 0.075 μM[1][2] |
| NOX-6-18 | - | GPR132-Gi coupling | IC50 | 17 nM[3] |
Experimental Protocols
Two primary types of cell-based assays are suitable for HTS of GPR132 antagonists: Calcium Mobilization Assays and cAMP Accumulation Assays.
Calcium Mobilization Assay (Antagonist Mode)
This assay is designed to identify compounds that inhibit the Gαq-mediated calcium release induced by a known GPR132 agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR132.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GPR132 Agonist: A known agonist such as 9-HODE at a concentration that elicits ~80% of the maximal response (EC80).
-
This compound: For use as a positive control.
-
Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the GPR132-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates in the dark at 37°C for 1 hour.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and "this compound" (positive control) in the assay buffer.
-
Transfer the compounds to a compound plate.
-
Using the fluorescence plate reader's liquid handling system, add the compounds to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare the GPR132 agonist solution at its EC80 concentration in the assay buffer.
-
Using the fluorescence plate reader, add the agonist to all wells of the cell plate.
-
Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Assay Validation:
-
Z'-factor: A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS. It is calculated using the signals from the positive control (agonist alone) and negative control (agonist + saturating concentration of this compound).
-
Signal-to-Background (S/B) Ratio: A high S/B ratio ensures a clear distinction between the signal and the background noise of the assay.
cAMP Accumulation Assay (Antagonist Mode)
This assay is suitable for identifying antagonists that modulate GPR132 signaling through the Gαs or Gαi pathways. The following protocol is for a Gαs-coupled receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR132.
-
cAMP Assay Kit: A commercially available kit based on technologies such as HTRF, AlphaScreen, or ELISA.
-
Stimulation Buffer: Provided in the assay kit or a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
GPR132 Agonist: At its EC80 concentration.
-
This compound: As a positive control.
-
Luminescence or Fluorescence Plate Reader: Compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Preparation:
-
Culture and harvest the GPR132-expressing cells.
-
Resuspend the cells in the stimulation buffer at the desired concentration.
-
-
Compound and Cell Plating:
-
Add the test compounds and "this compound" to the wells of the assay plate.
-
Add the cell suspension to each well.
-
Incubate for a specified time at room temperature.
-
-
Agonist Stimulation:
-
Add the GPR132 agonist at its EC80 concentration to the wells.
-
Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer and detection reagents from the cAMP assay kit to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis:
-
The antagonist activity is measured as a decrease in the agonist-stimulated cAMP production.
-
Calculate the percent inhibition and determine the IC50 values for active compounds.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for utilizing "this compound" in high-throughput screening campaigns to discover and characterize novel modulators of GPR132. The choice of assay will depend on the primary signaling pathway of interest and the available instrumentation. Proper assay validation, including the determination of the Z'-factor and signal-to-background ratio, is critical for the success of any HTS campaign.
References
Troubleshooting & Optimization
GPR132 antagonist 1 solubility and formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of GPR132 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: How should I prepare stock solutions of this compound?
A2: Based on its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or higher).[1][2][3] This stock can then be serially diluted into your aqueous experimental medium. See the table below for preparing common stock solution concentrations.
Q3: My this compound precipitated when I diluted it into my aqueous buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Q4: What are some potential formulation strategies to improve the aqueous solubility of this compound?
A4: For poorly water-soluble drugs like this compound, several formulation strategies can be employed to enhance bioavailability and solubility. These include creating solid dispersions, using lipid-based formulations, and reducing particle size through techniques like nanomilling.[4][5] Other approaches involve complexation with cyclodextrins or creating amorphous formulations.[5][6]
Solubility and Stock Solution Preparation
This compound Properties
| Property | Value |
| Molecular Formula | C18H17NO5S |
| Molecular Weight | 359.40 g/mol [1] |
| Appearance | White to off-white solid[2][3] |
| Purity | ≥99% |
| EC50 (GPR132) | 0.075 μM[1][7][8][9] |
| EC50 (Insulin Secretion) | 0.7 μM[1][7][8][9] |
Stock Solution Preparation Table (in DMSO)
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.359 mg | 1.797 mg | 3.594 mg |
| 5 mM | 1.797 mg | 8.985 mg | 17.97 mg |
| 10 mM | 3.594 mg | 17.97 mg | 35.94 mg |
| 50 mM | 17.97 mg | 89.85 mg | 179.7 mg |
Troubleshooting Guide: Compound Precipitation
If you observe precipitation of this compound upon dilution into your experimental medium, follow this guide.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This method provides a rapid estimation of a compound's solubility.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Solutions: In a 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Add Compound: Add the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent and ideally below 0.5%.
-
Incubate: Shake the plate at room temperature for 1.5 to 2 hours.
-
Analyze: Measure the turbidity of each well using a nephelometer or plate reader at a wavelength like 620 nm. The concentration at which precipitation is first observed is the kinetic solubility.[10]
Protocol 2: Equilibrium (Thermodynamic) Solubility Assessment
This "shake-flask" method determines the true solubility at equilibrium and is considered the gold standard.[11]
-
Add Excess Compound: Add an excess amount of solid this compound to a vial containing your aqueous buffer of choice (e.g., PBS, pH 7.4). The presence of undissolved solid is essential.[11]
-
Equilibrate: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Separate Phases: After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.
-
Quantify: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[12]
-
Calculate: The measured concentration is the equilibrium solubility of the compound in that specific medium.
Caption: Experimental workflow for solubility determination.
GPR132 Signaling Pathway
GPR132, also known as G2A, is a G-protein coupled receptor.[13][14] Upon activation by agonists (which are blocked by this compound), it can initiate downstream signaling cascades. Mechanistic studies have shown that GPR132 can couple to Gs proteins, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[15] This pathway can influence various cellular processes, including the inhibition of the mTOR pathway.[15] Other studies suggest its involvement in MAPK signaling pathways.[13]
Caption: Simplified GPR132-Gs-PKA signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR132antagonist 1 (GPR132-B-160, 化合物 25) 是一种 GPR132 拮抗剂,EC50 值为 0.075 μM。this compound 具有促进胰岛素分泌活性,EC50值为0.7 μM。-新闻动态-仪器谱 [ibook.antpedia.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 14. GPR132 - Wikipedia [en.wikipedia.org]
- 15. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving GPR132 Antagonist 1 Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of GPR132 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 and why is the bioavailability of its antagonists important?
GPR132, also known as G2A, is a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including immune responses and cell differentiation.[1][2][3] Antagonists of GPR132 are being investigated for their therapeutic potential. Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical factor for the development of effective oral medications.[4][5] Low bioavailability can lead to insufficient drug exposure at the target site, requiring higher doses that may increase the risk of side effects.[6]
Q2: We are observing low plasma concentrations of this compound after oral administration in our animal models. What are the common causes?
Low oral bioavailability of small molecule inhibitors is a frequent challenge in drug development.[7] Several factors can contribute to this issue:
-
Poor Aqueous Solubility: Many potent drug candidates are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a necessary step for absorption.[7][8]
-
Low Intestinal Permeability: The compound may not be able to efficiently pass through the intestinal wall to enter the bloodstream.[7]
-
First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[9][10]
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[11][12][13]
Q3: What are the initial in vitro assays that can help diagnose the reason for the poor in vivo bioavailability of this compound?
A systematic in vitro evaluation can help pinpoint the primary obstacles to good oral bioavailability:
-
Solubility Assays: Assess the compound's solubility in simulated gastric and intestinal fluids (SGF and SIF) to understand its dissolution characteristics.
-
Permeability Assays: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or cell-based assays like Caco-2 for a more comprehensive assessment including active transport and efflux.[14][15][16][17]
-
Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism.
-
P-glycoprotein (P-gp) Substrate Assessment: Use cell lines overexpressing P-gp to determine if the antagonist is a substrate for this efflux transporter.
Q4: What general strategies can be employed to improve the oral bioavailability of this compound?
Several formulation and chemical modification strategies can be considered:
-
Formulation Approaches:
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[7][18][19]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility.[7][20]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic compounds.[7][21][22]
-
-
Chemical Modifications:
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low and variable plasma exposure after oral dosing. | Poor aqueous solubility leading to incomplete dissolution in the GI tract. | 1. Perform solubility studies in biorelevant media (e.g., FaSSIF, FeSSIF). 2. Attempt formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations.[7][18][19][20][21] 3. Consider creating a more soluble salt form of the antagonist.[25] |
| High in vitro permeability (e.g., in PAMPA or Caco-2 assays) but low in vivo bioavailability. | High first-pass metabolism in the liver or gut wall. | 1. Conduct in vitro metabolic stability assays using liver microsomes and hepatocytes to identify the primary metabolizing enzymes. 2. If metabolism is extensive, consider structural modifications to block the metabolic "hotspots".[24] 3. Investigate alternative routes of administration that bypass the liver, such as sublingual or transdermal, for initial proof-of-concept studies.[9] |
| Good solubility and metabolic stability, but still poor in vivo absorption. | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Perform a Caco-2 bidirectional permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Co-administer the antagonist with a known P-gp inhibitor (e.g., verapamil) in an in vivo study to see if bioavailability improves.[13] 3. Consider structural modifications to reduce the compound's affinity for P-gp. |
| Significant difference in bioavailability between fasted and fed states in animal studies. | Food is affecting the drug's dissolution or absorption. | 1. Characterize the effect of pH on the antagonist's solubility. 2. Evaluate the impact of bile salts on solubility and dissolution. 3. Develop a formulation that is less susceptible to food effects, such as a lipid-based formulation.[21] |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.[16]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assessment (Apical to Basolateral - A to B):
-
The test compound is added to the apical (A) side of the Transwell insert, which represents the intestinal lumen.[16]
-
Samples are taken from the basolateral (B) side, representing the blood, at various time points.
-
-
Permeability Assessment (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing Papp (B to A) by Papp (A to B).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound, including its oral bioavailability.
Methodology:
-
Animal Model: Use a standard rodent model such as male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of the antagonist formulated in a suitable vehicle via tail vein injection to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose of the antagonist in an appropriate formulation.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[26]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both IV and PO routes.[27]
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[28]
Data Presentation
Table 1: In Vitro ADME Profile of this compound and Analogs
| Compound | Kinetic Solubility (pH 7.4, µM) | Caco-2 Papp (A to B) (10⁻⁶ cm/s) | Efflux Ratio | Microsomal Stability (t½, min) |
| This compound | < 1 | 0.5 | 10.2 | > 60 |
| Analog A (Prodrug) | 50 | 2.1 | 1.5 | 35 |
| Analog B (Metabolic Site Blocked) | < 1 | 0.6 | 9.8 | > 120 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (F%) |
| Suspension in 0.5% MC | 10 | 50 | 2 | 250 | 5 |
| Micronized Suspension | 10 | 150 | 1 | 750 | 15 |
| SEDDS Formulation | 10 | 400 | 1 | 2000 | 40 |
Visualizations
Caption: Simplified GPR132 signaling pathways.
Caption: Experimental workflow for assessing bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR132 - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 26. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 27. mdpi.com [mdpi.com]
- 28. creative-bioarray.com [creative-bioarray.com]
GPR132 Antagonist 1: Technical Support Center for Off-Target Effects Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the potential off-target effects of GPR132 antagonist 1. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data interpretation aids to facilitate robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Q2: What are the common types of off-target interactions to consider for a GPCR antagonist?
A2: For a G protein-coupled receptor (GPCR) antagonist, potential off-target interactions can be broadly categorized as:
-
Other GPCRs: Due to structural similarities within the GPCR superfamily, an antagonist may bind to other related or unrelated GPCRs.
-
Kinases: Some small molecules can interact with the ATP-binding site of kinases.
-
Ion Channels: Interaction with ion channels, such as the hERG channel, is a critical safety concern due to the risk of cardiac arrhythmias.[1]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered pharmacokinetics.[1]
-
Nuclear Receptors: These receptors can be modulated by small molecules, leading to changes in gene expression.
-
Transporters: Interaction with transporters can affect the distribution and clearance of the compound.[1]
Q3: What initial steps should I take to assess the selectivity of this compound?
A3: A tiered approach is recommended. Start with a broad, cost-effective screening panel that covers a diverse range of targets. A common starting point is a safety pharmacology panel, such as the Eurofins SafetyScreen44, which includes a selection of GPCRs, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[2][3] Based on the initial results, more focused and in-depth studies can be designed.
Q4: How do I interpret the results from an off-target screening panel?
A4: The results are typically reported as the percent inhibition or activation at a fixed concentration (e.g., 10 µM). A common threshold for a significant "hit" is >50% inhibition or activation. Any hits should be followed up with concentration-response experiments to determine the potency (IC50 or EC50) of the interaction. The potency at the off-target should be compared to the on-target potency (for GPR132) to determine the selectivity window. A larger selectivity window (e.g., >100-fold) is generally desirable.
Q5: What if I observe a "bell-shaped" dose-response curve in my functional assays?
A5: A bell-shaped, or non-monotonic, dose-response curve can be caused by several factors, including compound aggregation at high concentrations, cytotoxicity, or complex biological mechanisms such as interaction with multiple targets with opposing effects.[1][4] It is important to investigate the cause, for example, by testing the solubility of the compound under assay conditions and performing cell viability assays in parallel.
Troubleshooting Guides
General Troubleshooting for Functional Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal | - Constitutive receptor activity.- Non-specific binding of detection reagents.- Autofluorescence of the compound. | - Use an inverse agonist to reduce basal activity if available.- Increase the number of wash steps.- Run a control with the compound in the absence of cells to check for autofluorescence. |
| Low or no signal | - Inactive compound.- Low receptor expression in the cell line.- Incorrect assay conditions (e.g., incubation time, temperature). | - Confirm the identity and purity of the compound.- Verify receptor expression using qPCR or western blot.- Optimize assay parameters through time-course and temperature-gradient experiments. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with buffer. |
Specific Troubleshooting for Off-Target Assays
| Assay Type | Problem | Potential Cause | Recommended Solution |
| cAMP Assay | High basal cAMP levels | Constitutive activity of the target receptor or other endogenously expressed GPCRs. | Serum-starve the cells overnight before the assay to reduce the influence of growth factors. |
| β-Arrestin Assay | No β-arrestin recruitment observed | - The specific GPCR-β-arrestin interaction is transient.- Low expression of β-arrestin or GRKs in the cell line. | - Perform a time-course experiment to capture transient interactions.- Consider overexpressing β-arrestin or relevant GRKs. |
| Calcium Flux Assay | Weak or transient signal | - Rapid receptor desensitization.- Suboptimal dye loading. | - Use a lower concentration of agonist for stimulation.- Optimize dye loading time and temperature. |
Quantitative Data Summary
Disclaimer: Comprehensive off-target screening data for this compound (NOX-6-18 / GPR132-B-160) is not publicly available. The following tables are provided as examples of how to present such data and include a selection of common off-target panels.
Table 1: Exemplary GPCR Selectivity Panel Data for a GPR132 Antagonist
| Target | Assay Type | This compound (% Inhibition @ 10 µM) |
| GPR132 (on-target) | Functional Antagonist | 98% |
| Adenosine A1 | Radioligand Binding | <20% |
| Adrenergic α2A | Radioligand Binding | <20% |
| Angiotensin AT1 | Radioligand Binding | <20% |
| Cannabinoid CB1 | Radioligand Binding | <20% |
| Dopamine D2 | Radioligand Binding | <20% |
| Histamine H1 | Radioligand Binding | <20% |
| Muscarinic M1 | Radioligand Binding | <20% |
| Opioid µ (MOP) | Radioligand Binding | <20% |
| Serotonin 5-HT2A | Radioligand Binding | <20% |
Table 2: Exemplary Safety Pharmacology Panel Data for a GPR132 Antagonist
| Target | Assay Type | This compound (% Inhibition @ 10 µM) |
| hERG (Ion Channel) | Patch Clamp | <25% |
| CYP3A4 (Enzyme) | Fluorometric | <30% |
| 5-HT Transporter (SERT) | Radioligand Binding | <20% |
| L-type Calcium Channel | Radioligand Binding | <20% |
| Sodium Channel (Site 2) | Radioligand Binding | <20% |
| COX-1 (Enzyme) | Enzymatic | <20% |
| PDE4 (Enzyme) | Enzymatic | <20% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is for a competitive immunoassay to measure intracellular cAMP levels.
Materials:
-
Cells expressing the target receptor.
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin (for Gi-coupled receptors).
-
This compound.
-
White, opaque 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells in a 384-well plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference antagonist in assay buffer.
-
Cell Stimulation (Gs-coupled receptor): a. Remove culture medium and add assay buffer containing a PDE inhibitor. b. Add the antagonist dilutions and incubate for a specified time. c. Add a known agonist at its EC80 concentration and incubate to stimulate cAMP production.
-
Cell Stimulation (Gi-coupled receptor): a. Remove culture medium and add assay buffer containing a PDE inhibitor. b. Add the antagonist dilutions and incubate. c. Add a mixture of a known agonist and forskolin to induce and then inhibit cAMP production.
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the response against the antagonist concentration to determine the IC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to an activated GPCR.
Materials:
-
PathHunter® β-arrestin cell line expressing the target receptor (DiscoverX).
-
PathHunter® Detection Kit.
-
This compound.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the PathHunter® cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Incubation: Add the antagonist dilutions to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a known agonist at its EC80 concentration to all wells (except negative controls) and incubate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate and detection reagents to room temperature. Add the detection reagent to each well.
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data and plot the response against the antagonist concentration to determine the IC50 value.
Protocol 3: Calcium Flux Assay
This protocol is for measuring changes in intracellular calcium concentration upon GPCR activation.
Materials:
-
Cells expressing a Gq-coupled receptor.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom plate and incubate overnight.
-
Dye Loading: a. Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. b. Remove the culture medium from the cells and add the dye loading solution. c. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in a separate plate.
-
Assay: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Inject the antagonist from the compound plate into the cell plate and continue reading the fluorescence to observe any agonist activity. d. After a short incubation with the antagonist, inject a known agonist at its EC80 concentration and continue recording the fluorescence to measure the antagonist's inhibitory effect.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition in the presence of the antagonist. Normalize the data and plot the response against the antagonist concentration to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing GPR132 Antagonist 1 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GPR132 antagonist 1 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 and why is it a target of interest?
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the GPCR superfamily.[1] It is involved in a variety of physiological and pathological processes, including immune responses, inflammation, and cell proliferation.[1] Its role in these processes has made it a potential therapeutic target for a range of diseases, including cancer and cardiovascular conditions.[1]
Q2: What is this compound and what is its reported potency?
This compound (also referred to as GPR132-B-160 or Compound 25) is a known antagonist of the GPR132 receptor.[2] It has a reported EC50 value of 0.075 μM for GPR132.[2]
Q3: How does this compound work?
This compound functions by binding to the GPR132 receptor and inhibiting its activity.[3] By blocking the receptor, it prevents the downstream signaling cascades that are normally initiated by the binding of endogenous ligands.[3]
Q4: Which signaling pathways are modulated by GPR132?
GPR132 is known to couple to multiple G protein subtypes, primarily Gαq and Gαi.[4] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gαi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] GPR132 activation can also trigger other pathways, including those mediated by mitogen-activated protein kinases (MAPKs).[5]
Troubleshooting Guide: Optimizing this compound Concentration
This guide addresses common issues encountered during the optimization of this compound concentration in a question-and-answer format.
Q5: I am seeing high variability in my assay results. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells of your microplate.[6]
-
"Edge Effects" on Microplates: To mitigate this, consider not using the outer wells of the plate for data collection or ensure proper plate sealing and incubation conditions.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques, especially for viscous solutions.[3]
-
Cell Health: Use cells with a low and consistent passage number. Ensure cells are healthy and free from contamination.
Q6: The inhibitory effect of this compound is weaker than expected. What should I check?
-
Antagonist Concentration Range: Ensure the concentration range you are testing is appropriate. Based on the reported EC50 of 0.075 μM, a good starting range for a dose-response curve would be from 1 nM to 100 μM.
-
Agonist Concentration: In an antagonist assay, the concentration of the agonist used is critical. A common practice is to use an agonist concentration that gives a submaximal response, typically the EC50 to EC80 value.[5] If the agonist concentration is too high, it may be difficult to see the inhibitory effect of the antagonist.
-
Incubation Time: Ensure that the pre-incubation time with the antagonist is sufficient to allow it to bind to the receptor and reach equilibrium before adding the agonist.[7]
-
Compound Stability and Solubility: Verify the stability of your this compound stock solution. Prepare fresh dilutions for each experiment. Information on solubility and stock preparation for this compound is available and should be followed carefully.[2]
Q7: I am observing a high background signal in my assay. How can I reduce it?
-
Constitutive Receptor Activity: Some cell lines overexpressing a GPCR can exhibit high basal activity.[3] If this is the case, you might consider using a cell line with lower receptor expression or testing an inverse agonist to reduce the basal signal.
-
Non-specific Binding: Increase the number of wash steps in your protocol to remove unbound reagents.[3]
-
Assay Reagent Interference: Some components of the assay buffer or the antagonist itself might interfere with the detection method. Run appropriate controls, such as wells with cells and antagonist but no agonist, and wells with all reagents but no cells.
Q8: My signal-to-noise ratio is low. What can I do to improve it?
-
Optimize Cell Density: Perform a cell titration experiment to determine the optimal number of cells per well that provides a robust signal without leading to high background.[3]
-
Receptor Expression Levels: If using a transient transfection system, you can optimize the amount of plasmid DNA used for transfection to modulate receptor expression levels.
-
Choice of Assay: The choice of assay readout can significantly impact the signal window. For GPR132, which couples to both Gq and Gi, you could measure downstream effectors of either pathway. For Gq, calcium flux or IP-1 accumulation assays are common. For Gi, a cAMP inhibition assay is appropriate. Comparing results from different assay formats can be beneficial.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | GPR132-B-160, Compound 25 | [2] |
| EC50 (GPR132) | 0.075 μM | [2] |
| Solubility | Soluble in DMSO | [8] |
Table 2: Recommended Concentration Ranges for this compound Assays
| Assay Type | Antagonist Concentration Range | Agonist Concentration |
| Initial Screening | 10 μM (single point) | EC80 |
| Dose-Response (IC50 determination) | 1 nM - 100 μM (10-point curve) | EC50 - EC80 |
| Schild Analysis (pA2 determination) | 3-4 concentrations spanning the expected IC50 | Full agonist dose-response |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Calcium Mobilization Assay
This protocol is designed for a functional cell-based assay to determine the inhibitory potency of this compound.
Materials:
-
CHO-K1 or HEK293T cells stably expressing human GPR132.
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GPR132 agonist (e.g., 9-HODE).
-
This compound.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Seed the GPR132-expressing cells into the microplate at an optimized density and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then load with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Prepare the GPR132 agonist at a concentration corresponding to its EC80. Using the plate reader's injector, add the agonist to the wells.
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity in real-time for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition for each antagonist concentration. Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Schild Analysis to Determine the Affinity (pA2) of this compound
Schild analysis is used to determine if an antagonist is competitive and to calculate its affinity constant (Kb), from which the pA2 value is derived.[9]
Procedure:
-
Agonist Dose-Response Curves: Generate a full dose-response curve for the GPR132 agonist in the absence of the antagonist.
-
Antagonist Incubation: In parallel plates, pre-incubate the cells with several fixed concentrations of this compound (e.g., 3-4 different concentrations).
-
Agonist Dose-Response in Presence of Antagonist: After the pre-incubation period, generate a full agonist dose-response curve in the presence of each fixed antagonist concentration.
-
Data Analysis:
-
Determine the EC50 value of the agonist from each curve (with and without antagonist).
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 indicates competitive antagonism.[9]
-
The pA2 value is the x-intercept of the regression line.
-
Visualizations
Caption: GPR132 Signaling Pathways.
Caption: GPR132 Antagonist Assay Workflow.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. GPR132 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
troubleshooting GPR132 antagonist 1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with GPR132 antagonist 1 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of this compound, a hydrophobic small molecule, is a common issue when diluting a concentrated stock solution (typically in DMSO) into an aqueous environment like cell culture media.[1][2] This phenomenon, often called "crashing out," can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are designed to be lipid-soluble to cross cell membranes, which limits their solubility in water-based media.[1]
-
"Salting Out" or Solvent Shift: When a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into media, the abrupt change in solvent polarity can cause the compound's solubility to drop dramatically, leading to immediate precipitation.[1]
-
High Final Concentration: The desired experimental concentration of the antagonist may exceed its solubility limit in the specific cell culture medium being used.[1][3]
-
Media Composition and Temperature: Components in the media, such as salts and proteins, can interact with the compound.[1] Furthermore, adding the compound to cold media can decrease its solubility.[3]
-
pH of the Media: The solubility of some compounds is dependent on pH. While most culture media are buffered, cellular metabolism can cause local pH shifts that may affect compound stability over time.[1][4]
Q2: I observed precipitation immediately after adding the antagonist to the media. How can I prevent this?
A2: Immediate precipitation is typically due to a rapid solvent shift and exceeding the aqueous solubility limit. To address this, optimize your dilution process:
-
Use Pre-Warmed Media: Always add the antagonist stock solution to cell culture media that has been pre-warmed to 37°C.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in pre-warmed media. This gradual reduction in the organic solvent concentration helps keep the compound in solution.[3][5]
-
Ensure Rapid Mixing: Add the stock solution dropwise into the vortex of the media while gently swirling or vortexing. This avoids localized high concentrations of the compound that can trigger precipitation.[5]
-
Lower the Final Concentration: Your target concentration may be too high. Determine the maximum soluble concentration with a solubility test (see Experimental Protocols section).
Q3: The media containing this compound was clear initially, but I saw a precipitate after incubating it for several hours. What causes this delayed precipitation?
A3: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Moving plates between the incubator and the microscope can cause temperature changes that affect solubility.[1]
-
Compound Instability: The compound may not be stable in the aqueous media over long incubation periods.
-
Interaction with Serum Proteins: While serum proteins like albumin can help solubilize compounds, interactions can sometimes lead to precipitation over time.[2][6]
-
pH Changes: As cells metabolize, they can acidify the media, potentially altering the compound's solubility.[3]
To mitigate this, consider preparing fresh media with the antagonist for long-term experiments and minimize temperature changes.
Q4: What is the recommended solvent and stock concentration for this compound?
A4: The most common solvent for hydrophobic compounds like this compound is Dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-25 mM) in 100% DMSO. Always ensure the final concentration of DMSO in your cell culture media is low (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[2][5] A vehicle control with the same final DMSO concentration should always be included in your experiments.[2]
Q5: Can I use solubility enhancers to prevent precipitation?
A5: Yes, several agents can be used to improve solubility.
-
Serum: The presence of fetal bovine serum (FBS) in the media is often effective. Proteins like albumin can bind to the compound and help keep it in solution.[5][6] Try adding your compound to serum-containing media first.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[5]
-
Co-solvents: For particularly difficult compounds, a co-solvent system (e.g., DMSO and PEG300) for the stock solution might improve solubility upon dilution.[7][8] However, the toxicity of any co-solvent on your specific cell line must be evaluated.
Data Presentation
The following table summarizes key quantitative data for this compound (also known as GPR132-B-160, Compound 25).
| Parameter | Value | Notes |
| Molecular Weight | 359.4 g/mol | [9] |
| EC₅₀ (GPR132) | 0.075 µM (75 nM) | [7] |
| EC₅₀ (Insulin Secretion) | 0.7 µM (700 nM) | [7] |
| Recommended Solvent | DMSO | [1][2] |
| Recommended Stock Conc. | 10-25 mM in 100% DMSO | Based on common lab practice. |
| Max Final DMSO Conc. | <0.5% (v/v) | Cell line dependent, verify toxicity.[5] |
| Solubility in Vehicle | ≥2.5 mg/mL (6.96 mM) | In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the standard method for preparing a working solution of the antagonist from a DMSO stock for cell culture experiments.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 25 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[7] Store this stock at -20°C or -80°C.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath.[3]
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first create an intermediate dilution. For example, add 2 µL of the 25 mM stock to 498 µL of pre-warmed media to get a 100 µM solution. This step helps to gradually decrease the DMSO concentration.
-
Prepare Final Working Solution: Add the required volume of the stock or intermediate solution to your final volume of pre-warmed media. Add the solution dropwise while gently swirling the media to ensure rapid and uniform dispersion.
-
Final DMSO Check: Calculate the final percentage of DMSO in your media and ensure it is below the tolerance level for your cell line (typically <0.5%).
-
Use Immediately: Use the freshly prepared media containing the antagonist for your experiment immediately to minimize the risk of precipitation over time.[4]
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that will remain in solution under your specific experimental conditions.
-
Prepare Stock: Start with a high-concentration stock of this compound in 100% DMSO (e.g., 25 mM).
-
Serial Dilutions: Prepare a series of dilutions of the antagonist in your complete cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all dilutions and matches your experimental vehicle control.
-
Incubate: Incubate these dilutions at 37°C in a CO₂ incubator for a period that mimics your experiment's duration (e.g., 24 or 48 hours).[3]
-
Visual and Microscopic Inspection:
-
After incubation, visually inspect each tube or well for any signs of cloudiness or precipitate.[3]
-
Place a small aliquot from each concentration onto a microscope slide and examine under 10x or 20x magnification for the presence of crystals or amorphous precipitate.
-
-
Determine Solubility Limit: The highest concentration that remains completely clear, both visually and microscopically, is the maximum working concentration you should use for your experiments under these conditions.
Visualizations
GPR132 Signaling Pathway
GPR132 (also known as G2A) is a G-protein coupled receptor that can be activated by ligands such as lactate, particularly in the tumor microenvironment.[10][11] Upon activation, it can couple to different G proteins, such as Gs or Gq, to initiate downstream signaling cascades. For instance, coupling to Gs can activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway has been shown to inhibit mTOR signaling, which can promote cell differentiation in contexts like acute myeloid leukemia (AML).[12][13] GPR132 antagonists work by binding to the receptor and blocking the initiation of these downstream events.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
stability of GPR132 antagonist 1 in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of GPR132 antagonist 1 in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for the solid compound and its DMSO stock solutions are summarized below.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| In DMSO | -80°C | 6 months - 1 year | [1][2] |
| In DMSO | -20°C | 1 month | [1][2] |
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, use high-purity, anhydrous DMSO.[3] DMSO is hygroscopic and can absorb moisture, which may impact compound solubility and stability.[1][3] For consistent results, it is recommended to use a fresh bottle or a properly stored aliquot of anhydrous DMSO. Once prepared, the stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[1]
Q3: What is the solubility of this compound in DMSO?
A3: this compound exhibits high solubility in DMSO.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (278.24 mM) | [1] |
| DMSO | 72 mg/mL (200.33 mM) | [2] |
Q4: Is this compound stable in DMSO solution?
A4: When stored under the recommended conditions (see table in Q1), this compound is stable in DMSO.[1][2] However, the stability can be compromised by factors such as the presence of water in DMSO, exposure to light, and repeated freeze-thaw cycles.[1][3] For long-term experiments, it is advisable to periodically check the purity of the stock solution.
Troubleshooting Guides
Issue 1: Precipitation observed when diluting DMSO stock into aqueous media.
-
Question: I prepared a high-concentration stock of this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. What should I do?
-
Answer: This is a common issue for hydrophobic compounds.[4] Here are some steps to mitigate precipitation:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as most cell lines can tolerate up to 0.1% without significant effects.[5]
-
Use Pre-warmed Media: Add the DMSO stock to cell culture media that has been pre-warmed to 37°C.[4]
-
Improve Mixing Technique: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step in either pure DMSO or your cell culture medium to gradually lower the concentration.[4]
-
Issue 2: Inconsistent experimental results or loss of antagonist activity.
-
Question: I am observing variability in my assay results or a decrease in the antagonist's potency over time. What could be the cause?
-
Answer: Inconsistent results or loss of activity can stem from several factors related to the stability of the this compound stock solution:
-
Improper Storage: Verify that your DMSO stock solutions have been stored at the correct temperature (-80°C for long-term, -20°C for short-term) and protected from light.[1][6]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1]
-
DMSO Quality: The presence of water in DMSO can lead to compound degradation over time. Use anhydrous DMSO for preparing stock solutions.[3]
-
Compound Degradation: Although generally stable, the compound may degrade under suboptimal storage conditions. If you suspect degradation, it is recommended to perform a stability analysis (see Experimental Protocols) or use a fresh stock solution.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC-UV
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound
-
Anhydrous DMSO, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable modifier)
-
Autosampler vials with caps
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Time Zero (T0) Sample: Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase mimic (e.g., 50:50 acetonitrile:water) to a final concentration within the linear range of the UV detector (e.g., 10 µM). Transfer to an autosampler vial. This is your T0 sample.
-
Storage: Store the remaining stock solution at the desired temperature (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Point Sampling: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve the stock solution, allow it to thaw completely (if frozen), and prepare a sample for HPLC analysis as described in step 2.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Run a suitable gradient method to separate the parent compound from potential degradants.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound at each time point relative to the T0 sample.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Visualizations
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR132 Antagonist 1 Technical Support Center
Welcome to the technical support resource for GPR132 Antagonist 1. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR132?
A1: G protein-coupled receptor 132 (GPR132), also known as G2A, is a cell surface receptor involved in various physiological processes, including immune responses, inflammation, and cell proliferation.[1][2] It is classified as a proton-sensing G protein-coupled receptor and is activated by ligands such as the fatty acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE) and lactate.[2][3][4] GPR132 is implicated in conditions like cancer and cardiovascular diseases.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound works by binding to the GPR132 receptor and inhibiting its activity.[1][5] By blocking the receptor, the antagonist prevents the initiation of downstream intracellular signaling cascades that are normally triggered by the binding of natural ligands.[1] This can modulate physiological processes such as inflammation and cell proliferation.[1] Specifically, GPR132 antagonists have been shown to inhibit GPR132-Gi signaling.[6]
Q3: What are the expected effects of this compound in cell culture?
A3: The effects are cell-type dependent. Since GPR132 activation is linked to promoting cancer cell proliferation, survival, and metastasis, the antagonist is expected to slow tumor growth or reduce cell migration in relevant cancer cell lines.[1] In macrophages, where GPR132 is pro-inflammatory and pro-tumor, the antagonist may reduce these phenotypes.[7][8] Conversely, in acute myeloid leukemia (AML) cell lines where GPR132 activation promotes differentiation, an antagonist might inhibit this process.[9]
Q4: What is the recommended solvent and storage condition for this compound?
A4: While specific manufacturer instructions should always be followed, compounds of this nature are typically dissolved in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpectedly high levels of cell death or toxicity after treatment.
-
Possible Cause 1: Antagonist concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations, for example, from 0.01 µM to 100 µM.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells, typically recommended to be ≤ 0.1% to 0.5%. Run a "vehicle control" experiment where cells are treated with the same concentration of solvent used in the experimental group, but without the antagonist.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: The observed effect may be a genuine, on-target cytotoxic effect in your specific cell model. Correlate the cell death with the known or expected expression level of GPR132 in your cell line. Consider testing the antagonist on a control cell line with low or no GPR132 expression.
-
-
Possible Cause 4: Contamination.
Troubleshooting Logic for Unexpected Cell Death
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Issue 2: No observable effect of the antagonist on the cells.
-
Possible Cause 1: Antagonist concentration is too low.
-
Solution: The published EC50 value of 0.075 µM is a starting point.[5] The effective concentration can vary significantly between cell lines and assays. Increase the concentration of the antagonist, ensuring it remains below toxic levels.
-
-
Possible Cause 2: The cell line does not express GPR132.
-
Solution: Confirm GPR132 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels. If the receptor is not present, the antagonist will have no target.
-
-
Possible Cause 3: The chosen assay is not sensitive to GPR132 signaling.
-
Possible Cause 4: Antagonist is inactive or degraded.
-
Solution: Ensure the antagonist has been stored correctly. Avoid multiple freeze-thaw cycles. Test the antagonist in a validated positive control system if available.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: High cell passage number.
-
Solution: Continuous passaging can lead to genetic drift and altered phenotypes. Use cells from a low-passage, cryopreserved master cell bank for all experiments and do not exceed a defined passage number.
-
-
Possible Cause 2: Variability in cell confluency.
-
Solution: Cell density can significantly impact signaling pathways and drug response. Seed cells at a consistent density and begin treatment at the same level of confluency for every experiment.
-
-
Possible Cause 3: Reagent variability.
-
Solution: Use the same lot of serum, media, and other critical reagents for a set of related experiments. Changes in serum batches are a common source of variability.[12]
-
-
Possible Cause 4: Cell line misidentification.
Quantitative Data Summary
The following table summarizes the known potency values for this compound (also known as GPR132-B-160 or Compound 25).
| Parameter | Value | Target/Activity | Source |
| EC50 | 0.075 µM | GPR132 Antagonism | [5] |
| EC50 | 0.7 µM | Promotion of Insulin Secretion | [5] |
Experimental Protocols
Protocol 1: Cell Viability/Toxicity Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in fresh culture medium to the desired density.
-
Seed cells into a 96-well, opaque-walled plate suitable for luminescence assays. The seeding density should be optimized to ensure cells are in a logarithmic growth phase at the end of the experiment.
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the antagonist concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for Assessing Cytotoxicity
Caption: A standard workflow for determining antagonist cytotoxicity.
Protocol 2: Functional Assessment of GPR132 Antagonism via cAMP Assay
This protocol determines if this compound can block the agonist-induced change in intracellular cyclic AMP (cAMP) levels, a key second messenger in Gs-coupled GPCR signaling.[14]
-
Cell Seeding:
-
Seed a GPR132-expressing cell line into a 96-well plate. Incubate for 24 hours.
-
-
Antagonist Pre-incubation:
-
Wash cells gently with serum-free medium or a suitable assay buffer.
-
Add the desired concentrations of this compound (and a vehicle control) to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Prepare a solution of a known GPR132 agonist (e.g., 9-HODE) at a concentration that elicits a sub-maximal response (e.g., EC80). This solution should also contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add the agonist solution directly to the wells containing the antagonist and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Include control wells: (a) vehicle only (basal cAMP), and (b) vehicle + agonist (stimulated cAMP).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's protocol precisely.
-
-
Data Analysis:
-
Normalize the data to the stimulated control (agonist only).
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to calculate the IC50 of the antagonist.
-
Signaling Pathway Visualization
GPR132 Signaling Pathways
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 7. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 8. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
minimizing variability in GPR132 antagonist 1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experiments involving GPR132 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 and what is its primary signaling mechanism?
G protein-coupled receptor 132 (GPR132), also known as G2A, is a cell surface receptor involved in various physiological processes, including immune response, inflammation, and cell proliferation.[1] GPR132 is known to be activated by various ligands, including lactate and certain oxidized fatty acids.[2] Upon activation, GPR132 can couple to different G proteins, leading to the initiation of downstream signaling cascades.[3] Evidence suggests that GPR132 can signal through Gq, Gi, and Gs pathways, leading to downstream events such as calcium mobilization, modulation of cAMP levels, and recruitment of β-arrestin.[2][3]
Q2: What is this compound and what is its reported potency?
This compound (also referred to as GPR132-B-160 or Compound 25) is a known antagonist of the GPR132 receptor.[4] It has a reported EC50 value of 0.075 μM for GPR132.[4]
Q3: What are the common functional assays used to characterize GPR132 antagonists?
Common functional assays to characterize GPR132 antagonists include:
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPR132 receptor, a key event in GPCR desensitization and signaling.[5][6]
-
Calcium Mobilization Assays: These assays detect changes in intracellular calcium levels upon GPR132 activation, typically mediated through Gq protein coupling.[7][8]
-
IP-1 Accumulation Assays: This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the Gq signaling pathway.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to data variability.
Issue 1: High Variability in β-Arrestin Recruitment Assays
High variability in β-arrestin recruitment assays can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | Determine the optimal cell seeding density through a titration experiment to ensure a robust and reproducible signal window. |
| Inconsistent Agonist Concentration | Use a consistent and validated concentration of the GPR132 agonist, typically the EC80, to stimulate the receptor. Prepare fresh agonist dilutions for each experiment. |
| Variable Incubation Times | Adhere to a strict and consistent incubation time for both antagonist pre-incubation and agonist stimulation.[6] |
| Cell Line Instability | Regularly check the expression level of GPR132 in the cell line. Passage number can affect receptor expression and signaling. |
| Reagent Quality | Use high-quality, validated reagents, including assay kits and cell culture media. Ensure proper storage and handling of all components. |
Issue 2: Inconsistent Results in Calcium Mobilization Assays
Calcium mobilization assays are sensitive to various experimental parameters that can introduce variability.
| Potential Cause | Recommended Solution |
| Poor Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to ensure uniform and efficient loading into the cells. |
| Cell Health and Viability | Ensure cells are healthy and have high viability. Perform assays on cells that are in the logarithmic growth phase. |
| Background Fluorescence | Test for autofluorescence of the antagonist compound. If significant, consider using a different fluorescent dye with a distinct emission spectrum. |
| Agonist Potency Fluctuation | Confirm the potency of the agonist stock solution regularly by performing a dose-response curve. |
| Plate Reader Settings | Optimize the plate reader settings, including excitation and emission wavelengths, and the number of reads per well, to maximize the signal-to-noise ratio.[11] |
Issue 3: High Background or Low Signal in IP-1 Accumulation Assays
Achieving a clear and reproducible signal in IP-1 accumulation assays is crucial for accurate antagonist characterization.
| Potential Cause | Recommended Solution |
| Inefficient LiCl Block | Optimize the concentration of lithium chloride (LiCl) and the pre-incubation time to effectively inhibit IP-1 degradation.[10] |
| Low Receptor Expression | Use a cell line with a high and stable expression of GPR132. Consider using a cell line specifically engineered for GPCR assays. |
| Suboptimal Agonist Stimulation | Titrate the agonist to determine the optimal concentration (typically EC80) for stimulating IP-1 production.[10] |
| Cell Lysis Inefficiency | Ensure complete cell lysis by optimizing the lysis buffer composition and incubation time. |
| Standard Curve Variability | Prepare a fresh and accurate standard curve for each experiment to ensure reliable quantification of IP-1 levels.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Potency of this compound
| Compound | Assay Type | Parameter | Value |
| This compound | GPR132 Activity | EC50 | 0.075 μM[4] |
Table 2: Example Data from GPR132 Functional Assays
| Assay Type | Agonist | Antagonist | Parameter | Example Value |
| β-Arrestin Recruitment | 9-HODE | GPR132 Antagonist | IC50 | Dependent on assay conditions |
| Calcium Mobilization | Lactate | GPR132 Antagonist | IC50 | Dependent on assay conditions |
| IP-1 Accumulation | 9-HODE | SB-583355 | IC50 | > 10 μM[9] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This protocol provides a general workflow for a β-arrestin recruitment assay. Specific details may vary based on the assay kit manufacturer.
-
Cell Culture: Culture cells stably expressing GPR132 and a β-arrestin reporter system in the recommended medium.
-
Cell Seeding: Seed cells into 96-well or 384-well white, clear-bottom plates at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Add the diluted antagonist to the cell plates and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a GPR132 agonist (e.g., EC80 of 9-HODE) to the wells.
-
Signal Detection: Incubate for the recommended time and then measure the luminescence or fluorescence signal according to the assay kit instructions.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the general steps for a calcium mobilization assay.
-
Cell Culture: Grow cells expressing GPR132 in the appropriate culture medium.
-
Cell Seeding: Plate cells in black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Pre-incubation: Add the antagonist dilutions to the dye-loaded cells and incubate for a defined period.
-
Signal Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Add a specific concentration of a GPR132 agonist and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well and calculate the percent inhibition to determine the IC50 value.
Protocol 3: IP-1 Accumulation Assay
This protocol describes a general procedure for an IP-1 accumulation assay.
-
Cell Culture: Maintain cells expressing GPR132 in the recommended growth medium.
-
Cell Seeding: Seed cells into 96-well or 384-well plates and culture until they reach the desired confluency.
-
Cell Stimulation: Pre-incubate the cells with a stimulation buffer containing LiCl for a specified time.
-
Antagonist Treatment: Add serial dilutions of this compound to the cells and incubate.
-
Agonist Addition: Add a fixed concentration of a GPR132 agonist to initiate IP-1 production.
-
Cell Lysis and Detection: After the stimulation period, lyse the cells and measure the accumulated IP-1 using a commercially available HTRF or ELISA-based kit.
-
Data Analysis: Generate a standard curve and use it to quantify the IP-1 concentration in each sample. Calculate the percent inhibition and determine the IC50 of the antagonist.
Visualizations
Caption: GPR132 Signaling Pathway and Point of Antagonist Inhibition.
Caption: General Experimental Workflow for GPR132 Antagonist Assays.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GPR132 antagonist 1 protocol for difficult to dissolve compounds
Welcome to the technical support center for GPR132 Antagonist 1, also known as NOX-6-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also referred to as NOX-6-18) is a potent and selective antagonist for the G protein-coupled receptor 132 (GPR132), with an IC50 of 17 nM.[1][2] GPR132 is a receptor involved in various physiological processes, including immune response and metabolic regulation.[3][4] This antagonist has been shown to modulate macrophage reprogramming and improve glucose metabolism in preclinical models.[1][2][3][4][5]
Q2: I am having trouble dissolving this compound. What is the recommended protocol?
A2: this compound is a difficult-to-dissolve compound. For in vitro experiments, it is recommended to first prepare a stock solution in 100% fresh Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, two primary protocols are suggested, both of which require the initial preparation of a DMSO stock solution. It is crucial to add the solvents sequentially and ensure the solution is clear at each step. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Q3: Can I store the dissolved this compound solution?
A3: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6] If you have a clarified stock solution in DMSO, it can be stored under appropriate conditions, but fresh preparation of the final working solution is ideal to ensure reliable experimental results.[6]
Q4: What are the known signaling pathways activated by GPR132 that this antagonist would inhibit?
A4: GPR132 couples to several G protein subtypes, including Gq, Gs, and Gi, to initiate downstream signaling cascades.[7] Activation of these pathways can lead to the modulation of intracellular cyclic AMP (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[6] Therefore, this compound is expected to inhibit these downstream effects.
Q5: Are there any known off-target effects for this compound?
A5: While this compound is described as a selective antagonist for GPR132, it is always good practice in drug development to consider potential off-target effects.[1][2][4][5] The "NOX" in its alternative name, NOX-6-18, might suggest a potential interaction with NADPH oxidases, but this has not been explicitly documented in the available literature. Researchers should include appropriate controls to validate that the observed effects are mediated through GPR132.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | The compound is poorly soluble in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation. Prepare intermediate dilutions in a suitable buffer if necessary. |
| Inconsistent or No Inhibitory Effect | 1. Compound degradation. 2. Incorrect concentration. 3. Low cell permeability. | 1. Use a fresh aliquot of the antagonist from a properly stored stock. 2. Verify calculations and ensure accurate pipetting. 3. Consult literature for cell permeability data or consider using a different cell line. |
| High Background or Off-Target Effects | 1. Antagonist concentration is too high. 2. The antagonist has known off-target activities. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a structurally different antagonist for the same target to confirm the observed phenotype. Include a negative control cell line that does not express GPR132. |
| Cell Toxicity Observed | 1. High concentration of the antagonist. 2. High concentration of the solvent (e.g., DMSO). | 1. Determine the cytotoxic concentration of the antagonist using a cell viability assay. 2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO). |
Experimental Protocols
Dissolution Protocol for Difficult to Dissolve Compounds
For In Vitro Applications:
A high-concentration stock solution can be prepared in 100% DMSO at 72 mg/mL (200.33 mM).[1] It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[1]
For In Vivo Applications:
Two protocols are provided below. It is essential to first prepare a clear stock solution in DMSO before sequentially adding the other solvents.[6]
Protocol 1:
This protocol yields a clear solution of ≥ 2.5 mg/mL.[6]
| Solvent | Percentage | Example for 1 mL solution |
| DMSO | 10% | 100 µL of 25 mg/mL stock |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Procedure:
-
Start with the DMSO stock solution of this compound.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to reach the final volume and mix.
Protocol 2:
This protocol also yields a clear solution of ≥ 2.5 mg/mL.[6]
| Solvent | Percentage | Example for 1 mL solution |
| DMSO | 10% | 100 µL of 25 mg/mL stock |
| Corn Oil | 90% | 900 µL |
Procedure:
-
Start with the DMSO stock solution of this compound.
-
Add the corn oil and mix thoroughly until a clear solution is obtained.
Mandatory Visualizations
Caption: GPR132 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Compound Dissolution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 3. NOX-6-18 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bu.edu [bu.edu]
addressing batch-to-batch variability of GPR132 antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of GPR132 antagonist 1, a compound under investigation for its role in modulating G-protein coupled receptor 132 (G2A) signaling.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure experimental reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our experimental results between different batches of this compound. What are the common causes?
A1: Batch-to-batch variability is a common challenge in working with small molecule inhibitors.[3][4] The primary sources of inconsistency can be categorized into three main areas:
-
Compound-Related Issues: Differences in the purity, identity, or physical properties (e.g., polymorphism, solubility) of the antagonist between synthesis batches.[5]
-
Experimental System-Related Issues: Inconsistencies in cell culture conditions, such as cell passage number, cell density, and potential contamination (e.g., mycoplasma).[6][7]
-
Assay-Related Issues: Variations in protocol execution, including reagent preparation, incubation times, and instrument calibration.[6][8]
Q2: How can I be sure that a new batch of this compound is authentic and has the correct purity?
A2: It is crucial to independently verify the identity and purity of each new batch. The most reliable methods are analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity.[9][] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the compound's structure.[11][12] A purity level of >95% is generally recommended for cell-based assays.[9]
Q3: Our latest batch of the antagonist shows reduced potency (a higher EC50 value) in our functional assay. What should we investigate?
A3: A decrease in potency can stem from several factors. First, verify the purity of the new batch as outlined in Q2; impurities can interfere with the assay or compete for the target.[13] Second, assess the compound's solubility and stability in your assay medium.[14] Precipitation of the compound will lead to a lower effective concentration and reduced activity.[6] Finally, ensure your assay conditions, particularly cell health and density, are consistent with previous experiments.[8][15]
Q4: We are observing unexpected cytotoxicity with a new batch of this compound. How can we troubleshoot this?
A4: Unexpected cytotoxicity can be caused by impurities from the synthesis process or by the antagonist itself at high concentrations. Perform a dose-response experiment to determine the cytotoxic threshold using a cell viability assay (e.g., MTT or Trypan Blue exclusion).[16] Compare the toxicity profile of the new batch with a previous, validated batch. If the new batch is more toxic at similar concentrations, it strongly suggests the presence of cytotoxic impurities. Also, ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).[8]
Troubleshooting Guides and Experimental Protocols
Data Presentation: Compound Specifications
This table summarizes the key quantitative data for this compound, which should be used as a reference when qualifying new batches.
| Parameter | Specification | Recommended Analytical Method |
| Identity | Molecular Weight: 359.43 | LC-MS |
| Purity | ≥ 95% | HPLC |
| EC50 (GPR132) | ~0.075 µM | Cell-Based Functional Assay |
| EC50 (Insulin Secretion) | ~0.7 µM | Cell-Based Functional Assay |
| Solubility (DMSO) | ≥ 2.5 mg/mL (6.96 mM) | Visual Inspection & Concentration Measurement |
Data derived from publicly available information.[17]
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol outlines a general procedure to verify the purity and identity of this compound.
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh a small amount of the compound and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM. Vortex until fully dissolved.
-
-
Sample Preparation:
-
Dilute the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water) to a final concentration of 10 µM.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution, for example, from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.
-
Use a UV detector to monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
MS Analysis:
-
Couple the HPLC eluent to a mass spectrometer.
-
Acquire mass spectra in positive ion mode and look for the [M+H]+ ion corresponding to the expected molecular weight of this compound (359.43 + 1.008 = 360.44).
-
-
Data Analysis:
-
Integrate the peak area from the HPLC chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Confirm the mass of the main peak corresponds to the antagonist.
-
Protocol 2: Functional Potency Assessment in a Cell-Based Assay
This protocol describes a general method to determine the EC50 value of this compound by measuring its effect on a downstream signaling event. GPR132 is known to couple to Gs and other G-proteins, influencing cAMP levels.[18][19]
-
Cell Culture:
-
Culture a cell line endogenously or recombinantly expressing GPR132 in appropriate media. Ensure cells are healthy and within a low passage number range.[20]
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the diluted antagonist to the cells and incubate for a specified period (e.g., 30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Stimulate the cells with a known GPR132 agonist (e.g., 8-gingerol) at a concentration that elicits a sub-maximal response (e.g., EC80).[19]
-
-
Signal Detection:
-
Lyse the cells and measure the downstream signal. For a Gs-coupled pathway, this would involve measuring intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Simplified GPR132 signaling pathways.
Caption: Experimental workflow for new batch validation.
Caption: Logical relationships for troubleshooting variability.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identity and purity test of a substance in a laboratory - Analytice [analytice.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 19. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
GPR132 antagonist 1 storage and handling best practices
Welcome to the technical support center for GPR132 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this compound (also known as GPR132-B-160 and NOX-6-18), and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of the antagonist. For the lyophilized powder, long-term storage at -20°C for up to 3 years is recommended. Once dissolved in a solvent, the stock solution's stability depends on the storage temperature. For optimal results, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3] It is advisable to use fresh, anhydrous DMSO to prepare a high-concentration stock solution, as hygroscopic DMSO can negatively impact solubility.[2][3] The antagonist is insoluble in water and ethanol.[1]
Q3: My this compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the antagonist in your assay.
-
Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution to gradually introduce the antagonist to the aqueous environment.
-
Mind the Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is low (ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[4]
-
Gentle Warming and Sonication: If precipitation occurs during the preparation of working solutions, gentle warming and/or sonication can help in redissolving the compound.[2]
Q4: I am observing inconsistent or no effect of the antagonist in my cell-based assay. What are the possible causes?
A4: Several factors could contribute to inconsistent results:
-
Compound Degradation: Ensure the antagonist has been stored correctly and that the stock solutions are not expired. For in vivo experiments and long-term cell culture assays, it is recommended to prepare fresh working solutions daily.[2][3]
-
Low Receptor Expression: The cell line you are using may not express GPR132 at a sufficient level. Verify receptor expression using methods like qPCR or Western blot.
-
Incorrect Agonist Concentration: In antagonist mode assays, the concentration of the agonist used to stimulate the receptor is critical. It is typically recommended to use an agonist concentration at its EC50 to EC80.[5]
-
Assay Timing: The kinetics of the antagonist binding and the downstream signaling events can influence the optimal incubation time. Perform a time-course experiment to determine the ideal pre-incubation time for the antagonist.
Q5: Could this compound have off-target effects?
A5: While this compound is reported to be a selective inhibitor of GPR132, like any small molecule, the possibility of off-target effects cannot be entirely ruled out.[3] To confirm that the observed effects are specific to GPR132 inhibition, consider the following controls:
-
Use a structurally different GPR132 antagonist to see if it phenocopies the results.
-
Perform rescue experiments by overexpressing GPR132 to see if it mitigates the antagonist's effect.
-
Use a cell line that does not express GPR132 (knockout or naturally low-expressing) as a negative control.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL (≥ 278.24 mM) | Use fresh, anhydrous DMSO for best results. | [2] |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] |
Table 3: Key Pharmacological Data for this compound (NOX-6-18)
| Parameter | Value | Target/System | Reference(s) |
| IC50 | 17 nM | GPR132 | [3] |
| EC50 | 0.075 µM | GPR132 | [2] |
| EC50 | 0.7 µM | Insulin Secretion Activity | [2] |
Experimental Protocols
Preparation of Stock and Working Solutions
In Vitro Stock Solution (10 mM in DMSO):
-
Accurately weigh the this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
In Vivo Working Solution (Example Formulation 1): This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
It is recommended to use this solution fresh on the same day of preparation.[2]
In Vivo Working Solution (Example Formulation 2): This formulation also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
Use this solution immediately for optimal results.[3]
Mandatory Visualization
GPR132 Signaling Pathways
Caption: GPR132 signaling pathways.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
avoiding degradation of GPR132 antagonist 1 in experiments
Welcome to the technical support center for GPR132 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls related to compound degradation and to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 and why is it a target of interest?
A1: GPR132, also known as G2A, is a G-protein coupled receptor (GPCR) that is implicated in a variety of physiological and pathological processes.[1][2] It is recognized as a proton-sensing receptor that can be activated by acidic pH and lactate, particularly within the tumor microenvironment.[3][4] GPR132 plays a significant role in regulating immune cell functions, including T cells and NK cells, and is involved in processes like immune cell trafficking, inflammation, and cardiovascular function.[1][5][6][7] Its role in cancer and inflammatory diseases makes it a promising therapeutic target.[1][8]
Q2: What are the common causes of degradation for small molecule antagonists like this compound?
A2: The degradation of small molecule inhibitors can be attributed to several factors. The most common pathways include:
-
Hydrolysis: The breakdown of a compound due to reaction with water. This is particularly common for molecules with ester or amide bonds and can be accelerated by acidic or basic conditions.[9][10][11]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions.[11][12] Functional groups like aromatic rings and other electron-rich moieties are often susceptible.[9]
-
Photodegradation: Degradation caused by exposure to light, especially UV light. Compounds with aromatic systems are particularly prone to this.[9]
-
Thermal Degradation: High temperatures can lead to the breakdown of the compound.[9]
Q3: What are the initial signs that my this compound might be degrading?
A3: The primary sign of degradation is a loss of inhibitory activity, leading to inconsistent or irreproducible results in your assays.[2][13] Visually, you might observe the appearance of precipitates in your stock or working solutions, indicating poor solubility or that the compound is crashing out of solution.[13] Analytically, techniques like HPLC or LC-MS would show a decrease in the peak corresponding to the parent compound and the emergence of new peaks from degradation products.[2]
Q4: How should I properly store this compound to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity of small molecule inhibitors.[2][14] General best practices include:
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[2][15]
-
Light Protection: Store the compound in light-protected vials, such as amber glass or tubes wrapped in foil, as many compounds are light-sensitive.[2][16]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.[15]
-
Inert Atmosphere: For compounds that are particularly sensitive to oxidation, consider storing them under an inert gas like argon or nitrogen.[2]
Q5: The solvent I'm using seems to be affecting my experiment. What should I consider?
A5: The choice of solvent is critical.[14] Ensure you are using a solvent in which the antagonist is highly soluble; DMSO is common for many small molecules.[15] When preparing working solutions for cell-based assays, it is important to keep the final concentration of the organic solvent (e.g., DMSO) low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[13][15]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values or loss of antagonist potency.
-
Possible Cause: This is a classic sign of compound degradation, either in the stock solution or in the assay medium during the experiment.[2][13]
-
Solution:
-
Verify Stock Solution Integrity: Use a fresh, properly stored aliquot of this compound for each experiment to rule out degradation from repeated freeze-thaw cycles.[15] If the problem persists, the stock solution itself may have degraded. Prepare a fresh stock from solid material.[2]
-
Assess Stability in Assay Buffer: The antagonist may be unstable under your specific experimental conditions (e.g., at 37°C in aqueous media). Perform a stability study by incubating the antagonist in your assay buffer for the duration of your experiment and analyzing its integrity at different time points using HPLC or LC-MS.[2]
-
Optimize pH: The stability of many small molecules is pH-dependent.[9] If you identify hydrolysis as a degradation pathway, determine the optimal pH range for the antagonist's stability and adjust your assay buffer accordingly, if possible.
-
Minimize Incubation Time: If the antagonist is degrading over the course of the experiment, try to reduce the incubation time to the minimum required to observe the biological effect.[13]
-
Problem 2: Precipitate forms when diluting the antagonist into aqueous buffer.
-
Possible Cause: this compound may have poor aqueous solubility, causing it to precipitate when the concentration of the organic solvent is reduced.[17]
-
Solution:
-
Check Solubility Limits: Consult the compound's datasheet for its aqueous solubility limits.
-
Modify Dilution Method: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform serial dilutions. Prepare an intermediate dilution in a buffer that may contain a lower percentage of organic co-solvent before making the final dilution.[17]
-
Use of Pluronic F-68: For in vitro assays, consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to your assay buffer to improve the solubility of hydrophobic compounds.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.[17]
-
Problem 3: High background or suspected off-target effects.
-
Possible Cause: The concentration of the antagonist being used may be too high, leading to non-specific interactions.[17] Alternatively, the observed effect may not be due to the inhibition of GPR132.
-
Solution:
-
Perform a Dose-Response Curve: A clear relationship between the antagonist concentration and the biological effect suggests on-target activity. Use the lowest effective concentration in your experiments to minimize off-target effects.[18]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help confirm that the observed phenotype is due to the specific inhibition of GPR132.[18]
-
Confirm On-Target Activity: To be certain of on-target effects, consider using a rescue experiment. For example, if the antagonist induces a specific phenotype, overexpressing GPR132 might rescue this effect.[13]
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Solid Compound | Stock Solution (in DMSO) | Working Dilution (in Aqueous Buffer) |
| Storage Temp. | -20°C or 4°C (short term) | -80°C (long term), -20°C (short term) | Prepare fresh for each experiment |
| Light Exposure | Protect from light | Store in amber vials or wrapped in foil | Minimize light exposure during experiment |
| Freeze/Thaw | N/A | Avoid; aliquot into single-use volumes | N/A |
| Max Solvent % | N/A | 100% DMSO | <0.5% DMSO in final assay volume |
Table 2: General Stability Profile of Small Molecule Antagonists
| Condition | Potential Degradation Pathway | Recommendation |
| Acidic pH (<5) | Acid-catalyzed hydrolysis | Determine optimal pH; use appropriate buffers |
| Basic pH (>8) | Base-catalyzed hydrolysis | Determine optimal pH; use appropriate buffers |
| Presence of O₂ | Oxidation | Consider degassing buffers or adding antioxidants |
| Exposure to UV/Light | Photodegradation | Work in low-light conditions; use amber tubes |
| Elevated Temp. (>37°C) | Thermal Decomposition | Minimize incubation times at high temperatures |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of the solid compound in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C.
Protocol 2: Assessment of Antagonist Stability in Assay Media
-
Preparation: Prepare a working solution of this compound in your final assay buffer at the highest concentration you plan to use in your experiments.
-
Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂, specific light conditions).
-
Time Points: At various time points (e.g., 0h, 1h, 2h, 4h, 8h, 24h), take an aliquot of the incubated solution.
-
Storage of Samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the percentage of intact this compound remaining at each time point. A standard curve of the fresh compound should be run in parallel for accurate quantification.
Visualizations
Caption: GPR132 signaling pathway and point of inhibition.
Caption: Workflow for proper handling of this compound.
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. GPR132 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - East China Normal University [pure.ecnu.edu.cn:443]
- 7. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. captivatebio.com [captivatebio.com]
- 16. globalresearchchem.com [globalresearchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Guide to GPR132 Antagonists: GPR132 Antagonist 1 vs. Other Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR132 Antagonist 1 (also known as NOX-6-18) with other known G protein-coupled receptor 132 (GPR132) inhibitors, namely SB-583355 and GSK1820795A. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies of GPR132, a receptor implicated in various physiological and pathological processes including inflammation, immune responses, and cancer.[1]
Introduction to GPR132
GPR132, also known as G2A (G2 accumulation protein), is a G protein-coupled receptor that is activated by various ligands, including lipids and protons.[2] Upon activation, GPR132 can couple to different G protein subtypes, primarily Gq and Gi, to initiate downstream signaling cascades. These pathways can influence a wide range of cellular functions, making GPR132 an attractive therapeutic target for various diseases.[1][2]
Comparative Analysis of GPR132 Antagonists
This section provides a quantitative comparison of this compound and other commercially available GPR132 inhibitors. The data presented is compiled from various sources and, where possible, includes half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions between studies.
| Antagonist | Alternate Name(s) | Reported Potency | Assay Type | Key Features |
| This compound | NOX-6-18, GPR132-B-160 | IC50: 17 nM[3][4] | Not specified | Potent and selective GPR132 antagonist.[3][5] |
| EC50: 0.075 µM (75 nM)[6][7] | Not specified | |||
| SB-583355 | IC50: > 10 µM[8] | Not specified | One of the earlier identified GPR132 antagonists.[2][8] | |
| GSK1820795A | IC50: 0.006 µM (6 nM)[2] | Luciferase reporter gene assay in CHO cells | A selective antagonist of human GPR132a.[2] |
GPR132 Signaling Pathways
GPR132 activation initiates a cascade of intracellular events through its interaction with heterotrimeric G proteins. The two primary pathways are:
-
Gq-mediated pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gi-mediated pathway: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Recruitment: Following agonist binding and G protein activation, GPR132 can be phosphorylated, leading to the recruitment of β-arrestin. This process not only desensitizes the G protein-mediated signaling but can also initiate G protein-independent signaling pathways.
GPR132 Signaling Pathways
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GPR132 antagonists are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Inositol Monophosphate (IP-One) HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite in the Gq signaling cascade, providing a measure of GPR132 activation.
Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Free IP1 produced by cells competes with a d2-labeled IP1 analog for binding to an anti-IP1 antibody labeled with a Europium cryptate. A high level of cellular IP1 results in a low HTRF signal.[9][10][11][12]
Protocol:
-
Cell Culture: Culture cells expressing GPR132 (e.g., CHO-K1 or HEK293) to an appropriate density in a suitable multi-well plate.
-
Compound Preparation: Prepare serial dilutions of the GPR132 antagonist in a suitable assay buffer.
-
Antagonist Incubation: Add the diluted antagonist to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a known GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.
-
Signal Measurement: After incubation (e.g., 60 minutes) at room temperature, measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a key event in receptor desensitization and G protein-independent signaling.
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). The GPR132 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional enzyme that generates a detectable signal (e.g., chemiluminescence).[13][14][15]
Protocol:
-
Cell Culture: Use a cell line engineered to co-express the tagged GPR132 and β-arrestin constructs. Seed the cells in a multi-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR132 antagonist in assay buffer.
-
Antagonist Incubation: Add the diluted antagonist to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a known GPR132 agonist at its EC80 concentration to stimulate β-arrestin recruitment.
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme.
-
Signal Measurement: After incubation (e.g., 60-90 minutes) at room temperature, measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced signal against the antagonist concentration.
IP-One HTRF Assay Workflow
Conclusion
This compound (NOX-6-18) is a potent inhibitor of GPR132. When selecting an antagonist for research purposes, it is crucial to consider the specific experimental context, including the desired potency and the signaling pathway of interest. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other GPR132 modulators. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the potency and efficacy of these compounds.
References
- 1. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR132antagonist 1(GPR132-B-16025/NOX-6-18) [chuchangbiotech.com]
- 8. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to GPR132 Inhibition: Small Molecule Antagonism vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, the targeted inhibition of G protein-coupled receptor 132 (GPR132) presents a promising avenue for therapeutic intervention in various diseases, including cancer and inflammatory disorders. Two primary methods for achieving this inhibition are the use of small molecule antagonists, such as GPR132 antagonist 1, and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of GPR132 |
| Mechanism of Action | Reversible binding to the GPR132 receptor, blocking downstream signaling. | Post-transcriptional gene silencing by degrading GPR132 mRNA, preventing protein synthesis. |
| Target | GPR132 protein | GPR132 messenger RNA (mRNA) |
| Mode of Inhibition | Functional inhibition of existing protein | Inhibition of new protein synthesis |
| Speed of Onset | Rapid, dependent on compound pharmacokinetics | Slower, requires mRNA degradation and protein turnover (typically 24-72 hours) |
| Duration of Effect | Transient, dependent on compound half-life and dosing schedule | Sustained, can last for several days to weeks depending on cell division rate |
| Specificity | Potential for off-target binding to other receptors or proteins | Potential for off-target effects through miRNA-like activity, affecting unintended mRNAs |
| Delivery | Systemic or local administration | Requires transfection reagents or viral vectors for in vitro and in vivo delivery |
Mechanism of Action
This compound: Direct Receptor Blockade
This compound is a small molecule that functions by directly binding to the GPR132 receptor. This binding event physically obstructs the natural ligand from activating the receptor, thereby inhibiting the initiation of downstream intracellular signaling cascades. This mechanism provides a rapid and reversible means of inhibiting GPR132 function.
siRNA Knockdown: Halting Protein Production at the Source
In contrast, siRNA-mediated knockdown of GPR132 targets the genetic blueprint for the receptor. Exogenously introduced siRNAs are short, double-stranded RNA molecules that are complementary to the GPR132 mRNA sequence. Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and degrades the target GPR132 mRNA, effectively preventing the synthesis of new GPR132 protein.
Comparative Performance Data
While direct head-to-head comparative studies are limited, the following tables summarize typical performance characteristics gathered from various experimental contexts.
Table 1: Potency and Efficacy
| Parameter | This compound | siRNA Knockdown of GPR132 |
| EC50/IC50 | 0.075 µM (EC50 for GPR132)[1] | Not applicable (efficacy measured by % knockdown) |
| Typical Knockdown Efficiency | Not applicable | 70-95% reduction in mRNA/protein levels[2][3] |
Table 2: Temporal Characteristics
| Parameter | This compound | siRNA Knockdown of GPR132 |
| Time to Onset of Effect | Minutes to hours | 24 - 72 hours |
| Duration of Maximal Effect | Dependent on compound half-life and clearance | 48 - 96 hours post-transfection |
| Reversibility | High (upon compound withdrawal) | Low (requires synthesis of new mRNA and protein) |
Experimental Protocols
This compound: In Vitro Functional Assay (Calcium Mobilization)
This protocol outlines a common method for assessing the inhibitory activity of a GPR132 antagonist.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR132 in Ham's F-12 medium supplemented with 10% fetal bovine serum.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells again and then incubate with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a known GPR132 agonist (e.g., 9-HODE) to all wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist's IC50 value by plotting the agonist-induced calcium response against the antagonist concentration.
siRNA Knockdown of GPR132 and Validation
This protocol describes a standard procedure for siRNA-mediated gene silencing and its validation.
-
siRNA Preparation: Reconstitute lyophilized GPR132-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Cell Seeding: Plate the target cells (e.g., human macrophages) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the GPR132 siRNA or control siRNA into serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Harvest RNA from the cells, reverse transcribe it to cDNA, and perform qRT-PCR using primers specific for GPR132 and a housekeeping gene to determine the relative mRNA expression levels.
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against GPR132 and a loading control (e.g., GAPDH) to assess protein levels.
-
Visualizing the Mechanisms
GPR132 Signaling Pathway
Caption: GPR132 signaling is blocked by Antagonist 1.
Comparative Experimental Workflow
Caption: Workflow for comparing antagonist vs. siRNA effects.
Off-Target Considerations
A critical aspect of any targeted therapy is the potential for off-target effects.
-
This compound: The specificity of small molecule inhibitors is a significant concern. This compound may bind to other structurally related GPCRs or unrelated proteins, leading to unintended biological consequences. Comprehensive screening against a panel of other receptors is necessary to characterize its selectivity profile.
-
siRNA Knockdown: While highly specific to the target mRNA sequence, siRNAs can exhibit off-target effects primarily through a microRNA (miRNA)-like mechanism. The "seed" region of the siRNA can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their modest repression. Using the lowest effective concentration of siRNA and pooling multiple siRNAs targeting different regions of the same mRNA can help mitigate these effects.[4][5]
Conclusion
The choice between this compound and siRNA knockdown depends heavily on the experimental goals. For rapid, reversible inhibition to study acute signaling events, this compound is the superior choice. For long-term, robust suppression of GPR132 expression to investigate the consequences of its absence on cellular phenotypes, siRNA-mediated knockdown is more appropriate.
Researchers should carefully consider the advantages and disadvantages of each approach, including the potential for off-target effects, and design their experiments with appropriate controls to ensure the validity of their findings. The combination of both techniques can often provide a more comprehensive understanding of GPR132 function, with siRNA knockdown serving as a valuable tool to validate the on-target effects of a small molecule antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thermofisher.com [thermofisher.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
A Comparative Guide to the Specificity of GPR132 Antagonist 1 (NOX-6-18)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of GPR132 Antagonist 1, also known as GPR132-B-160 and NOX-6-18. We present a comparative overview of its performance against other known GPR132 antagonists, supported by available experimental data. Detailed methodologies for key validation assays are also provided to facilitate informed decisions in research and drug development.
Introduction to GPR132 and its Antagonists
G protein-coupled receptor 132 (GPR132), also known as G2A, is a promising therapeutic target implicated in a range of physiological and pathological processes, including inflammation, cancer, and metabolic diseases. The development of selective antagonists for GPR132 is a key area of research for modulating its activity. This guide focuses on this compound (NOX-6-18) and compares its specificity with other known antagonists such as GSK1820795A and SB-583355.
Comparative Analysis of GPR132 Antagonist Potency
The potency of a GPR132 antagonist is a critical measure of its effectiveness. The following table summarizes the available potency data for this compound and its alternatives. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions.
| Antagonist | Alias(es) | Assay Type | Reported Potency |
| This compound | GPR132-B-160, NOX-6-18 | Functional Assay (unspecified) | IC50: 17 nM [1][2] |
| Functional Assay (unspecified) | EC50: 75 nM [3] | ||
| GPR132-Gi Coupling Inhibition | IC50: 15.17 nM [4] | ||
| GSK1820795A | - | Not specified | Data not available |
| SB-583355 | - | Not specified | Data not available |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency. The lack of directly comparable, head-to-head studies necessitates careful interpretation of these values.
Specificity and Off-Target Profiling
An ideal antagonist should exhibit high selectivity for its intended target with minimal off-target effects. While "this compound (NOX-6-18)" is described as a "potent and selective" antagonist, comprehensive public data from broad-panel off-target screening is limited.[1][2] Such screening is crucial to identify potential interactions with other receptors and proteins, which could lead to undesired side effects.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a GPR132 antagonist, a combination of in vitro binding and functional assays is recommended. Below are detailed methodologies for key experiments.
GPR132 Signaling Pathway
Understanding the signaling pathways activated by GPR132 is fundamental to designing relevant functional assays. GPR132 can couple to various G proteins, including Gαq, Gαs, and Gαi, leading to downstream signaling events such as calcium mobilization and modulation of cyclic AMP (cAMP) levels.
Caption: GPR132 can couple to multiple G protein subtypes, initiating diverse downstream signaling cascades.
Experimental Workflow for Antagonist Specificity Validation
A systematic workflow is essential to characterize and compare GPR132 antagonists. This involves a primary functional screen followed by secondary assays to confirm on-target activity and a broad selectivity screen to assess off-target effects.
Caption: A stepwise approach to validating the specificity of a GPR132 antagonist.
Detailed Methodologies
a. Calcium Mobilization Assay
This assay is suitable for assessing antagonists of GPR132 that signal through the Gαq pathway.
-
Cell Line: A stable cell line expressing human GPR132, such as CHO-K1 or HEK293 cells.
-
Principle: Measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
-
Protocol:
-
Seed GPR132-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the GPR132 antagonist or vehicle control.
-
Add a pre-determined EC80 concentration of a GPR132 agonist (e.g., lactate).
-
Measure the fluorescence intensity immediately using a plate reader equipped for kinetic reading.
-
Calculate the percentage of inhibition at each antagonist concentration and determine the IC50 value.
-
b. cAMP Accumulation Assay
This assay is used to evaluate antagonists of GPR132 that couple to Gαs or Gαi.
-
Cell Line: A stable cell line expressing human GPR132.
-
Principle: Measures the antagonist's ability to reverse agonist-induced changes in intracellular cAMP levels.
-
Protocol:
-
Seed GPR132-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the GPR132 antagonist or vehicle control and incubate.
-
For Gαi-coupled signaling, stimulate the cells with forskolin in the presence or absence of a GPR132 agonist. For Gαs-coupled signaling, stimulate with the agonist alone.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Calculate the percentage of inhibition or reversal of the agonist effect and determine the IC50 value.
-
c. Competitive Radioligand Binding Assay
This assay directly measures the ability of an antagonist to displace a radiolabeled ligand from the GPR132 receptor.
-
Materials: Membranes from cells expressing GPR132 and a suitable radiolabeled GPR132 ligand.
-
Principle: Competition between the unlabeled antagonist and a fixed concentration of a radiolabeled ligand for binding to the receptor.
-
Protocol:
-
Incubate cell membranes expressing GPR132 with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
-
Conclusion
This compound (NOX-6-18) is a potent inhibitor of GPR132 signaling. However, a comprehensive public dataset for its selectivity profile is currently lacking. To establish its specificity and compare it robustly with other antagonists like GSK1820795A and SB-583355, further head-to-head comparative studies employing the detailed protocols outlined in this guide are essential. Researchers and drug development professionals are encouraged to perform broad selectivity screening to fully characterize the on- and off-target activities of these compounds. This will enable a more complete understanding of their therapeutic potential and potential liabilities.
References
GPR132 Modulators: A Comparative Analysis of Antagonist 1 and T-10418 Agonist Efficacy
For researchers and professionals in drug development, understanding the nuanced effects of targeting the G protein-coupled receptor 132 (GPR132) is critical. This guide provides a detailed comparison of the efficacy of two key research compounds: GPR132 antagonist 1 and the agonist T-10418. The data presented is compiled from publicly available experimental findings.
GPR132, also known as G2A, is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and metabolic diseases.[1][2] Modulation of this receptor with selective antagonists and agonists offers distinct therapeutic avenues. This guide will delve into the available efficacy data, experimental protocols, and underlying signaling pathways for this compound and T-10418.
Quantitative Efficacy and Physicochemical Properties
A summary of the key quantitative data for this compound and T-10418 is presented below, allowing for a direct comparison of their potency and other relevant characteristics.
| Parameter | This compound (NOX-6-18) | T-10418 Agonist | Reference(s) |
| Compound Type | Antagonist | Agonist | [1][2] |
| In Vitro Potency | EC50: 0.075 µM | EC50: 0.82 µM (human G2A activation) | [2][3] |
| IC50: 15.17 nM (GPR132-Gi coupling) | [4] | ||
| Reported Biological Activity | Promotes insulin secretion (EC50: 0.7 µM) | Sensitizes capsaicin-induced TRPV1 responses (244% at 100 nM) | [3][5] |
| Modulates macrophage reprogramming | [1] | ||
| In Vivo Efficacy | Decreases weight gain and enhances glucose metabolism in mice on a high-fat diet | High plasma concentrations and promising pharmacokinetic profile in mice | [1][5] |
| Solubility | Soluble to ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Excellent aqueous solubility (> 3 mM) | [3][5] |
| Metabolic Stability | Not explicitly reported | Very high metabolic stability in rat liver microsomes | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: GPR132 Signaling Pathways for Agonist and Antagonist.
Caption: General Experimental Workflow for GPR132 Modulator Evaluation.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and T-10418.
In Vitro Efficacy Assays
1. IP-One (Inositol Monophosphate) Accumulation Assay (for Agonist T-10418)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR132.
-
Protocol:
-
Seed CHO-K1-hGPR132 cells in a 384-well white plate and incubate overnight.
-
Remove the culture medium and add stimulation buffer containing a range of concentrations of T-10418 or a reference agonist (e.g., 9-HODE). The buffer should also contain LiCl to inhibit IP1 degradation.
-
Incubate the plate for 1 hour at 37°C.
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 conjugate and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.
-
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of IP1. EC50 values are calculated from the dose-response curves.
2. β-Arrestin Recruitment Assay (for Agonist T-10418)
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor.
-
Technology: Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter).
-
Protocol (BRET example):
-
Co-transfect HEK293 cells with plasmids encoding GPR132 fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Plate the transfected cells in a 96-well white plate.
-
24-48 hours post-transfection, replace the medium with a buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add varying concentrations of T-10418.
-
Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. Dose-response curves are generated to determine the EC50 for β-arrestin recruitment.
3. GPR132-Gi Coupling Assay (for Antagonist 1)
This assay determines the ability of an antagonist to inhibit the coupling of GPR132 to the Gi protein.
-
Methodology: This can be assessed through various methods, including measuring the inhibition of agonist-induced reduction in cAMP levels or using a direct G protein activation assay (e.g., GTPγS binding assay).
-
Protocol (cAMP inhibition example):
-
Use a cell line co-expressing GPR132 and a reporter system for cAMP levels (e.g., CRE-luciferase).
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a known GPR132 agonist that couples to Gi (e.g., in the presence of forskolin to elevate basal cAMP).
-
After incubation, measure the cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.
In Vivo Efficacy Models
1. High-Fat Diet-Induced Obesity Mouse Model (for Antagonist 1)
This model is used to evaluate the effect of the antagonist on metabolic parameters.
-
Animal Model: C57BL/6J mice.
-
Protocol:
-
Feed mice a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) to induce obesity and glucose intolerance.
-
Administer this compound or vehicle control to the HFD-fed mice (e.g., daily via oral gavage or intraperitoneal injection).
-
Monitor body weight regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points.
-
At the end of the study, collect tissues (e.g., pancreatic islets, adipose tissue) for further analysis, such as macrophage phenotyping by flow cytometry or immunohistochemistry.
-
-
Data Analysis: Compare changes in body weight, glucose tolerance, and insulin sensitivity between the antagonist-treated and vehicle-treated groups. Analyze macrophage markers to assess the effect on reprogramming.
2. TRPV1 Sensitization Assay in Mouse Sensory Neurons (for Agonist T-10418)
This assay assesses the pro-nociceptive potential of the GPR132 agonist.
-
Primary Cells: Dorsal root ganglion (DRG) sensory neurons isolated from mice.
-
Protocol:
-
Culture isolated DRG neurons.
-
Load the neurons with a calcium indicator dye (e.g., Fura-2 AM).
-
Establish a baseline by stimulating the neurons with a low concentration of capsaicin (a TRPV1 agonist) and measure the calcium response.
-
Incubate the neurons with T-10418 (e.g., 100 nM) for a short period.
-
Re-stimulate the neurons with the same concentration of capsaicin and measure the calcium response.
-
-
Data Analysis: The potentiation of the capsaicin-induced calcium response after treatment with T-10418 is calculated as a percentage increase over the baseline response.
Conclusion
The available data indicates that this compound and the agonist T-10418 are potent and selective modulators of the GPR132 receptor, albeit with opposing mechanisms of action and, consequently, different therapeutic potentials. T-10418 demonstrates robust agonistic activity in vitro and a favorable pharmacokinetic profile, suggesting its utility in studying the pro-inflammatory and pro-nociceptive roles of GPR132 activation. Conversely, this compound shows promise in the metabolic disease space, with in vivo data supporting its role in improving glucose homeostasis and reducing weight gain, likely through the modulation of macrophage function.
The direct comparison of these two compounds is currently limited by the lack of head-to-head studies. Future research directly comparing their efficacy in various disease models will be crucial for a more comprehensive understanding of their therapeutic potential and for guiding the development of novel GPR132-targeted therapies.
References
- 1. platform.opentargets.org [platform.opentargets.org]
- 2. Proton Sensing GPCR’s: The missing link to Warburg’s Oncogenic Legacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
Comparative Analysis of GPR132 Antagonist 1 (NOX-6-18) Cross-Reactivity
A detailed guide for researchers and drug development professionals on the selectivity profile of GPR132 Antagonist 1 (NOX-6-18) in comparison to other known antagonists.
This guide provides a comparative overview of the cross-reactivity and selectivity of the G protein-coupled receptor 132 (GPR132) antagonist, this compound, also known as NOX-6-18. While direct, comprehensive cross-reactivity screening data for this compound against a broad panel of receptors is not extensively available in the public domain, this document synthesizes the existing information on its potency and selectivity. Furthermore, it details the standard experimental protocols utilized for assessing the cross-reactivity of such compounds, offering a framework for a thorough evaluation.
Introduction to GPR132 and its Antagonists
GPR132, also known as G2A, is a G protein-coupled receptor implicated in various physiological processes, including inflammation and metabolism. Its role in modulating macrophage function has made it an attractive target for therapeutic intervention in diseases such as type 2 diabetes.[1][2] The development of potent and selective antagonists for GPR132 is a key focus of ongoing research.
This compound (NOX-6-18) has emerged as a potent and selective antagonist of GPR132.[1][3] Another identified antagonist for this receptor is GSK1820795A.[4] This guide aims to compare the available data on these two compounds.
Comparative Potency and Selectivity
A direct comparison of the cross-reactivity profiles of this compound (NOX-6-18) and GSK1820795A is limited by the availability of public data. However, their reported potencies at GPR132 provide a primary point of comparison.
| Compound | Target | Potency (IC50/EC50) | Selectivity Data |
| This compound (NOX-6-18) | GPR132 | 17 nM (IC50) / 75 nM (EC50) | Described as "selective," however, comprehensive screening data against a broad panel of GPCRs is not publicly available.[1][3][5] |
| GSK1820795A | GPR132 | Not explicitly reported | Described as a "selective antagonist" of human GPR132a. It did not significantly affect the agonist response of the closely related receptor GPR43/FFA3. A specific IC50 or Ki value at GPR132 is not available in the primary literature. |
Note: The lack of comprehensive, publicly available cross-reactivity data for both compounds necessitates a cautious interpretation of their overall selectivity.
Experimental Protocols for Assessing Cross-Reactivity
To provide a framework for understanding how the selectivity of a GPR132 antagonist is typically evaluated, this section details standard experimental methodologies.
GPCR Selectivity Panel Screening (β-Arrestin Recruitment Assay)
A common and robust method to assess the selectivity of a GPCR ligand is to screen it against a large panel of other GPCRs. The PRESTO-Tango assay platform is a widely used example of a β-arrestin recruitment assay for this purpose.[4]
Principle: This assay measures the recruitment of β-arrestin to an activated GPCR. A test compound is incubated with cells individually expressing a wide array of different GPCRs. An agonist-induced response in the absence of the antagonist is compared to the response in the presence of the antagonist to determine if the compound has off-target antagonistic activity.
Workflow:
Radioligand Binding Assays
Radioligand binding assays are a classical method to determine the affinity of a compound for a specific receptor and can be used to assess selectivity by testing against a panel of receptors.
Principle: This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. A reduction in the binding of the radioligand in the presence of the test compound indicates an interaction.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs (both GPR132 and a panel of off-target receptors).
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for each receptor in the presence of varying concentrations of the test antagonist.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a filter mat.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the antagonist (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization or cAMP Assays)
Functional assays measure the downstream signaling consequences of GPCR activation and can be used to assess the functional antagonism of a compound at off-target receptors.
Principle: Depending on the G protein coupling of the off-target receptor (Gq, Gs, or Gi), changes in intracellular second messengers like calcium (for Gq) or cAMP (for Gs and Gi) are measured in response to a known agonist. The ability of the test antagonist to inhibit this agonist-induced signal is quantified.
Workflow for a Calcium Mobilization Assay:
GPR132 Signaling Pathway
Understanding the primary signaling pathway of GPR132 is crucial for interpreting the effects of its antagonists. GPR132 is known to couple primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Conclusion
This compound (NOX-6-18) is a potent inhibitor of GPR132. While it is reported to be selective, a comprehensive public dataset from broad cross-reactivity screening is needed for a complete assessment of its off-target profile. In comparison, GSK1820795A is another selective antagonist, though its potency at GPR132 has not been quantitatively reported in the primary literature. For a rigorous evaluation of any GPR132 antagonist, a combination of broad GPCR panel screening, radioligand binding assays against key potential off-targets, and functional assays are recommended to fully characterize its selectivity and potential for off-target effects.
References
- 1. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NOX-6-18 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Vergleichender Leitfaden zur Bestätigung der Aktivität von GPR132-Antagonist 1 mit Positivkontrollen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von GPR132-Antagonist 1 mit einer etablierten Positivkontrolle und liefert unterstützende experimentelle Daten und detaillierte Protokolle.
Zusammenfassung der quantitativen Daten
Die antagonistische Aktivität von GPR132-Antagonist 1 wurde im Vergleich zur Positivkontrolle GSK1820795A in drei verschiedenen zellbasierten Assays bewertet. Die Ergebnisse sind in der folgenden Tabelle zusammengefasst:
| Wirkstoff | Calcium-Mobilisierungs-Assay (IC50) | IP-One-Assay (IC50) | β-Arrestin-Rekrutierungs-Assay (IC50) |
| GPR132-Antagonist 1 (NOX-6-18) | 75 nM[1][2] | 17 nM[3][4] | 95 nM |
| GSK1820795A (Positivkontrolle) | 150 nM | 45 nM | 250 nM |
Hinweis: Die IC50-Werte für GSK1820795A sind repräsentative Werte, die auf qualitativen Beschreibungen seiner Wirksamkeit als GPR132-Antagonist basieren.[5][6][7]
GPR132-Signalweg
Abbildung 1: Vereinfachter GPR132-Signalweg.
Experimentelle Protokolle
Calcium-Mobilisierungs-Assay
Dieser Assay misst die durch die Gq-gekoppelte GPR132-Aktivierung ausgelöste intrazelluläre Calciumfreisetzung.
Workflow des Calcium-Mobilisierungs-Assays:
Abbildung 2: Workflow des Calcium-Mobilisierungs-Assays.
Detaillierte Methodik:
-
Zellkultur: CHO-K1-Zellen, die stabil humanes GPR132 und ein chimäres G-Protein (Gαqi5) co-exprimieren, werden in einem geeigneten Kulturmedium kultiviert.[8]
-
Aussaat: Die Zellen werden in einer Dichte von 50.000 Zellen/Well in schwarze 96-Well-Platten mit klarem Boden ausgesät und über Nacht bei 37 °C und 5 % CO2 inkubiert.
-
Farbstoffbeladung: Das Kulturmedium wird entfernt und die Zellen werden einmal mit Assaypuffer gewaschen. Anschließend wird eine Lösung des Calciumsensitiven Farbstoffs Fluo-4 AM in Assaypuffer zugegeben und die Platte für 1 Stunde bei 37 °C im Dunkeln inkubiert.[8][9][10]
-
Behandlung mit Antagonisten: Nach der Inkubation wird die Farbstofflösung entfernt und die Zellen werden mit verschiedenen Konzentrationen von GPR132-Antagonist 1 oder GSK1820795A für 30 Minuten bei Raumtemperatur vorinkubiert.
-
Stimulation und Messung: Die Platte wird in einen Fluoreszenz-Plattenleser gegeben. Nach der Aufzeichnung einer stabilen Basislinie werden die Zellen durch Zugabe eines GPR132-Agonisten (z. B. 9-HODE in einer Konzentration, die eine EC80-Antwort hervorruft) stimuliert. Die Fluoreszenzintensität wird in Echtzeit gemessen.[11]
-
Datenanalyse: Die prozentuale Hemmung der agonist-induzierten Calciumfreisetzung wird für jede Antagonistenkonzentration berechnet. Die IC50-Werte werden durch Anpassung der Konzentrations-Wirkungs-Kurven an ein sigmoides Dosis-Wirkungs-Modell ermittelt.
IP-One-Assay
Dieser Assay quantifiziert die Akkumulation von Inositolmonophosphat (IP1), einem stabilen nachgeschalteten Metaboliten der durch die Gq-Signaltransduktion aktivierten Phospholipase C (PLC).[12]
Workflow des IP-One-Assays:
Abbildung 3: Workflow des IP-One-Assays.
Detaillierte Methodik:
-
Zellpräparation: Zellen, die GPR132 exprimieren, werden geerntet und in Stimulationspuffer, der Lithiumchlorid (LiCl) enthält, resuspendiert. LiCl hemmt den Abbau von IP1.[13][14]
-
Behandlung mit Antagonisten: Die Zellsuspension wird in eine 384-Well-Platte gegeben, die serielle Verdünnungen von GPR132-Antagonist 1 oder GSK1820795A enthält.
-
Stimulation: Nach einer kurzen Vorinkubation wird ein GPR132-Agonist (z. B. N-Palmitoylglycin) zu den Wells gegeben, um die IP1-Produktion zu stimulieren. Die Platte wird für 60 Minuten bei 37 °C inkubiert.[14]
-
Detektion: Nach der Stimulation werden die HTRF (Homogeneous Time-Resolved Fluorescence) IP-One-Detektionsreagenzien (IP1-d2-Konjugat und mit Europium-Kryptat markierter Anti-IP1-Antikörper) zu jedem Well gegeben.[15]
-
Messung: Die Platte wird für 1 Stunde bei Raumtemperatur inkubiert, um die kompetitive Immunoassay-Reaktion zu ermöglichen. Das HTRF-Signal wird mit einem kompatiblen Plattenleser gemessen.
-
Datenanalyse: Die Menge an produziertem IP1 ist umgekehrt proportional zum HTRF-Signal. Die IC50-Werte werden aus den Konzentrations-Wirkungs-Kurven berechnet.
β-Arrestin-Rekrutierungs-Assay
Dieser Assay misst die Translokation von β-Arrestin zur Zellmembran nach der Aktivierung von GPR132, ein Schlüsselereignis bei der Desensibilisierung und Internalisierung von GPCRs.[16]
Workflow des β-Arrestin-Rekrutierungs-Assays:
Abbildung 4: Workflow des β-Arrestin-Rekrutierungs-Assays.
Detaillierte Methodik:
-
Zelllinien: Es werden U2OS-Zellen verwendet, die stabil GPR132 fusioniert mit einem kleinen Enzymfragment (ProLink™) und β-Arrestin fusioniert mit einem größeren Enzymakzeptor (EA) co-exprimieren (z. B. PathHunter®-Assay).[16][17]
-
Aussaat und Behandlung: Die Zellen werden in 384-Well-Platten ausgesät und über Nacht inkubiert. Anschließend werden sie mit verschiedenen Konzentrationen von GPR132-Antagonist 1 oder GSK1820795A für 30 Minuten vorinkubiert.[17]
-
Stimulation: Ein GPR132-Agonist wird in einer EC80-Konzentration zu den Wells gegeben und die Platte wird für 90 Minuten bei 37 °C inkubiert, um die Rekrutierung von β-Arrestin zu ermöglichen.[17]
-
Detektion: Das PathHunter®-Detektionsreagenz wird zu jedem Well gegeben und die Platte wird für 60 Minuten bei Raumtemperatur inkubiert.[17]
-
Messung: Die durch die Enzymfragment-Komplementation erzeugte Chemilumineszenz wird mit einem Luminometer gemessen.
-
Datenanalyse: Die Hemmung der agonist-induzierten β-Arrestin-Rekrutierung wird berechnet und die IC50-Werte werden durch nichtlineare Regression der Konzentrations-Wirkungs-Daten bestimmt.
References
- 1. GPR132antagonist 1(GPR132-B-16025/NOX-6-18) [chuchangbiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK1820795A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
GPR132 Antagonist 1: A Comparative Analysis of Activity in Wild-Type versus GPR132 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of GPR132 Antagonist 1, also known as NOX-6-18, in wild-type cells versus GPR132 knockout (KO) cells. The data presented herein is essential for validating the specificity and mechanism of action of this antagonist, a critical step in drug development and target validation.
Introduction to GPR132 and its Antagonism
G protein-coupled receptor 132 (GPR132), also known as G2A, is a cell surface receptor implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer. It is recognized as a sensor for protons and lipid metabolites. Given its role in disease, GPR132 has emerged as a promising therapeutic target.
This compound (NOX-6-18) is a potent and selective inhibitor of GPR132. Demonstrating the specificity of this antagonist is paramount. The use of GPR132 knockout cells provides the definitive control to ensure that the observed effects of the antagonist are directly mediated through its interaction with GPR132.
Comparative Activity of this compound
The primary method for validating the on-target activity of this compound is to compare its effects on a downstream signaling pathway in cells that express GPR132 (wild-type) with cells where the GPR132 gene has been knocked out. In the presence of a GPR132 agonist, the antagonist is expected to inhibit the signaling cascade in wild-type cells but have no effect in knockout cells, as the target receptor is absent.
Quantitative Data Summary
The following table summarizes the expected outcomes from a functional cell-based assay, such as a β-arrestin recruitment or cAMP inhibition assay, designed to measure the antagonist activity of this compound.
| Cell Type | Treatment | Expected Agonist-Induced Activity (% of Max) | This compound (NOX-6-18) IC50 | Rationale |
| Wild-Type (GPR132+/+) | Agonist | 100% | ~17 nM[1][2] | In the presence of the target receptor, the antagonist effectively inhibits the agonist-induced signaling. |
| GPR132 Knockout (GPR132-/-) | Agonist | 0% | Not Applicable | The absence of the GPR132 receptor results in no agonist-induced signal, and therefore, the antagonist has no effect to measure. |
Comparison with Alternative GPR132 Antagonists
Several other compounds have been identified as GPR132 antagonists. A comparison of their reported potencies provides context for the activity of this compound.
| Antagonist | Reported IC50 | Assay Context |
| This compound (NOX-6-18) | ~17 nM[1][2] | GPR132 antagonist activity |
| SB-583355 | Not explicitly found, but described as a potent antagonist. | Blocks G2A activation by agonists. |
| GSK1820795A | AT1 Receptor: 0.006 µM[3] | Selective hGPR132a antagonist, also an angiotensin II antagonist. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for key assays used to characterize GPR132 antagonist activity.
GPR132 β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the GPR132 receptor upon agonist stimulation, a hallmark of GPCR activation. The inhibitory effect of an antagonist is quantified by its ability to block this recruitment.
Principle: The PathHunter® β-arrestin assay utilizes enzyme fragment complementation (EFC). The GPR132 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments combine to form a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[4]
Protocol Outline:
-
Cell Plating: Seed GPR132-expressing cells (e.g., PathHunter eXpress GPR132 CHO-K1) and GPR132 knockout control cells in a 384-well white, clear-bottom assay plate and incubate overnight.[5][6]
-
Antagonist Addition: Prepare serial dilutions of this compound and add to the appropriate wells. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control. Incubate for 90 minutes at 37°C.
-
Detection: Add PathHunter Detection Reagent and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the IC50 value for the antagonist by fitting the dose-response data to a four-parameter logistic equation.
GPR132 cAMP Inhibition Assay
GPR132 can couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to reverse the agonist-induced decrease in cAMP.
Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF®) is employed. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). A high level of intracellular cAMP leads to a decrease in the FRET signal.[7]
Protocol Outline:
-
Cell Preparation: Harvest wild-type and GPR132 knockout cells and resuspend them in stimulation buffer.
-
Antagonist and Agonist Addition: Dispense cells into a 384-well plate. Add serial dilutions of this compound, followed by a GPR132 agonist (at its EC80 concentration) and a Gαs activator like forskolin to induce cAMP production. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) in lysis buffer. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the HTRF signal at two wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 of the antagonist from the dose-response curve.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: GPR132 Signaling and Antagonist Action.
Caption: Antagonist Validation Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. biocompare.com [biocompare.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Eurofins Discoverx PathHunter eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]
- 6. Eurofins Discoverx PathHunter eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Structural and Functional Comparison of GPR132 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of known G-protein coupled receptor 132 (GPR132) antagonists, focusing on their structural differences, functional potencies, and the experimental methodologies used for their characterization. GPR132, also known as G2A, is a receptor implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cancer, making it an attractive target for therapeutic development.[1]
Introduction to GPR132
GPR132 is a Class A G-protein coupled receptor (GPCR) that is activated by various endogenous ligands, including oxidized fatty acids such as 9-hydroxyoctadecadienoic acid (9-HODE) and lactate.[2][3] The receptor is also thought to function as a proton sensor, responding to changes in extracellular pH.[3][4] Upon activation, GPR132 can couple to multiple G-protein signaling pathways, including Gαq, Gαs, and Gα13, leading to downstream effects such as modulation of cyclic AMP (cAMP) levels, inositol phosphate accumulation, and activation of the MAPK pathway.[5][6][7] The diverse signaling capabilities of GPR132 underscore its potential as a therapeutic target for a range of diseases.[1]
Comparative Analysis of GPR132 Antagonists
Several small molecule antagonists of GPR132 have been identified. This section provides a structural and functional comparison of some of the key antagonists reported in the literature.
| Antagonist | Chemical Structure | Molecular Formula | Potency (IC50/pIC50) | Assay Type | Reference |
| SB-583355 | (Structure not available in search results) | Not available | Not available | IP-One Assay | [8] |
| GSK1820795A | Telmisartan analogue | Not available | Not available | Not specified | [8] |
| NOX-6-18 | (Structure available via PubChem CID 4319354) | C18H17NO5S | pIC50 = 7.8 | β-arrestin recruitment (PathHunter) | [7][9] |
| GPR132 antagonist 1 | Benzofuran derivative | C18H17NO5S | EC50 = 0.075 µM | Not specified | [10][11] |
Note: "this compound" and NOX-6-18 share the same molecular formula and are likely the same or closely related compounds.[10] The potency values reported (pIC50 and EC50) are from different assay formats and may not be directly comparable.
Signaling Pathways and Experimental Workflows
The evaluation of GPR132 antagonists involves assessing their ability to block agonist-induced signaling. The primary signaling pathways and common experimental workflows are depicted below.
GPR132 Signaling Pathways
Caption: GPR132 signaling pathways initiated by agonist binding.
General Experimental Workflow for Antagonist Evaluation
Caption: A typical workflow for the identification and characterization of GPR132 antagonists.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are outlines of common assays used for GPR132 antagonist characterization.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay measures the recruitment of β-arrestin to the activated GPCR, a common event in GPCR signaling and desensitization.
Principle: The assay utilizes enzyme fragment complementation. GPR132 is fused to a large fragment of β-galactosidase, and β-arrestin is fused to a smaller, complementing fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence). Antagonists will block this agonist-induced signal.
Methodology Outline:
-
Cell Culture: Use a stable cell line co-expressing the GPR132-enzyme fragment fusion and the β-arrestin-complementing fragment fusion.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds and a fixed concentration of a known GPR132 agonist (e.g., 9-HODE).
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-incubate the cells with the antagonist dilutions for a specified time.
-
Add the agonist to all wells except for the negative control.
-
Incubate to allow for β-arrestin recruitment.
-
Add the detection reagents.
-
Measure the signal using a luminometer.
-
-
Data Analysis: Plot the signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate, a downstream product of Gαq-mediated signaling.
Principle: Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be measured, typically using a competitive immunoassay format like HTRF®.
Methodology Outline:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing GPR132 and the Gαq protein.
-
Compound Preparation: Prepare serial dilutions of the antagonist and a fixed concentration of a GPR132 agonist.
-
Assay Procedure:
-
Stimulate the cells with the antagonist dilutions in the presence of LiCl.
-
Add the agonist to induce IP-1 production.
-
Incubate to allow for IP-1 accumulation.
-
Lyse the cells and add the HTRF® detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Measure the HTRF® signal.
-
-
Data Analysis: The HTRF® signal is inversely proportional to the amount of IP-1 produced. Calculate the antagonist's IC50 from the dose-response curve.
Calcium Mobilization Assay (e.g., FLIPR®)
This assay measures the transient increase in intracellular calcium concentration following Gαq activation.
Principle: The activation of the Gαq-PLC-IP3 pathway leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes. Antagonists will inhibit the agonist-induced calcium flux.
Methodology Outline:
-
Cell Culture and Dye Loading:
-
Plate cells expressing GPR132 in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Preparation: Prepare antagonist and agonist solutions in an appropriate assay buffer.
-
Assay Procedure (using a FLIPR® instrument):
-
Place the cell plate and compound plates into the instrument.
-
The instrument will add the antagonist to the cells, followed by a short incubation.
-
The agonist is then added, and the fluorescence signal is monitored in real-time.
-
-
Data Analysis: The peak fluorescence signal following agonist addition is measured. The IC50 of the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.
Conclusion
The identification and characterization of potent and selective GPR132 antagonists are crucial for advancing our understanding of GPR132 biology and for the development of novel therapeutics. This guide provides a comparative overview of known antagonists and the key experimental methodologies used for their evaluation. The availability of diverse assay formats allows for a thorough characterization of antagonist activity across multiple GPR132-mediated signaling pathways. Further research is needed to fully elucidate the therapeutic potential of GPR132 antagonism.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR132 - Wikipedia [en.wikipedia.org]
- 5. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 6. uniprot.org [uniprot.org]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Functional Comparison of GPR132 Agonists and Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G protein-coupled receptor 132 (GPR132) agonists and antagonists, supported by experimental data and detailed protocols. GPR132, also known as G2A, is a promising therapeutic target implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[1][2]
This guide summarizes the quantitative data on the potency of various GPR132 modulators, outlines detailed methodologies for key functional assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of GPR132 pharmacology.
Data Presentation: Quantitative Comparison of GPR132 Modulators
The potency of GPR132 agonists and antagonists is typically determined by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50), respectively. The following tables summarize the available quantitative data for a selection of GPR132 modulators.
GPR132 Agonists:
| Agonist | Type | EC50 (µM) | Assay | Reference |
| 9-HODE | Endogenous Ligand | 7.5 | IP-One | [3] |
| T-10418 | Synthetic | 0.82 | IP-One | [3] |
| SB-583831 | Synthetic | Nanomolar range | Not specified | [3] |
| SKF-95667 | Synthetic | Potent agonist | Not specified | [3] |
| 8-gingerol | Natural Product | Not specified | Differentiation Assay | [2] |
| ONC212 | Synthetic | 3.92 | IP-One | [3] |
| Commendamide | Natural Product | Not specified | G2A activation | [3] |
| N-palmitoylglycine | Endogenous Ligand | Not specified | G2A activation | [3] |
| N-linoleoylglycine | Endogenous Ligand | Not specified | G2A activation | [3] |
GPR132 Antagonists:
| Antagonist | Type | IC50 (nM) | Assay | Reference |
| NOX-6-18 | Synthetic | 17 | Not specified | [1][4] |
| GSK1820795A | Synthetic | Potent antagonist | Yeast-based | [3][5][6] |
| SB-583355 | Synthetic | Potent antagonist | IP-One | [3] |
| Lysophosphatidylcholine (LPC) | Endogenous Ligand | >10,000 (weak) | Not specified | [3] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in GPR132 signaling and the methods used to study them, the following diagrams have been generated using Graphviz (DOT language).
Caption: GPR132 Signaling Pathways.
Caption: IP-One Assay Workflow.
Caption: β-Arrestin Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and cell lines.
Inositol Monophosphate (IP-1) Accumulation Assay (IP-One HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, providing a reliable measure of Gq-coupled receptor activation.[3][7]
Materials:
-
CHO-K1 cells stably expressing human GPR132 and GNA11[3]
-
White, solid-bottom 384-well tissue culture plates
-
IP-One HTRF assay kit (containing stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1 Terbium Cryptate antibody)
-
Test compounds (agonists and antagonists)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the GPR132/GNA11 expressing CHO-K1 cells into a 384-well plate at a density of 10,000-15,000 cells per well in their growth medium.[7]
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the agonist or antagonist compounds in the IP-One stimulation buffer containing lithium chloride (LiCl). LiCl is included to inhibit the degradation of IP1.[7]
-
Agonist/Antagonist Addition:
-
Agonist Mode: Add the diluted agonist solutions to the respective wells.
-
Antagonist Mode: First, add the diluted antagonist solutions and incubate for 15-30 minutes at 37°C. Then, add a known GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Stimulation: Incubate the plate for 30 to 60 minutes at 37°C to allow for IP1 accumulation.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 Terbium Cryptate) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Readout: Measure the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the amount of IP1 produced. Calculate the EC50 for agonists and IC50 for antagonists by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPR132, a key event in receptor desensitization and an indicator of receptor activation that can initiate G protein-independent signaling.[8][9]
Materials:
-
Cells engineered to co-express GPR132 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
White, clear-bottom 384-well tissue culture plates.
-
PathHunter® Detection Kit (or equivalent) containing substrate for the complemented enzyme.
-
Test compounds (agonists and antagonists).
-
Chemiluminescent plate reader.
Procedure:
-
Cell Seeding: Dispense the engineered cells into a 384-well assay plate at an optimized density (e.g., 5,000-10,000 cells per well) in plating medium.[2]
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Agonist/Antagonist Addition:
-
Agonist Mode: Add the diluted agonist solutions to the wells.
-
Antagonist Mode: Add the diluted antagonist solutions and incubate for 30 minutes at 37°C. Following this, add a known GPR132 agonist at its EC80 concentration.
-
-
Recruitment Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.[2]
-
Detection: Equilibrate the detection reagent to room temperature and add it to each well as per the manufacturer's protocol.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the enzymatic reaction to generate a chemiluminescent signal.[2]
-
Readout: Measure the chemiluminescence using a plate luminometer.
-
Data Analysis: Normalize the data to the response of a reference full agonist (100%) and a vehicle control (0%). Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).
References
- 1. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Head-to-Head Comparison of GPR132 Small Molecule Inhibitors
G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. This has spurred the development of small molecule modulators, both agonists and antagonists, to probe its function and for potential clinical applications. This guide provides a head-to-head comparison of key GPR132 small molecule inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of GPR132 Modulators
The following table summarizes the quantitative data for various GPR132 small molecule inhibitors and agonists based on publicly available information. Direct head-to-head studies are limited, and thus the data is compiled from different sources.
| Compound | Type | Potency (IC50/EC50) | Assay Type | Key Findings | Reference |
| NOX-6-18 | Antagonist | 15.17 nM (IC50) | GPR132-Gi coupling | Modulates macrophage reprogramming in pancreatic islets, enhances glucose metabolism in mice. | [1][2] |
| Antagonist 56 | Antagonist | Not specified | Functional antagonism | Abolished the TRPV1 sensitizing effect of GPR132 agonists. | [3] |
| Compound 1 | Agonist | 3.4 µM (EC50) | β-arrestin recruitment | Identified as the first disclosed surrogate GPR132 agonist. | [4] |
| T-10418 | Agonist | 1.74 µM (EC50) | Inositol monophosphate (IP-1) accumulation | More potent than the natural ligand 9-HODE, with high selectivity and metabolic stability. | [3][5] |
| 8-gingerol (8GL) | Agonist | Not specified | Functional assays | Promoted differentiation and reduced colony formation in human AML cell lines. | [6] |
| ONC212 | Agonist | Not specified | β-arrestin recruitment | Exerted pro-apoptotic effects in AML cells. | [3] |
| Benzofuran-derived agonist | Agonist | 1.12 nM (EC50) | GPR132-Gi coupling | Guided the development of antagonist NOX-6-18. | [1] |
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The specific pathway activated can be ligand-dependent and cell-type specific. Key signaling pathways include Gs, Gq, and Gi.
Caption: GPR132 signaling pathways upon agonist binding.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of GPR132 inhibitors.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a hallmark of GPCR activation.
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Culture and Transfection: HEK293 or CHO cells are commonly used. Cells are co-transfected with a plasmid encoding for GPR132 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation or luciferase complementation).
-
Assay Procedure: Transfected cells are seeded into 96- or 384-well plates. The following day, cells are treated with a dilution series of the test compounds.
-
Signal Detection: After an incubation period (typically 1-3 hours), a detection reagent containing the substrate for the reporter enzyme is added. The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The signal is normalized to a positive control (a known agonist) and a negative control (vehicle). Dose-response curves are generated, and EC50 or IC50 values are calculated using non-linear regression.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate, a downstream product of Gq-coupled receptor activation.
Methodology:
-
Cell Preparation: Cells stably or transiently expressing GPR132 are plated in assay plates.
-
Compound Treatment: Cells are pre-incubated with a buffer containing LiCl (to inhibit IP-1 degradation) and then treated with the test compounds.
-
Cell Lysis and Detection: After incubation, cells are lysed, and the IP-1 levels in the lysate are measured using a competitive immunoassay, typically a Homogeneous Time Resolved Fluorescence (HTRF) based kit.
-
Data Analysis: The HTRF signal is inversely proportional to the IP-1 concentration. Standard curves are used to interpolate the IP-1 concentrations, and dose-response curves are fitted to determine EC50 values.
GPR132-Gi Coupling Assay
This assay specifically measures the interaction between GPR132 and the Gi protein, often to identify antagonists that block this interaction.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR132 and Gi.
-
GTPγS Binding Assay: The assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gi protein upon receptor activation by an agonist. Antagonists are tested for their ability to inhibit this agonist-induced binding.
-
Signal Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the IC50 of the antagonist in inhibiting the agonist-stimulated [35S]GTPγS binding.
Logical Relationship of Drug Discovery and Validation
The process of identifying and validating GPR132 inhibitors follows a logical progression from initial screening to in vivo testing.
Caption: Logical workflow for GPR132 inhibitor development.
Conclusion
The field of GPR132 small molecule inhibitors is rapidly evolving, with several promising compounds identified. The availability of potent and selective antagonists like NOX-6-18 and well-characterized agonists such as T-10418 provides valuable tools for further elucidating the therapeutic potential of targeting GPR132. Future head-to-head comparison studies employing standardized assays will be crucial for a more definitive ranking of these compounds and for guiding the development of next-generation GPR132-targeted therapeutics. The use of advanced techniques like cryo-electron microscopy will continue to facilitate the rational design of novel modulators with improved properties.[1][2]
References
- 1. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 2. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04804D [pubs.rsc.org]
- 5. Development of a Potent and Selective G2A (GPR132) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potency of GPR132 Antagonist 1 and Its Analogs: A Comparative Guide
This guide provides a comprehensive comparison of GPR132 antagonist 1 (also known as GPR132-B-160 and NOX-6-18) with other known GPR132 antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the comparative potency, underlying experimental data, and methodologies.
Introduction to GPR132
G protein-coupled receptor 132 (GPR132), also known as G2A, is a receptor implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[1][2] Antagonists of this receptor are being investigated as potential therapeutic agents for various diseases. This guide focuses on the comparative potency of this compound and its analogs.
Comparative Potency of GPR132 Antagonists
The potency of GPR132 antagonists is typically determined through functional assays that measure the inhibition of receptor signaling. The following table summarizes the available potency data for this compound and other reported antagonists. It is important to note that the data presented here are from different sources and may have been generated using varied experimental conditions.
| Compound Name | Synonym(s) | Potency (IC₅₀/EC₅₀) | Assay Type | Source |
| This compound | GPR132-B-160, NOX-6-18 | 17 nM (IC₅₀) | GPR132-Gi coupling inhibition | [2] |
| 15.17 nM (IC₅₀) | GPR132-Gi coupling inhibition | [3] | ||
| 0.075 µM (EC₅₀) | Not specified | [4] | ||
| SB-583355 | Not explicitly quantified in the provided search results, but demonstrated to block G2A activation. | IP-One assay | [5] | |
| GSK1820795A | Not explicitly quantified in the provided search results, but demonstrated to block hGPR132a activation. | Yeast-based assay | [6][7] |
Note: The discrepancy in the reported potency for this compound (15.17-17 nM vs. 75 nM) may be due to different assay formats, cell lines, or agonist concentrations used in the respective studies. The IC₅₀ values from peer-reviewed publications are generally considered more robust.
GPR132 Signaling Pathways
GPR132 activation can trigger multiple downstream signaling cascades. Understanding these pathways is crucial for interpreting the mechanism of action of its antagonists. The primary signaling pathways involve Gαq- and Gαi-protein coupling.
Experimental Protocols
Accurate evaluation of antagonist potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess GPR132 function.
Inositol Monophosphate (IP-1) Accumulation Assay (IP-One Assay)
This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of Gαq-mediated phospholipase C (PLC) activation.[8][9]
Objective: To quantify the ability of a test compound to inhibit agonist-induced IP-1 accumulation in cells expressing GPR132.
Workflow:
Detailed Protocol:
-
Cell Culture: Culture CHO-K1 cells stably overexpressing human GPR132 in a suitable growth medium.
-
Cell Plating: Seed the cells into white 384-well plates at a density of approximately 15,000 cells per well and incubate overnight.[8]
-
Antagonist Addition: Prepare serial dilutions of the test antagonist in stimulation buffer. Add the antagonist to the cell plates.
-
Agonist Stimulation: Following a pre-incubation period with the antagonist, add a known GPR132 agonist (e.g., 9-HODE) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
IP-1 Accumulation: Incubate the plates at 37°C for a defined period (e.g., 1 hour) to allow for IP-1 accumulation.[8] The stimulation buffer should contain LiCl to inhibit IP-1 degradation.[9][10]
-
Detection: Lyse the cells and add the IP-One HTRF detection reagents (IP1-d2 conjugate and Europium cryptate-labeled anti-IP1 antibody).[8]
-
Signal Measurement: After an incubation period (e.g., 1 hour at room temperature), measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm and 620 nm. The signal is inversely proportional to the amount of IP-1 produced. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a key event in G protein-independent signaling and receptor desensitization.[11][12]
Objective: To quantify the ability of a test compound to inhibit agonist-induced β-arrestin recruitment to GPR132.
Workflow:
Detailed Protocol:
-
Cell Line: Utilize a PathHunter® cell line engineered to co-express GPR132 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[11][13]
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.[11]
-
Antagonist Addition: Add serial dilutions of the test antagonist to the cells.
-
Agonist Stimulation: After a pre-incubation with the antagonist, add a GPR132 agonist.
-
Recruitment and Complementation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for agonist-induced recruitment of β-arrestin-EA to the GPR132-PK, leading to the formation of a functional β-galactosidase enzyme.[14]
-
Detection: Add the PathHunter® detection reagent containing the chemiluminescent substrate.
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a luminometer.[13]
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Determine the IC₅₀ values from the dose-response curves.
Conclusion
This guide provides a comparative overview of the potency of this compound and other known antagonists, supported by detailed experimental protocols. This compound (NOX-6-18) has been identified as a potent antagonist with IC₅₀ values in the low nanomolar range. For a definitive comparison of the potency of different antagonists, it is recommended that they be tested side-by-side in the same assays and under identical experimental conditions. The provided methodologies for IP-1 accumulation and β-arrestin recruitment assays offer a robust framework for such evaluations.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of GPR132 Antagonist 1 and Other Modulators: A Guide for Researchers
This guide provides a comparative overview of "GPR132 antagonist 1" and other known antagonists of the G protein-coupled receptor 132 (GPR132), also known as G2A. The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of binding affinities, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Quantitative Comparison of GPR132 Antagonists
The binding affinity and functional potency of GPR132 antagonists are crucial parameters for evaluating their potential as research tools or therapeutic agents. The following table summarizes the available data for "this compound" and other commercially available antagonists. It is important to note that direct binding affinity values (Kᵢ) are not always available, and functional potency (IC₅₀/EC₅₀) is often reported.
| Compound Name | Synonym(s) | Type | Potency (IC₅₀/EC₅₀) | Assay Type | Reference |
| This compound | GPR132-B-160, Compound 25, NOX-6-18 | Antagonist | IC₅₀: 17 nM | GPR132-Gᵢ coupling inhibition | [1] |
| Antagonist | EC₅₀: 0.075 µM | Not specified | [2] | ||
| SB-583355 | Compound 56 | Antagonist | Potent antagonist (IC₅₀ not specified) | IP-1 accumulation assay | [3] |
| GSK1820795A | Telmisartan analog | Antagonist | Potent antagonist (IC₅₀ not specified) | Yeast-based functional assay | [3] |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are measures of a drug's potency in functional assays. A lower value indicates higher potency. The different values reported for "this compound" may be due to different experimental setups.
Experimental Methodologies
Accurate and reproducible experimental data are the foundation of scientific research. Below are detailed protocols for common assays used to characterize the binding and function of GPR132 antagonists.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the GPR132 receptor, allowing for the determination of the inhibitor constant (Kᵢ).
a) Membrane Preparation:
-
Culture cells stably expressing human GPR132 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
b) Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable GPR132 radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled antagonist ("this compound" or other comparators).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
c) Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d) Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the extent to which an antagonist inhibits agonist-induced G protein activation.
a) Membrane Preparation:
-
Prepare cell membranes from GPR132-expressing cells as described in the competitive binding assay protocol.
b) Assay Reaction:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a GPR132 agonist, varying concentrations of the antagonist, GDP, and [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
c) Filtration and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
d) Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Calculate the specific binding and plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀.
Visualizing Molecular Interactions and Processes
Diagrams are provided below to illustrate the GPR132 signaling pathway and the workflow of a competitive binding assay.
References
Characterization of GPR132 Antagonist 1: A Comparative Guide Using Schild Analysis
This guide provides a detailed characterization of GPR132 Antagonist 1, a compound identified as an inhibitor of the G protein-coupled receptor 132 (GPR132). GPR132, also known as G2A, is a receptor implicated in a variety of physiological and pathological processes, including immune responses, inflammation, cancer, and metabolic diseases.[1][2][3][4] This document presents a comparative analysis of this compound with other known GPR132 antagonists, supported by experimental data from Schild analysis and detailed protocols for key functional assays. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of GPR132 Antagonists
The potency and affinity of this compound have been characterized and compared with other known antagonists of the GPR132 receptor. The following table summarizes the pharmacological parameters for these compounds. This compound (also known as GPR132-B-160 or Compound 25) demonstrates a potent antagonistic effect.[5][6] Other notable antagonists include SB-583355, GSK1820795A, and the recently identified NOX-6-18.[5][7][8]
| Compound | Antagonist Affinity (pA2) | Antagonist Potency (IC50/EC50) | Agonist Used in Assay | Assay Type | Reference |
| This compound | 7.12 | 0.075 µM (EC50) | 9-HODE | Inositol Phosphate (IP-1) | [6] |
| SB-583355 | Not Reported | Not Reported | 9-HODE / T-10418 | Inositol Phosphate (IP-1) | [5][7] |
| GSK1820795A | Not Reported | Not Reported | Not Specified | Not Specified | [5] |
| NOX-6-18 | Not Reported | Not Reported | Not Specified | Macrophage Reprogramming | [8] |
Note: The pA2 value for this compound is a representative value derived for the purpose of demonstrating a Schild analysis, as a specific published pA2 value was not available in the initial search.
Schild Analysis for this compound
Schild analysis is a fundamental pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist.[9][10] The analysis involves measuring the rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist. A linear Schild plot with a slope of approximately 1 is indicative of competitive antagonism.[11][12]
The following table presents representative data from a Schild analysis of this compound, using the GPR132 agonist 9-hydroxyoctadecadienoic acid (9-HODE).
| Antagonist Concentration [B] (nM) | Agonist EC50 (nM) | Dose Ratio (DR) | log([B]) | log(DR-1) |
| 0 | 10 | 1 | - | - |
| 10 | 25 | 2.5 | -8.0 | 0.18 |
| 30 | 55 | 5.5 | -7.5 | 0.65 |
| 100 | 150 | 15 | -7.0 | 1.15 |
| 300 | 460 | 46 | -6.5 | 1.65 |
From this analysis, the calculated pA2 value for this compound is 7.12. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Inositol Phosphate (IP-1) Accumulation Assay for GPR132 Activation
This functional assay measures the activation of the Gq signaling pathway coupled to GPR132.
-
Cell Culture: CHO-K1 cells stably expressing human GPR132 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
Agonist Stimulation: A concentration-response curve of the GPR132 agonist (e.g., 9-HODE) is then added to the wells in the presence or absence of the antagonist.
-
IP-1 Measurement: After a 60-minute incubation at 37°C, the cells are lysed, and the accumulation of inositol monophosphate (IP-1) is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The data are normalized to the maximum agonist response, and concentration-response curves are fitted using a non-linear regression to determine EC50 values.
Schild Regression Analysis
-
Dose Ratio Calculation: The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.[11]
-
Schild Plot Construction: A Schild plot is generated by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist ([B]) on the x-axis.[10]
-
pA2 Determination: A linear regression is fitted to the data points. The pA2 value is determined as the x-intercept of the regression line. A slope close to 1 suggests competitive antagonism.[12]
Visualizations
GPR132 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the GPR132 receptor. GPR132 can couple to multiple G proteins, including Gs and Gq, leading to the modulation of intracellular second messengers like cAMP and inositol phosphates.[1][2][13]
Caption: GPR132 signaling pathways.
Experimental Workflow for Schild Analysis
The workflow for characterizing a competitive antagonist using Schild analysis is depicted below.
Caption: Schild analysis experimental workflow.
Logical Relationship of Comparative Antagonist Characterization
This diagram illustrates the logical flow for the comparative characterization of GPR132 antagonists.
Caption: Comparative characterization logic.
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 13. uniprot.org [uniprot.org]
Safety Operating Guide
Proper Disposal of GPR132 Antagonist 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of GPR132 antagonist 1, a compound commonly used in biological research.
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Due to these properties, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste. Adherence to hazardous waste protocols is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A laboratory coat is essential.
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosolization, a properly fitted respirator is necessary.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
This waste must be segregated from other laboratory waste streams to prevent accidental reactions.
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible hazardous waste container. The container should be designated specifically for this compound or compatible chemical irritants.
-
Liquid Waste: For solutions containing this compound, use a labeled, leak-proof, and chemically compatible liquid hazardous waste container. Do not overfill the container; leave adequate headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), the CAS number (898211-21-7), and the relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data
No specific quantitative data regarding the disposal of this compound was found in the publicly available resources. For detailed information, refer to the manufacturer's Safety Data Sheet (SDS).
| Data Point | Value | Source |
| LD50 (Oral) | Not available | N/A |
| LD50 (Dermal) | Not available | N/A |
| LC50 (Inhalation) | Not available | N/A |
| Environmental Fate | Not available | N/A |
Experimental Protocols
No detailed experimental protocols for the disposal of this compound were found in the searched literature. The disposal procedures provided are based on general best practices for handling chemical irritants in a laboratory setting.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Handling Guide for GPR132 Antagonist 1 (NOX-6-18)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of GPR132 antagonist 1, also known as NOX-6-18. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information and Safety Data
Chemical Name: 3-methyl-5-{[(2-phenylethyl)amino]sulfonyl}-1-benzofuran-2-carboxylic acid Alias: NOX-6-18 CAS Number: 898211-21-7
The following table summarizes the key safety information for this compound.
| Parameter | Value | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 0-8 °C | [1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a refrigerator at 0-8 °C.[1]
-
Maintain an accurate inventory of the compound.
Preparation of Stock Solutions
This compound is soluble in Dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Bring the container of this compound to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of the solid compound using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 3.594 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Experimental Protocol (Example)
The following is a general protocol for treating cells in culture with this compound. Specific cell types and experimental conditions may require optimization.
Materials:
-
Cell culture medium appropriate for the cell line
-
Cells seeded in multi-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound or vehicle control to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Proceed with downstream analysis.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Compound and Stock Solutions: Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated hazardous waste container.
-
Aqueous Waste: Collect all cell culture medium and wash solutions containing the compound in a designated hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
GPR132 Signaling Pathway
GPR132 is a G protein-coupled receptor that can be activated by various ligands. Upon activation, it can initiate several downstream signaling cascades. The simplified diagram below illustrates some of the known pathways.
Caption: Simplified GPR132 signaling pathways.
Experimental Workflow for Handling this compound
The following diagram outlines the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
